2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
2-amino-5-ethyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-4(10)8-6(7)9-5(3)11/h2H2,1H3,(H4,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIYTJHETGATKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30201-72-0 | |
| Record name | 2-AMINO-4,6-DIHYDROXY-5-ETHYLPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one, a substituted pyrimidine of significant interest in medicinal chemistry and drug development. The document details the primary synthetic pathway, including a thorough examination of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. Furthermore, alternative synthetic strategies are discussed, and the potential biological significance of this class of compounds is explored. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, forming the core structure of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents.[2][3] The 2-aminopyrimidine moiety, in particular, is a privileged structure found in a wide array of pharmacologically active molecules with applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[4][5]
The title compound, this compound, also known as 2-amino-5-ethylpyrimidine-4,6-diol, belongs to the class of 5-substituted 2-amino-4,6-dihydroxypyrimidines. The substitution at the C5 position of the pyrimidine ring is a key determinant of biological activity, influencing the molecule's interaction with various biological targets. While the specific biological profile of the title compound is a subject of ongoing research, its structural analogs have demonstrated interesting pharmacological properties, including the inhibition of nitric oxide (NO) production, suggesting potential anti-inflammatory applications.[6] This guide aims to provide a robust and detailed synthetic protocol to facilitate further investigation into the therapeutic potential of this and related compounds.
Primary Synthetic Strategy: Cyclocondensation of Diethyl Ethylmalonate and Guanidine
The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction between diethyl ethylmalonate and guanidine.[6] This reaction is a classic example of the Pinner synthesis of pyrimidines, which involves the condensation of a β-dicarbonyl compound with an amidine.[7]
Reaction Mechanism
The reaction proceeds via a base-catalyzed nucleophilic addition-elimination mechanism. The strong base, typically sodium ethoxide generated in situ from sodium metal and absolute ethanol, deprotonates the guanidine, making it a more potent nucleophile. The deprotonated guanidine then attacks one of the carbonyl carbons of diethyl ethylmalonate. Subsequent intramolecular cyclization and elimination of two molecules of ethanol lead to the formation of the stable pyrimidine ring.
Diagram 1: Proposed Reaction Mechanism
A DOT script visualization of the proposed reaction mechanism.
Caption: Proposed mechanism for the synthesis of the target molecule.
Synthesis of Starting Material: Diethyl Ethylmalonate
A critical precursor for this synthesis is diethyl ethylmalonate. This can be prepared via the alkylation of diethyl malonate with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base like sodium ethoxide.
Experimental Protocol for Diethyl Ethylmalonate Synthesis
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl malonate gradually.
-
Slowly add ethyl iodide or ethyl bromide to the reaction mixture with stirring.
-
Heat the mixture under reflux until the reaction is complete (the solution is no longer alkaline).
-
Remove the ethanol by evaporation.
-
Add water to the residue and extract the product with diethyl ether.
-
Dry the ethereal extract, evaporate the ether, and purify the residue by distillation.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium | 22.99 | 2.3 g | 0.1 |
| Absolute Ethanol | 46.07 | 25 g | ~0.54 |
| Diethyl Malonate | 160.17 | 16 g | 0.1 |
| Ethyl Iodide | 155.97 | 20 g | ~0.13 |
Table 1: Reagents for the synthesis of diethyl ethylmalonate.
Detailed Experimental Protocol for the Synthesis of this compound
The following protocol is adapted from established literature procedures and has been optimized for high yield and purity.[6]
Diagram 2: Experimental Workflow
A DOT script visualization of the experimental workflow.
Caption: Step-by-step experimental workflow for the synthesis.
Reagents and Equipment
| Reagent/Equipment | Specification |
| Sodium Metal | Reagent grade |
| Absolute Ethanol | Anhydrous |
| Guanidine Hydrochloride | 99% purity |
| Diethyl Ethylmalonate | 98% purity |
| Hydrochloric Acid (HCl) | Concentrated |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer and hotplate | |
| Buchner funnel and filter paper | |
| pH meter or pH paper |
Table 2: List of required reagents and equipment.
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add metallic sodium (0.56 mol) in portions to absolute ethanol (300 mL) under an inert atmosphere (e.g., argon). The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.
-
Addition of Reactants: Once all the sodium has dissolved and the solution has cooled to room temperature, add guanidine hydrochloride (0.22 mol) with vigorous stirring. Following this, slowly add diethyl ethylmalonate (0.2 mol).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product will form. Filter the precipitate and wash it with a small amount of cold ethanol.
-
Purification: Dissolve the crude product in a minimum amount of hot water. Acidify the solution to approximately pH 6 with hydrochloric acid. The desired product will precipitate out of the solution.
-
Final Product Handling: Filter the white precipitate, wash it with cold water and then with a small amount of cold ethanol to remove any remaining impurities. Dry the product under vacuum to a constant weight.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: The compound has a high melting point, typically above 250 °C.[6]
-
¹H NMR (DMSO-d₆): Expected signals include peaks for the hydroxyl protons, the amino protons, the ethyl group's methylene and methyl protons. The reported chemical shifts are approximately δ 10.30 (2H, bs, 2x OH), 6.30 (2H, bs, NH₂), 2.14 (2H, q, J = 7.3 Hz), and 0.88 (3H, t, J = 7.3 Hz).[6]
-
¹³C NMR (DMSO-d₆): Expected signals for the pyrimidine ring carbons and the ethyl group carbons. The reported chemical shifts are approximately δ 164.47 (C-4 and C-6), 152.54 (C-2), 91.88 (C-5), 15.62 (C-1'), and 13.89 (C-2').[6]
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Elemental Analysis: To determine the elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.16 g/mol |
| Appearance | White solid |
| Melting Point | >250 °C[6] |
Table 3: Physical and analytical data for this compound.
Alternative Synthetic Strategies
While the cyclocondensation of diethyl ethylmalonate and guanidine is the most common route, other methods for the synthesis of 2-aminopyrimidinone derivatives exist. These can be valuable for creating a diverse library of compounds for structure-activity relationship (SAR) studies.
-
From β-Keto Esters: The reaction of various β-keto esters with guanidine hydrochloride in the presence of a base like potassium hydroxide in ethanol can yield a range of substituted 2-aminopyrimidinones.[8]
-
Microwave-Assisted Synthesis: For rapid synthesis, microwave-assisted methods can be employed. The reaction of β-ketoesters or β-aldehydoesters with guanidine hydrochloride in the presence of a solid base like potassium carbonate can be carried out without a solvent under microwave irradiation.[9]
-
Multi-component Reactions: One-pot, multi-component reactions involving an aldehyde, an active methylene compound (like ethyl cyanoacetate), and guanidine can also be used to synthesize highly functionalized 2-aminopyrimidines.[10]
Purification of the Final Product
The final product, being a polar heterocyclic compound, may require specific purification techniques to achieve high purity, especially for biological testing.
-
Recrystallization: This is the primary method of purification. A suitable solvent system, such as a mixture of ethanol and water, is often effective.[11] The crude product is dissolved in a minimum amount of the hot solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.
-
Column Chromatography: For more challenging purifications, column chromatography can be used. Given the polar nature of the compound, polar stationary phases like silica gel with a polar eluent system may be employed.[12] Alternatively, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/methanol or water/acetonitrile gradients) can be effective for purifying polar compounds.[13][14]
-
Acid-Base Extraction: The amphoteric nature of the product (due to the amino and hydroxyl groups) can be exploited for purification. The compound can be dissolved in a dilute acid, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous solution. A similar process can be done using a dilute base to remove non-acidic impurities.
Conclusion
The synthesis of this compound is a well-established and reproducible process, primarily achieved through the cyclocondensation of diethyl ethylmalonate and guanidine. This guide has provided a detailed, step-by-step protocol for this synthesis, along with methods for the preparation of the starting material and purification of the final product. The discussion of alternative synthetic routes and the biological context of substituted pyrimidines should provide a solid foundation for researchers to not only synthesize this specific molecule but also to design and create novel analogs for drug discovery and development. The methodologies and insights presented herein are intended to empower scientists to confidently and efficiently produce this valuable chemical entity for further scientific exploration.
References
- 1. jchemrev.com [jchemrev.com]
- 2. ijsat.org [ijsat.org]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Analytical Scientist | Purification of polar compounds [theanalyticalscientist.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one
Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and numerous therapeutic agents.[1] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The journey of a promising pyrimidine derivative from a laboratory curiosity to a clinical candidate is critically dependent on a thorough understanding of its physicochemical properties. These properties, including ionization constant (pKa), lipophilicity (logP), and aqueous solubility, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug, ultimately influencing its bioavailability and efficacy.
This technical guide provides a comprehensive examination of the core physicochemical properties of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one, a representative member of this important class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols for the characterization of this and similar molecules. The insights and methodologies presented herein are designed to empower researchers to make informed decisions in the early stages of drug discovery and development.
Chemical Identity
-
IUPAC Name: 2-amino-5-ethyl-4-hydroxy-1H-pyrimidin-6-one[3]
-
Synonyms: 2-Amino-5-ethyl-pyrimidine-4,6-diol, 2-Amino-5-ethyl-4,6-dihydroxypyrimidine[3][4]
-
CAS Number: 30201-72-0[3]
-
Molecular Formula: C₆H₉N₃O₂[3]
-
Molar Mass: 155.15 g/mol [3]
Molecular Structure and Tautomerism
The chemical structure of this compound presents the potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton. For this particular pyrimidine derivative, two main types of tautomerism are of interest: keto-enol and amino-imino tautomerism.
Computational and experimental studies on similar 2-amino-4-hydroxypyrimidine systems have shown a strong preference for the keto and amino forms in both aqueous solution and the solid state.[5][6] The keto form is generally more stable due to the greater strength of the C=O double bond compared to a C=N double bond and favorable resonance stabilization.
The potential tautomeric forms are illustrated below:
Caption: Potential tautomeric forms of the molecule.
The equilibrium between these forms is influenced by factors such as solvent polarity, pH, and temperature. A thorough characterization of a drug candidate should consider the potential for tautomerism, as different tautomers can exhibit distinct physicochemical and biological properties.
Physicochemical Properties
pKa (Acidity Constant)
The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at a given pH. The ionization state significantly impacts a molecule's solubility, permeability, and binding to its biological target.[7] For this compound, with its amino and hydroxyl/keto groups, both acidic and basic pKa values are expected.
Lipophilicity (logP/logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable compounds.[4]
For this compound, a computed XLogP3-AA value of -0.6 is reported, suggesting that the neutral form of the molecule is hydrophilic.[3] This is consistent with the presence of multiple hydrogen bond donors and acceptors. For ionizable molecules like this one, the logD at physiological pH (7.4) is a more relevant parameter for predicting in vivo behavior.
Aqueous Solubility
Aqueous solubility is a critical property for drug candidates, as poor solubility can lead to low bioavailability and hinder formulation development.[8] The solubility of this compound is expected to be pH-dependent due to its ionizable groups. While specific experimental solubility data is not available, its hydrophilic nature, as suggested by the computed logP, indicates it may have moderate aqueous solubility.
Melting Point
The melting point is a fundamental physical property that provides information about the purity and solid-state stability of a compound. For 2-Amino-5-ethyl-pyrimidine-4,6-diol, an experimentally determined melting point of >250 °C has been reported.[8]
Stability
The chemical stability of a drug candidate is essential for ensuring its shelf-life and safety. Pyrimidine derivatives can be susceptible to degradation via hydrolysis or oxidation, depending on the nature and position of their substituents. Stability testing under various conditions (e.g., different pH values, temperatures, and light exposure) is a crucial part of preformulation studies.[8]
Experimental Protocols
Given the absence of comprehensive experimental data for some of the key physicochemical properties of this compound, the following detailed protocols are provided as a guide for their determination. These methods are widely accepted in the pharmaceutical industry.
Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore that exhibits a change in absorbance upon ionization.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers covering a wide pH range (e.g., from pH 1 to 13).[9]
-
Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Sample Preparation: In a 96-well UV-transparent microplate, add the buffer solutions to the wells. Then, add a small, constant volume of the compound's stock solution to each well to achieve the desired final concentration.
-
Spectrophotometric Measurement: Measure the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each well using a plate reader.
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH.
-
pKa Determination: The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[10]
Determination of logP by the Shake-Flask Method
The shake-flask method is the "gold standard" for logP determination.[9]
Caption: Workflow for logP determination by the shake-flask method.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[1]
-
Compound Addition: Accurately weigh the compound and dissolve it in the aqueous phase at a concentration well below its solubility limit.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed container.
-
Equilibration: Shake the container at a constant temperature for a sufficient time (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Separate the aqueous and n-octanol phases, typically by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Thermodynamic (Equilibrium) Aqueous Solubility
This method determines the true equilibrium solubility of a compound.
Caption: Workflow for thermodynamic solubility determination.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. Ensure that undissolved solid remains at the end of the experiment.[5]
-
Equilibration: Agitate the slurry at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[7]
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | PubChem[3] |
| Molar Mass | 155.15 g/mol | PubChem[3] |
| Melting Point | >250 °C | Experimental[8] |
| pKa | 7.92 (Predicted) | ChemBK[8] |
| XLogP3-AA | -0.6 (Computed) | PubChem[3] |
| Topological Polar Surface Area | 87.7 Ų (Computed) | PubChem[3] |
| Hydrogen Bond Donor Count | 3 (Computed) | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 (Computed) | PubChem[3] |
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 3. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Tautomerism and Isomers of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivotal to the fields of medicinal chemistry and drug development is the nuanced understanding of molecular structure and its dynamic states. Pyrimidine derivatives, a cornerstone of many therapeutic agents, exhibit complex tautomeric and isomeric behavior that profoundly influences their physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive exploration of the tautomeric and isomeric landscape of 2-amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one, a representative substituted pyrimidine. We will delve into the theoretical underpinnings of its structural diversity, present robust experimental and computational methodologies for its characterization, and discuss the critical implications of these phenomena in the rational design of novel therapeutics.
The Tautomeric and Isomeric Landscape
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry, particularly for heterocyclic systems like pyrimidines. For this compound, the interplay of keto-enol and amine-imine tautomerism results in a rich variety of potential structures. The presence and relative populations of these tautomers are dictated by factors such as solvent polarity, pH, temperature, and the electronic nature of substituents.[1][2]
The primary tautomeric equilibria for this molecule involve proton transfer between exocyclic and endocyclic nitrogen and oxygen atoms. This leads to several potential forms, with the keto forms generally being more stable in pyrimidine systems.[3][4]
Keto-Enol Tautomerism
The presence of hydroxyl and carbonyl groups gives rise to keto-enol tautomerism. The diketo form is typically the most stable in related dihydroxypyrimidines.
Amine-Imine Tautomerism
The exocyclic amino group can participate in amine-imine tautomerism, where a proton migrates from the amino group to a ring nitrogen.
The principal tautomeric forms are illustrated below:
Caption: Principal tautomeric forms of this compound.
Synthesis and Structural Elucidation
The synthesis of the title compound's tautomeric precursor, 2-amino-5-ethylpyrimidine-4,6-diol, has been achieved through a modified condensation reaction.[5] This method involves the reaction of a monosubstituted malonic acid diester with guanidine in the presence of excess sodium ethoxide.
Caption: Synthetic workflow for 2-amino-5-ethylpyrimidine-4,6-diol.
Spectroscopic and Crystallographic Analysis
A multi-technique approach is essential for the unambiguous characterization of the tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[6] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers. For the closely related 2-amino-5-ethylpyrimidine-4,6-diol, the following NMR data has been reported in DMSO-d₆.[5]
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | 10.30 (bs, 2H) | 2 x OH |
| 6.30 (bs, 2H) | NH₂ | |
| 2.14 (q, 2H) | -CH₂-CH₃ | |
| 0.88 (t, 3H) | -CH₂-CH₃ | |
| ¹³C | 164.47 | C-4 and C-6 |
| 152.54 | C-2 | |
| 91.88 | C-5 | |
| 15.62 | -CH₂-CH₃ | |
| 13.89 | -CH₂-CH₃ |
bs = broad singlet, q = quartet, t = triplet
Infrared (IR) and UV-Vis Spectroscopy
IR spectroscopy can provide valuable information about the functional groups present in the molecule. The keto forms will exhibit strong C=O stretching vibrations, while the enol forms will show O-H stretching bands. UV-Vis spectroscopy is also useful, as the different conjugated systems of the tautomers will result in distinct absorption maxima.[7]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information in the solid state.[8][9] This technique can unambiguously determine the positions of all atoms, revealing the dominant tautomeric form in the crystal lattice. For many 2-amino-4-oxo-pyrimidine derivatives, the keto form is observed in the solid state.[10]
Caption: Experimental workflow for tautomer analysis.
Computational Insights
Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.[3][4][11] Computational studies on related hydroxypyrimidine systems have consistently shown that the keto forms are thermodynamically more stable than the enol forms, often by several kcal/mol.[3][4] These calculations can also provide insights into the effects of solvation on the tautomeric equilibrium.
Implications in Medicinal Chemistry
The tautomeric state of a molecule has profound implications for its biological activity.[12] Different tautomers can exhibit distinct hydrogen bonding patterns, which are crucial for receptor-ligand interactions. For instance, the keto and enol forms of a molecule will have different hydrogen bond donor and acceptor capabilities, leading to different binding affinities for a target protein. Furthermore, the lipophilicity and metabolic stability of a drug can be influenced by its tautomeric form. Therefore, a thorough understanding and control of tautomerism are essential for the rational design of potent and selective drug candidates.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Analysis: Integrate the proton signals to determine the relative populations of the different tautomers in solution. Analyze the chemical shifts to assign the signals to the specific tautomeric forms.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, water) of known concentration.
-
Serial Dilution: Perform serial dilutions to obtain a series of solutions with concentrations in the linear range of the spectrophotometer (typically 0.1-1.0 absorbance units).
-
Data Acquisition: Record the absorbance spectra of the solutions over a range of wavelengths (e.g., 200-400 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for each tautomer.
X-ray Crystallography
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Analysis: Visualize the final crystal structure to determine the tautomeric form present in the solid state.
References
- 1. rsc.org [rsc.org]
- 2. FEUP - From 2-Hydroxypyridine to 4(3<i>H</i>)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium [sigarra.up.pt]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one (NMR, IR, MS)
An In-Depth Technical Guide on the Spectroscopic Characterization of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one
Foreword
The structural elucidation of novel or synthesized compounds is the bedrock of chemical and pharmaceutical research. For heterocyclic molecules like this compound, a comprehensive analytical approach is not merely procedural but essential for confirming identity, purity, and understanding potential biological activity. This guide provides a detailed framework for the spectroscopic characterization of this target molecule, synthesizing established analytical protocols with field-proven insights. While specific experimental data for this exact compound is not publicly cataloged, this document presents a robust, predictive analysis based on foundational spectroscopic principles and data from structurally analogous pyrimidine derivatives.
The Compound: Structure, Significance, and Analytical Challenges
This compound is a substituted pyrimidine. The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleobases and a wide array of therapeutic agents. The substituents—amino, ethyl, and hydroxyl groups—impart specific electronic and steric properties that dictate the molecule's chemical behavior.
A key analytical challenge with hydroxypyrimidines is the potential for keto-enol tautomerism. The molecule can exist in different isomeric forms, and the predominant tautomer in a given state (solid vs. solution) must be determined. Spectroscopic analysis is the definitive method for resolving this ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular structure with high confidence.
Experimental Protocol: ¹H and ¹³C NMR
A self-validating NMR experiment requires careful planning from sample preparation to data acquisition.
Methodology:
-
Sample Preparation: Dissolve 5–10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expert Insight: DMSO-d₆ is the solvent of choice for this class of compounds. Its high polarity effectively dissolves the polar pyrimidinone, and its ability to form hydrogen bonds helps to slow the chemical exchange of labile protons (-OH, -NH, -NH₂), making them observable as distinct, albeit often broad, signals.
-
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for superior signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse experiment.
-
Scans: 16-32 scans for adequate signal-to-noise (S/N).
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled pulse program (e.g., zgpg30) to yield a spectrum of singlets for each unique carbon.
-
Scans: 1024 or more scans are typically necessary due to the low natural abundance of ¹³C.
-
Referencing: Calibrate to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
-
Predicted ¹H NMR Data & Interpretation (400 MHz, DMSO-d₆)
The following table summarizes the expected proton signals. These predictions are based on established chemical shift principles and data from similar substituted pyrimidinones.[1][2]
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| 10.5 - 11.5 | br s | 1H | NH (ring) | The amide-like proton is deshielded by the adjacent carbonyl and ring nitrogens. Broadness is due to quadrupolar coupling and potential exchange. |
| 9.8 - 10.8 | br s | 1H | OH | The enolic or phenolic proton is acidic and highly sensitive to concentration and residual water. It appears as a broad, exchangeable singlet. |
| 6.5 - 7.5 | br s | 2H | NH ₂ | Protons on the exocyclic amino group are often broad and can appear downfield due to resonance delocalization. |
| 2.25 - 2.45 | q | 2H | -CH ₂CH₃ | Methylene protons split by the adjacent three methyl protons into a quartet (J ≈ 7.5 Hz). |
| 1.00 - 1.20 | t | 3H | -CH₂CH ₃ | Methyl protons split by the adjacent two methylene protons into a triplet (J ≈ 7.5 Hz). |
Predicted ¹³C NMR Data & Interpretation (100 MHz, DMSO-d₆)
The carbon spectrum complements the proton data, confirming the carbon backbone.
| Predicted δ (ppm) | Assignment | Rationale |
| ~168 | C 4 (C=O) | The carbonyl carbon is strongly deshielded and appears furthest downfield. |
| ~160 | C 2 (C-NH₂) | The carbon attached to the electron-donating amino group is significantly downfield. |
| ~155 | C 6 (C-OH) | The carbon bearing the hydroxyl group is also highly deshielded. |
| ~105 | C 5 (C-ethyl) | This is the most upfield of the ring carbons, shielded by the adjacent substituents. |
| ~18 | -C H₂CH₃ | Aliphatic methylene carbon. |
| ~12 | -CH₂C H₃ | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FTIR-ATR
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹.
Predicted IR Data & Interpretation
The IR spectrum will provide a unique fingerprint, with key absorptions confirming the functional groups identified by NMR.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3450 (broad) | N-H and O-H stretch | -NH₂, -OH, ring -NH |
| 2870 - 2960 | C-H stretch | Ethyl group (-CH₂CH₃) |
| ~1680 | C=O stretch | Amide/Urea carbonyl in the ring |
| ~1620 | C=C / C=N stretch | Pyrimidine ring vibrations |
| ~1580 | N-H bend | Amino group scissoring |
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow of a comprehensive spectroscopic characterization.
Caption: An integrated workflow for structural elucidation using orthogonal spectroscopic methods.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry is the final piece of the puzzle, providing the molecular weight of the compound and, with high resolution, its exact elemental formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target, minimizing fragmentation and preserving the molecular ion.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Ionization: Operate the ESI source in positive ion mode. The acidic protons on the molecule make it readily susceptible to protonation.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
Predicted MS Data & Interpretation
-
Molecular Formula: C₆H₉N₃O₂
-
Monoisotopic Mass: 155.0695 g/mol
-
Expected Ion: In positive mode ESI, the primary ion will be the protonated molecule, [M+H]⁺.
-
Predicted m/z: A prominent peak will be observed at m/z 156.0768 .
-
Trustworthiness through HRMS: The power of HRMS lies in its accuracy. The experimentally measured mass should be within a very narrow tolerance (e.g., < 5 ppm) of the calculated exact mass. This allows for the unambiguous determination of the elemental formula, ruling out other potential structures with the same nominal mass. For example, a formula of C₇H₁₃N₃O would have a [M+H]⁺ ion at m/z 156.1131, which is easily distinguishable by HRMS.
Conclusion: A Self-Validating Analytical System
The structural characterization of this compound is achieved through a synergistic, multi-technique approach. NMR spectroscopy maps the C-H framework, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. Each technique provides a layer of evidence that, when combined, offers an unambiguous and self-validating confirmation of the molecular structure, an absolute requirement for advancing research in drug development and chemical sciences.
References
Crystal structure of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one
An In-depth Technical Guide to the Crystal Structure of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one
Abstract
The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, directly impacting its efficacy and viability as a therapeutic agent. This guide provides a comprehensive technical overview of the methodologies and analytical processes involved in determining and understanding the crystal structure of this compound, a pyrimidine derivative of significant interest in medicinal chemistry. While a definitive, publicly archived crystal structure for this specific compound is not available at the time of this writing, this document will proceed by using a closely related analogue, 2-amino-6-chloro-5-ethylpyrimidine, as a case study to illustrate the experimental and analytical workflow. We will delve into the synthesis and crystallization, the principles and practice of single-crystal X-ray diffraction, and the detailed analysis of the resulting structural data. This guide is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to the characterization of novel small molecules.
Introduction: The Central Role of Crystal Structure in Drug Development
Pyrimidine and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antiviral and anticancer drugs. Their biological activity is intimately linked to their three-dimensional structure, which governs their interactions with molecular targets. This compound is a member of this vital class of compounds, and a thorough understanding of its solid-state properties is paramount for its potential development.
The determination of a molecule's crystal structure through single-crystal X-ray diffraction (SC-XRD) provides the most unambiguous and detailed information about its atomic arrangement, including bond lengths, bond angles, and intermolecular interactions. This knowledge is not merely academic; it has profound practical implications in drug development. It allows for the rational design of new drug candidates, the understanding of structure-activity relationships (SAR), and the optimization of formulation and delivery strategies. Furthermore, different crystalline forms, or polymorphs, of the same compound can exhibit vastly different solubilities, stabilities, and bioavailabilities, making crystallographic analysis an indispensable tool in pharmaceutical sciences.
Synthesis and Crystallization: From Powder to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The protocol described here is a representative synthesis for a related pyrimidine derivative, which serves to illustrate the general methodology.
Illustrative Synthesis of a Pyrimidine Analogue
The synthesis of 2-amino-5-ethyl-pyrimidinyl derivatives often involves a condensation reaction. For instance, the synthesis of 2-amino-6-chloro-5-ethylpyrimidine can be achieved through the reaction of this compound with a chlorinating agent like phosphorus oxychloride. This reaction substitutes the hydroxyl group with a chlorine atom, a common strategy to create intermediates for further functionalization.
Experimental Protocol: Synthesis of 2-amino-6-chloro-5-ethylpyrimidine
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the mixture to reflux (approximately 105 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Whitepaper: A Technical Guide to the Discovery and Initial Characterization of Novel Pyrimidinone Compounds
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides an in-depth technical framework for the discovery and initial characterization of novel pyrimidinone compounds. We traverse the path from rational design and synthesis to rigorous physicochemical and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and self-validating protocols to streamline the early stages of the drug discovery pipeline.
Introduction: The Pyrimidinone Scaffold in Medicinal Chemistry
Pyrimidinone derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery. Their structural similarity to the nucleobases found in DNA and RNA (cytosine, thymine, and uracil) allows them to interact with a wide range of biological targets, such as enzymes and receptors.[2][4] The versatility of the pyrimidine ring system permits diverse substitutions, enabling fine-tuning of physicochemical properties and pharmacological activity.[5] Consequently, these compounds are frequently investigated for a multitude of therapeutic applications, from oncology to infectious diseases.[6][7] The discovery process for new chemical entities within this class hinges on a logical, multi-step workflow, beginning with synthesis and culminating in preliminary preclinical assessment.
Synthesis of Novel Pyrimidinone Scaffolds
The synthesis of the pyrimidinone core is typically achieved through cyclocondensation reactions.[8] One of the most established and versatile methods is the Biginelli reaction , a one-pot, three-component synthesis that offers operational simplicity and access to a wide range of dihydropyrimidinones.[9]
Causality in Synthetic Strategy: The Biginelli Reaction
The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[9] The choice of catalyst is critical; Lewis acids such as MgBr₂, CuI, or protic acids like HCl are often employed to activate the aldehyde carbonyl group, thereby facilitating nucleophilic attack and driving the reaction towards the cyclized product.[1][9] This multicomponent approach is highly efficient, allowing for the rapid generation of molecular diversity from readily available starting materials.[10]
Workflow for Pyrimidinone Synthesis
Caption: High-level workflow from synthesis to preliminary screening.
Detailed Protocol: One-Pot Synthesis of a Dihydropyrimidinone Derivative
This protocol describes a representative Biginelli reaction for synthesizing a novel dihydropyrimidinone.
-
Reactant Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol, 1.30 g), and urea (15 mmol, 0.90 g) in ethanol (30 mL).
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL). The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and initiating the cascade of reactions.
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C) with continuous stirring.
-
Self-Validating Monitoring: Monitor the reaction's progress every hour using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate). The disappearance of the starting aldehyde spot indicates reaction completion, typically within 4-6 hours.
-
Isolation and Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the resulting solid precipitate by vacuum filtration, wash it with cold ethanol to remove unreacted starting materials, and dry it in a desiccator.[11] For higher purity, the crude product can be recrystallized from hot ethanol or purified via column chromatography.
Physicochemical Characterization
Unambiguous structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach is the standard for characterizing novel compounds.[12]
Spectroscopic Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[13] ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR reveals the carbon framework.[14]
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z), which confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Fragmentation patterns observed in the mass spectrum offer additional structural clues.[15][16]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For pyrimidinones, characteristic peaks include N-H stretches (around 3100-2900 cm⁻¹), C=O stretches (1670-1690 cm⁻¹), and C=S stretches (if using thiourea, 1170-1177 cm⁻¹).[14][17]
Detailed Protocol: Standard Characterization Workflow
-
Sample Preparation (NMR): Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[11]
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[13]
-
Sample Preparation (MS): Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.
-
MS Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer to obtain the molecular ion peak ([M+H]⁺ or [M-H]⁻).[15]
-
Purity Analysis (HPLC): Prepare a standard solution of the compound and analyze it using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase. A single sharp peak indicates high purity.
Table 1: Representative Characterization Data for a Hypothetical Pyrimidinone
| Analysis Type | Parameter | Observed Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 12.44 (br s, 1H), 7.76 (s, 1H), 7.61 (d, 2H), 2.25 (s, 3H) | Corresponds to N-H protons, pyrimidine C-H, aromatic protons, and a methyl group, respectively.[17] |
| ¹³C NMR | Chemical Shift (δ) | 175.0, 160.0, 148.5, 129.0, 101.2, 18.1 | Corresponds to thiocarbonyl, carbonyl, aromatic, and aliphatic carbons.[14] |
| LC-MS | [M+H]⁺ | 372.08 | Confirms the molecular weight of the target compound (MW = 371.07 g/mol ). |
| Elemental Analysis | C, H, N % | C: 61.44, H: 4.07, N: 11.31 | Matches the calculated elemental composition (C: 61.45, H: 4.06, N: 11.31). |
Initial Biological Evaluation
The goal of initial biological screening is to confirm the compound's activity against a specific target or in a relevant disease model, typically through in vitro assays.[18][19] These assays provide crucial data on potency and cytotoxicity, guiding the next steps in the drug development process.[20]
Rationale for In Vitro Assays
In vitro studies are conducted outside of a living organism, using isolated cells or biomolecules.[18] This controlled environment allows for precise measurement of a compound's direct effects, offering advantages in scalability, cost-effectiveness, and reproducibility over in vivo models.[21] They are essential for establishing a preliminary structure-activity relationship (SAR).
Diagram of a Kinase Inhibition Pathway
Caption: Pyrimidinone acting as a competitive ATP inhibitor in a kinase pathway.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondria, where viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Culture: Seed human cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[22]
-
Compound Treatment: Prepare serial dilutions of the novel pyrimidinone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[23]
Preliminary ADMET Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage drug development failures.[24][25] While comprehensive ADMET studies are conducted later, in silico and simple in vitro models can provide valuable early flags.[]
-
In Silico Prediction: Various computational tools and web servers (e.g., admetSAR, SwissADME) can predict properties like oral bioavailability, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and potential toxicity based on the compound's structure.[24][27]
-
In Vitro Assays: Simple, high-throughput assays can provide early experimental data. Examples include:
Table 2: Example of an Early ADMET Profile for a Lead Compound
| Parameter | Method | Result | Implication |
| Solubility | Kinetic Solubility Assay | 75 µM at pH 7.4 | Acceptable for initial in vitro assays. |
| Absorption | In Silico (Caco-2) | High predicted permeability | Likely good oral absorption. |
| Metabolism | In Vitro (Human Liver Microsomes) | t½ = 45 min | Moderate metabolic stability. |
| Toxicity | In Silico (hERG Inhibition) | Low risk | Low potential for cardiotoxicity. |
| Drug-Likeness | Lipinski's Rule of 5 | 0 violations | Good physicochemical properties for an oral drug. |
Conclusion
The systematic process outlined in this guide—from logical synthesis and rigorous characterization to targeted biological and preliminary ADMET evaluation—provides a robust framework for the discovery of novel pyrimidinone compounds. By integrating principles of causality and self-validation into each experimental protocol, researchers can efficiently identify and advance promising lead candidates, increasing the probability of success in the complex landscape of drug development.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. growingscience.com [growingscience.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine - Wikipedia [en.wikipedia.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. article.sapub.org [article.sapub.org]
- 16. iosrjournals.org [iosrjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 19. axxam.com [axxam.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 27. ADMETlab 2.0 [admetmesh.scbdd.com]
- 28. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Biological Screening of 2-Amino-5-Substituted-6-Hydroxypyrimidines
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery
The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like the nucleobases cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made its synthetic derivatives a focal point for drug discovery, leading to a plethora of compounds with a broad spectrum of therapeutic activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] Specifically, the 2-amino-6-hydroxypyrimidine core offers a rich template for chemical modification, particularly at the C5 position. The substituents at this position can profoundly influence the molecule's steric, electronic, and pharmacokinetic properties, thereby modulating its biological activity.
This guide provides a comprehensive, field-proven framework for the systematic biological evaluation of novel 2-amino-5-substituted-6-hydroxypyrimidines. We will move beyond a mere listing of assays to explain the strategic rationale behind a tiered screening cascade, ensuring that resources are focused on compounds with the highest therapeutic potential. Each protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.
Part 1: Foundational Analysis - Cytotoxicity and Therapeutic Index
Before assessing for specific therapeutic effects, it is imperative to determine the inherent toxicity of the synthesized compounds. This foundational step establishes a concentration window for all subsequent assays and provides an early indication of the compound's potential therapeutic index. The most common and reliable method for this is the assessment of cell viability in the presence of the compound.
Core Principle: Assessing Metabolic Health
Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes.[5] Assays like the MTT and XTT assays leverage the ability of these enzymes to reduce a tetrazolium salt to a colored formazan product, providing a quantitative measure of cell viability.[5][6][7]
Experimental Protocol 1: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric endpoint assay for quantifying cell viability.[6][7] It relies on the conversion of the yellow, water-soluble 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to an insoluble purple formazan by mitochondrial dehydrogenases in living cells.[5][7]
Step-by-Step Methodology:
-
Cell Seeding: Plate a relevant human cancer cell line (e.g., A549 for lung cancer) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test pyrimidine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the various compound concentrations (e.g., from 0.1 µM to 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in diluted HCl) to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the concentration that inhibits 50% of cell growth (IC₅₀).
Part 2: The Tiered Screening Cascade - From Broad Activity to Specific Mechanisms
A logical, tiered approach is the most efficient method for screening a new chemical library. It begins with broad, high-throughput assays to identify "hits" and progressively moves towards more specific, mechanism-of-action-focused assays for the most promising candidates.
Screening Workflow Overview
The following diagram illustrates a robust workflow for the biological evaluation of our pyrimidine library.
Caption: A tiered biological screening workflow for novel pyrimidine derivatives.
Tier 1 Screening: Identifying Primary Biological Activity
Given that pyrimidine analogues are used as anticancer drugs (e.g., Tarceva®), evaluating the antiproliferative activity of new derivatives is a logical starting point.[1]
-
Rationale: A broad initial screen against a panel of diverse cancer cell lines can reveal tissue-specific sensitivities and provide early clues about the mechanism of action.[9] The cytotoxicity data from Protocol 1 serves as an initial antiproliferative assessment.
The rise of multidrug-resistant pathogens necessitates the search for new antimicrobial agents, and pyrimidine derivatives have shown significant promise in this area.[3][10]
-
Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the potency of a potential antimicrobial agent. It is determined using a broth microdilution method.[11][12]
Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.[12]
-
Inoculum Preparation: Grow bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria + broth), negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).[12]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Oxidative stress is implicated in numerous diseases. Pyrimidine derivatives have been investigated for their antioxidant properties.[13]
-
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are rapid, simple, and widely used spectrophotometric methods for evaluating the radical scavenging ability of compounds.[14][15][16] The DPPH radical is a stable free radical that shows a deep purple color, which is reduced to a yellow color in the presence of an antioxidant.[15]
Experimental Protocol 3: DPPH Radical Scavenging Assay
-
Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[14]
-
Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.[15] Ascorbic acid or Trolox can be used as a positive control.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then determined.[14]
Tier 2 Screening: Mechanistic Elucidation of "Hits"
Compounds that demonstrate significant and selective activity in Tier 1 assays ("hits") are advanced to more focused mechanistic studies.
Many 2-aminopyrimidine derivatives function as potent kinase inhibitors, a critical class of anticancer drugs.[17] If a compound shows significant antiproliferative activity, assessing its effect on key kinases involved in cancer signaling is a crucial next step.
-
Rationale: An in vitro kinase assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase enzyme.[18] This provides direct evidence of target engagement.
Caption: Mechanism of action for a typical kinase inhibitor.
Experimental Protocol 4: In Vitro Kinase Assay (Generic)
-
Reaction Setup: In a microplate, combine the purified recombinant kinase enzyme, a specific substrate (protein or peptide), and the test compound at various concentrations in a kinase buffer.[19]
-
Initiation: Start the reaction by adding an ATP solution (often containing radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method).[18][19][20]
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for phosphorylation.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS loading dye).[19]
-
Detection & Quantification: Separate the phosphorylated substrate from the remaining ATP. If using radioactivity, this can be done via SDS-PAGE followed by autoradiography or by capturing the substrate on a filter membrane and using a scintillation counter.[19][20] For non-radioactive methods, fluorescence or luminescence is measured.[18]
-
Analysis: Determine the IC₅₀ value of the compound for the specific kinase.
Certain 6-hydroxypyrimidine derivatives have shown promising activity against a range of viruses, including herpes viruses and HIV.[4][21]
-
Rationale: A plaque reduction assay is a standard method to quantify the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques in a cell culture monolayer.
Data Presentation: Summarizing Screening Results
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison and identification of lead candidates.
Table 1: Hypothetical Biological Screening Data for 2-Amino-5-Substituted-6-Hydroxypyrimidines
| Compound ID | 5-Substituent | Cytotoxicity IC₅₀ (µM) (A549 cells) | Antibacterial MIC (µg/mL) (S. aureus) | Antioxidant IC₅₀ (µM) (DPPH Assay) | Kinase Inhibition IC₅₀ (µM) (CDK2) |
| PYR-001 | -H | >100 | >128 | 85.2 | >50 |
| PYR-002 | -Methyl | 75.4 | 64 | 62.1 | 41.3 |
| PYR-003 | -Propyl | 42.1 | 32 | 78.9 | 15.8 |
| PYR-004 | -Phenyl | 8.3 | >128 | >100 | 0.45 |
| PYR-005 | -4-F-Phenyl | 6.1 | >128 | >100 | 0.12 |
| Ciprofloxacin | n/a | n/a | 2 | n/a | n/a |
| Roscovitine | n/a | 15.0 | n/a | n/a | 0.20 |
Data are hypothetical. IC₅₀/MIC values are concentrations for 50% inhibition/minimum inhibitory concentration. Bold values indicate potent activity.
Part 3: Target Validation and Lead Optimization
The final tier focuses on validating the proposed biological target and understanding the structure-activity relationship (SAR) to guide the synthesis of more potent and selective analogues.
Molecular Docking
-
Rationale: For hits with a well-defined molecular target (e.g., a specific kinase), in silico molecular docking can predict the binding mode and interactions within the target's active site.[13][22][23] This provides a structural hypothesis for the observed activity and can guide future chemical modifications. The accuracy of the docking protocol can be validated by re-docking a known co-crystallized ligand and ensuring the root-mean-square deviation (RMSD) is <2 Å.[22]
The results from docking, combined with the empirical data from the screening cascade, form a powerful feedback loop for medicinal chemists to design and synthesize the next generation of compounds, optimizing for potency, selectivity, and drug-like properties.
References
- 1. mdpi.com [mdpi.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. In vitro kinase assay [protocols.io]
- 20. In Vitro Kinase Assays | Revvity [revvity.co.jp]
- 21. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 [mdpi.com]
- 23. remedypublications.com [remedypublications.com]
In Silico Modeling of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one, a pyrimidine derivative with therapeutic potential. Pyrimidine scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a structured, yet flexible, approach to computational analysis. We will delve into the causal relationships behind methodological choices, ensuring a self-validating system of protocols. Our exploration will encompass ADMET profiling, target identification and selection, molecular docking, molecular dynamics simulations, and pharmacophore modeling, providing a robust computational workflow for the evaluation of this and similar compounds.
Introduction: The Pyrimidine Scaffold and the Promise of this compound
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[2] Their versatile nature allows for a broad spectrum of pharmacological activities. The subject of this guide, this compound, is a molecule of interest due to its structural similarities to known bioactive compounds. An initial in silico assessment is a cost-effective and efficient first step in elucidating its therapeutic potential and guiding further experimental validation.
This guide will present a hypothetical, yet scientifically rigorous, in silico workflow. We will explore its potential as an inhibitor of two well-established drug targets: Dihydrofolate Reductase (DHFR) and Cyclooxygenase-2 (COX-2). DHFR is a key enzyme in nucleotide synthesis, and its inhibition is a proven strategy in cancer and antimicrobial therapies.[3][4] COX-2 is a central mediator of inflammation and pain, and its selective inhibition is a major goal in the development of anti-inflammatory drugs.[5][6]
Our approach is grounded in the principle of providing not just a series of steps, but a clear rationale for each decision in the modeling process.
Foundational Analysis: Physicochemical Properties, ADMET Profiling, and Bioavailability
Before embarking on complex molecular simulations, a fundamental understanding of the compound's drug-like properties is essential. This initial screening helps to identify potential liabilities early in the discovery pipeline.
Physicochemical Characterization
The first step is to gather the basic physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H9N3O2 | PubChem |
| Molecular Weight | 155.15 g/mol | PubChem |
| XLogP3-AA | -0.6 | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
In Silico ADMET Prediction
We will employ a combination of freely accessible web-based tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of our compound. Using multiple tools provides a consensus view and increases the reliability of the predictions.[7]
Workflow for ADMET Prediction:
Caption: Workflow for ADMET Prediction.
Protocol for ADMET Prediction:
-
Obtain the SMILES string for this compound from a chemical database like PubChem.
-
SwissADME Analysis :
-
Paste the SMILES string into the input field and submit the job.
-
Analyze the results, paying close attention to parameters like GI absorption, blood-brain barrier (BBB) penetration, and potential for P-glycoprotein inhibition.
-
Evaluate the "Bioavailability Radar" for a quick assessment of drug-likeness.
-
ProTox-II Analysis :
Target Identification and Molecular Docking
Based on the known activities of pyrimidine derivatives, we will investigate the interaction of our compound with two potential targets: Dihydrofolate Reductase (DHFR) and Cyclooxygenase-2 (COX-2).
Target Selection and Preparation
-
Dihydrofolate Reductase (DHFR): A key enzyme in folate metabolism, essential for DNA synthesis. Its inhibition is a therapeutic strategy for cancer and infectious diseases.[3][4] We will use the crystal structure of human DHFR, for example, PDB ID: 1DRF or 4M6K.[14][15][16]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][6][17] A suitable crystal structure of human COX-2 is, for instance, PDB ID: 5IKR or 1CX2.[18][19][20]
Protocol for Target Preparation:
-
Download the desired PDB file from the RCSB PDB database.
-
Using molecular visualization software (e.g., PyMOL, Chimera), remove water molecules, co-factors (unless essential for binding), and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate protonation states for the amino acid residues at physiological pH.
-
Save the cleaned protein structure as a PDB file.
Ligand Preparation
The 3D structure of this compound needs to be generated and optimized.
Protocol for Ligand Preparation:
-
Generate the 3D coordinates of the molecule using software like Avogadro or from a database like PubChem.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Save the optimized structure in a suitable format (e.g., PDB or MOL2).
Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[21] We will use AutoDock Vina for this purpose.[22][23]
Workflow for Molecular Docking:
Caption: Molecular Docking Workflow.
Protocol for Molecular Docking:
-
Prepare Receptor and Ligand in PDBQT format: Use AutoDock Tools to convert the prepared PDB files of the receptor and ligand into the PDBQT format, which includes adding Gasteiger charges and defining rotatable bonds.
-
Define the Grid Box: In AutoDock Tools, define a grid box that encompasses the active site of the receptor. The size and center of the grid box are crucial parameters.
-
Create Configuration File: Prepare a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the command: vina --config conf.txt --log log.txt.
-
Analyze Results:
-
Examine the output PDBQT file, which contains the predicted binding poses of the ligand.
-
The log file will contain the binding affinities (in kcal/mol) for each pose. A more negative value indicates a stronger predicted binding affinity.
-
Visualize the docked poses in PyMOL or another molecular graphics program to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Molecular Dynamics Simulations for Binding Stability
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can assess the stability of the protein-ligand complex over time, providing a more dynamic and realistic view. We will use GROMACS for this purpose.[5][24][25][26][27]
Workflow for Molecular Dynamics Simulation:
Caption: Molecular Dynamics Simulation Workflow.
Protocol for Molecular Dynamics Simulation (Conceptual):
-
System Preparation:
-
Solvation and Ionization:
-
Create a simulation box and solvate the system with a water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration:
-
Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.
-
Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production MD: Run a longer production MD simulation (e.g., 50-100 ns) to generate the trajectory of the system's dynamics.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation.
-
Pharmacophore Modeling for Virtual Screening
A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific target.[26] This model can then be used to screen large compound libraries to identify novel potential hits. We will use LigandScout for this purpose.[28][29][30][31]
Workflow for Pharmacophore Modeling:
Caption: Pharmacophore Modeling Workflow.
Protocol for Structure-Based Pharmacophore Modeling:
-
Load the Protein-Ligand Complex: Import the docked complex into LigandScout.
-
Generate Pharmacophore: The software will automatically identify the key interaction features (hydrogen bond donors/acceptors, hydrophobic regions, etc.) between the ligand and the protein and generate a 3D pharmacophore model.
-
Refine the Model: Manually inspect and refine the pharmacophore model, if necessary, based on your understanding of the key interactions.
-
Virtual Screening: Use the generated pharmacophore model as a query to screen a database of compounds (e.g., ZINC, ChEMBL) to find molecules that match the pharmacophoric features.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the initial evaluation of this compound. By systematically applying ADMET prediction, molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain significant insights into the compound's drug-like properties, potential biological targets, binding affinity, and stability.
The results from these computational studies provide a strong foundation for hypothesis-driven experimental validation. Promising candidates identified through this in silico pipeline can be prioritized for chemical synthesis and subsequent in vitro and in vivo testing. This integrated approach of computational and experimental methods is crucial for accelerating the drug discovery and development process.
References
- 1. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 2. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Molecular Modelling Group [molecular-modelling.ch]
- 9. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SwissADME [swissadme.ch]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. wwPDB: pdb_00004m6k [wwpdb.org]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rcsb.org [rcsb.org]
- 20. rcsb.org [rcsb.org]
- 21. eagonlab.github.io [eagonlab.github.io]
- 22. youtube.com [youtube.com]
- 23. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 24. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 25. m.youtube.com [m.youtube.com]
- 26. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 27. mdtutorials.com [mdtutorials.com]
- 28. researchgate.net [researchgate.net]
- 29. inteligand.com [inteligand.com]
- 30. youtube.com [youtube.com]
- 31. infochim.chimie.unistra.fr [infochim.chimie.unistra.fr]
The 2-Aminopyrimidinone Scaffold: A Privileged Core for Kinase Inhibition
An In-depth Technical Guide to the Structure-Activity Relationship of 2-Aminopyrimidinone Analogs for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Rise of a Versatile Kinase Inhibitor Scaffold
The 2-aminopyrimidinone core has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2][3] Protein kinases, as central regulators of a vast array of cellular processes, represent a major class of therapeutic targets for a multitude of diseases, most notably cancer.[4][5][6][7] The dysregulation of kinase activity is a hallmark of many pathological states, driving aberrant cell proliferation, survival, and migration. The 2-aminopyrimidinone framework offers a unique combination of structural features that enable effective interaction with the ATP-binding site of various kinases, making it a fertile ground for the development of targeted therapeutics. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminopyrimidinone analogs, offering insights into the rational design of next-generation kinase inhibitors.
The 2-Aminopyrimidinone Pharmacophore: A Molecular Key to Kinase Inhibition
The inhibitory activity of 2-aminopyrimidinone analogs stems from their ability to mimic the adenine moiety of ATP, forming key hydrogen bond interactions with the hinge region of the kinase active site. The core scaffold typically presents a hydrogen bond donor (the 2-amino group) and a hydrogen bond acceptor (the pyrimidinone carbonyl), which are crucial for anchoring the molecule within the ATP-binding pocket. The SAR of this class of compounds is largely dictated by the nature and position of substituents on the pyrimidinone ring and its appended aryl groups. These modifications influence not only the potency and selectivity of the inhibitor but also its pharmacokinetic properties.
Case Study 1: Targeting the Pleiotropic Kinase CK2
Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in cancer and plays a critical role in promoting cell growth, proliferation, and survival.[4][5][7][8] Several studies have explored 2-aminopyrimidinone derivatives as potent CK2 inhibitors.
Key SAR Insights for CK2 Inhibition:
A systematic study of 2-aminopyrimidinone analogs revealed several key structural features that govern their anti-CK2 activity.[9][10] The general structure under consideration is depicted below:
-
Substitution at the C4-Aryl Ring: The nature of the substituent on the phenyl ring at the C4 position of the pyrimidinone core significantly impacts potency. Electron-donating groups, such as methoxy (-OCH3), are generally favored. For instance, the compound 2-hydroxy-5-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino] benzoic acid was identified as a highly potent CK2 inhibitor with an IC50 of 1.1 µM.[9][10]
-
The 2-Amino Linker: The benzoic acid moiety attached to the 2-amino group appears to be crucial for activity. The carboxylic acid group can form additional interactions within the active site, enhancing binding affinity.
-
The Pyrimidinone Core: The integrity of the 2-aminopyrimidinone core is essential. Interestingly, substitution of the C6-carbon with a nitrogen atom to create 6-aza-analogs resulted in a loss of inhibitory activity against CK2, highlighting the importance of the core ring structure.[9][10]
CK2 Signaling Pathway
CK2 is a key node in several signaling pathways implicated in cancer, including the Wnt/β-catenin, PI3K/Akt, and NF-κB pathways.[4][5][6][7] Inhibition of CK2 can disrupt these pro-survival signals, leading to apoptosis and cell cycle arrest in cancer cells.
Caption: CK2 signaling pathways promoting cancer cell proliferation and survival.
Case Study 2: Targeting the DNA Damage Response Kinase CHK1
Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway, playing a key role in cell cycle arrest to allow for DNA repair.[11][12][13][14][15] Inhibiting CHK1 in combination with DNA-damaging chemotherapeutics is a promising strategy to induce synthetic lethality in cancer cells.
Key SAR Insights for CHK1 Inhibition:
The development of 2-aminopyrimidinone-based CHK1 inhibitors has revealed important SAR trends. A notable example is the exploration of derivatives with a trifluoromethyl group at the 5-position of the pyrimidine ring.
-
The 5-Trifluoromethyl Group: The presence of a trifluoromethyl (-CF3) group at the C5 position of the pyrimidinone ring is a common feature in potent CHK1 inhibitors. This electron-withdrawing group can enhance the hydrogen bond donating capacity of the 2-amino group, strengthening the interaction with the kinase hinge.
-
Substitutions on the 4-Anilino Ring: Modifications to the phenyl ring at the C4 position are crucial for optimizing potency and selectivity. The introduction of a picolinonitrile moiety has been shown to be beneficial.
-
The 2-Amino Side Chain: The nature of the substituent on the 2-amino group significantly influences activity. For instance, a (3-amino-3-methylbutyl)amino side chain has been identified as a key feature in a potent and orally bioavailable CHK1 inhibitor.
CHK1 Signaling in the DNA Damage Response
Upon DNA damage, CHK1 is activated by the upstream kinase ATR.[11][13][14][15] Activated CHK1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest.[11]
Caption: The ATR-CHK1 signaling pathway in the DNA damage response.
Case Study 3: Targeting the Stress-Activated p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinases are key regulators of cellular responses to inflammatory cytokines and environmental stress.[16][17][18][19] Dysregulation of p38 signaling is implicated in a variety of inflammatory diseases and cancers.
Key SAR Insights for p38 MAP Kinase Inhibition:
The N-pyrimidyl amide scaffold has been successfully employed to develop potent p38α MAP kinase inhibitors.
-
N-Pyrimidyl Amide Core: This core structure effectively occupies the ATP-binding site of p38α.
-
Hydrophobic Substituents: The introduction of a 5-dihydrofuran group as a hydrophobic moiety has been shown to be optimal for potency.
-
Side Chain Modifications: The addition of side chains capable of forming hydrogen bonds can further enhance activity. Analogs bearing free amino groups have demonstrated improved cellular activity.
p38 MAP Kinase Signaling Cascade
The p38 MAPK pathway is a multi-tiered cascade involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (e.g., MKK3, MKK6), and finally p38 MAPK itself.[16][17][19] Once activated, p38 phosphorylates various downstream substrates, including transcription factors and other kinases, leading to the production of inflammatory cytokines and other cellular responses.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 7. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Comprehensive Analytical Methodologies for the Characterization of 2-Aminopyrimidinone
An Application Note and Protocol Guide
Abstract
This application note provides a comprehensive guide to the analytical methods for the thorough characterization of 2-aminopyrimidinone, a pivotal heterocyclic compound in pharmaceutical and chemical research. The unique structural and electronic properties of this molecule, including its potential for tautomerism, demand a multi-faceted analytical approach for unambiguous identification, purity assessment, and stability analysis. This document details robust, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, UV-Vis spectrophotometry, and thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis). The rationale behind the selection of specific instrumental parameters is elucidated to provide researchers with the foundational knowledge to not only implement these methods but also to troubleshoot and adapt them for novel derivatives. This guide is intended for researchers, analytical scientists, and professionals in drug development engaged in the synthesis and quality control of 2-aminopyrimidinone and related compounds.
Introduction: The Chemical and Pharmaceutical Importance of 2-Aminopyrimidinone
2-Aminopyrimidinone is a fundamental heterocyclic scaffold that forms the core of numerous biologically active molecules, including antiviral and anticancer agents. Its structure, featuring both a hydrogen bond donor (amino group) and acceptor sites, as well as a reactive pyrimidinone ring, makes it a versatile building block in medicinal chemistry.[1] Accurate and comprehensive characterization is therefore critical to ensure the identity, purity, and stability of any synthesized 2-aminopyrimidinone-based compound, which is a prerequisite for its use in further research and development. This application note outlines a suite of orthogonal analytical techniques designed to provide a complete characterization profile.
Chromatographic Techniques: Purity and Impurity Profiling
Chromatography is the gold standard for separating 2-aminopyrimidinone from starting materials, by-products, and degradants, allowing for precise purity determination and impurity identification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC is the preferred method for quantifying the purity of 2-aminopyrimidinone due to its polarity.
Rationale for Method Design: A C18 stationary phase provides a hydrophobic surface for the retention of the moderately polar 2-aminopyrimidinone.[2] The mobile phase, a mixture of aqueous buffer and an organic modifier like acetonitrile, allows for the controlled elution of the analyte.[3][4] Using a buffer with a slightly acidic pH ensures the protonation of the amino group, leading to consistent interactions with the stationary phase and improved peak shape. UV detection is highly effective as the pyrimidine ring is a strong chromophore.[5]
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 25.0 40 60 27.0 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 275 nm.[5]
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of 1.0 mg/mL by dissolving 2-aminopyrimidinone in a 50:50 mixture of water and acetonitrile.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.
-
-
Data Analysis:
-
The purity is calculated using the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of 2-aminopyrimidinone.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the structural elucidation of unknown impurities by providing molecular weight information.[6][7]
Rationale for Method Design: The HPLC method can be directly coupled to a mass spectrometer. Electrospray ionization (ESI) in positive ion mode is ideal for 2-aminopyrimidinone, as the amino group is readily protonated to form a stable [M+H]⁺ ion.[8] Using a high-resolution mass spectrometer (such as TOF or Orbitrap) allows for accurate mass measurements, which can help in determining the elemental composition of impurities.
Experimental Protocol: LC-MS Impurity Profiling
-
Instrumentation: An LC-MS system with an ESI source and a high-resolution mass analyzer.
-
Liquid Chromatography: Employ the same conditions as in the HPLC protocol (Section 2.1). The use of a volatile buffer like formic acid is crucial for MS compatibility.[8]
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Mass Range: m/z 50-1000.
-
Capillary Voltage: 3.8 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Extract the mass spectrum for each impurity peak detected in the chromatogram.
-
Determine the accurate mass of the molecular ion to propose possible elemental compositions.
-
Perform fragmentation (MS/MS) experiments on the impurity ions to gain further structural insights.
-
Spectroscopic Characterization: Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[9]
Rationale for Method Design: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for 2-aminopyrimidinone, allowing for the observation of exchangeable N-H protons.[10] Both ¹H and ¹³C NMR spectra are necessary for a complete structural assignment.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: An NMR spectrometer (400 MHz or higher is recommended).
-
Sample Preparation: Dissolve 5-10 mg of 2-aminopyrimidinone in approximately 0.6 mL of DMSO-d₆.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum to observe the chemical shifts, coupling patterns, and integrations of the protons.
-
¹³C NMR: Acquire a proton-decoupled spectrum to identify the number of unique carbon environments.
-
-
Expected Data: The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the pyrimidine ring and the protons of the amino group.[11][12] The ¹³C NMR will show signals corresponding to the carbons in the heterocyclic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Rationale for Method Design: The 2-aminopyrimidinone molecule has several characteristic vibrational modes that can be detected by FTIR. These include the N-H stretching of the amino group, C=O stretching of the pyrimidinone ring, and C=N and C-N stretching within the ring.[13][14]
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Peaks:
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Amino (N-H) Symmetric & Asymmetric Stretch 3400-3300[13] Carbonyl (C=O) Stretch ~1650 Imine (C=N) Ring Stretch 1650-1600[13] | Amine (C-N) | Stretch | 1350-1200[13] |
UV-Vis Spectrophotometry
This technique provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Rationale for Method Design: The conjugated system of the pyrimidine ring in 2-aminopyrimidinone gives rise to strong UV absorbance.[5] The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule.
Experimental Protocol: UV-Vis Analysis
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of 2-aminopyrimidinone (e.g., 10 µg/mL) in methanol.
-
Data Acquisition: Scan the solution from 200 to 400 nm to determine the λmax.
-
Expected Results: A distinct absorbance maximum is expected, which can be used for concentration determination via a calibration curve according to the Beer-Lambert law. For a related derivative, a λmax of 275 nm has been reported.[5]
Thermal Analysis: Solid-State Properties
Thermal analysis techniques like DSC and TGA are crucial for evaluating the physicochemical properties of the solid form of 2-aminopyrimidinone, such as its melting point, thermal stability, and decomposition profile.[15][16]
Rationale for Method Design: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, while TGA measures changes in mass.[17][18] These analyses are performed under a controlled nitrogen atmosphere to prevent oxidative degradation.
Experimental Protocol: DSC and TGA
-
Instrumentation: A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of 2-aminopyrimidinone into an aluminum pan (for DSC) or a ceramic pan (for TGA).
-
Analytical Conditions:
-
Data Analysis:
-
DSC: Determine the onset temperature of the endothermic peak corresponding to the melting point.
-
TGA: Analyze the thermogram to identify the onset of decomposition and the percentage of mass loss at different temperatures.
-
Logical Flow for Complete Characterization
Caption: A multi-technique workflow for the comprehensive characterization of 2-aminopyrimidinone.
Conclusion
The robust characterization of 2-aminopyrimidinone is essential for its application in research and development. The orthogonal analytical methods presented in this application note—spanning chromatography, spectroscopy, and thermal analysis—provide a comprehensive framework for confirming the identity, quantifying the purity, and assessing the physicochemical properties of this important molecule. By following these detailed protocols, scientists can ensure the quality and consistency of their materials, which is fundamental to the integrity of their scientific outcomes.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Aminopyrimidine(109-12-6) 1H NMR [m.chemicalbook.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 14. ijirset.com [ijirset.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. azom.com [azom.com]
- 18. cetco.com [cetco.com]
- 19. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one
Abstract
This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one. This pyrimidine derivative is of significant interest in pharmaceutical research, and ensuring its purity is critical for safety and efficacy. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a robust framework for accurate and reproducible purity analysis. The causality behind experimental choices is explained, and the entire protocol is grounded in established scientific principles and regulatory guidelines.
Introduction and Scientific Background
This compound belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids and are prevalent in many biologically active molecules.[1] The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact the safety and efficacy of a drug product. High-performance liquid chromatography (HPLC) is the most widely used analytical technique for the quantitative analysis of pharmaceuticals and the determination of impurities.[2][3]
The target analyte possesses polar functional groups (amino and hydroxyl) and a heterocyclic ring system, which can present challenges in chromatographic retention and peak shape.[4][5] This application note details a systematic approach to developing a stability-indicating HPLC method, capable of separating the main compound from potential impurities and degradation products. The method is developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for use in a regulated environment.[2][6][7]
Chromatographic Method Development: Rationale and Strategy
The development of a successful HPLC method requires a logical and systematic approach. The following sections detail the rationale behind the selection of each chromatographic parameter.
Column Selection: The Stationary Phase
For the analysis of polar heterocyclic compounds like pyrimidine derivatives, a C18 (octadecyl) column is a common and effective starting point for reversed-phase separations.[1] The non-polar nature of the C18 stationary phase provides good retention for a wide range of organic molecules. To enhance the retention of our polar analyte and minimize peak tailing that can arise from interactions with residual silanols on the silica support, a modern, high-purity, end-capped C18 column is recommended. For compounds that are particularly difficult to retain, an Ascentis RP-Amide or a Discovery HS F5 column could be considered as alternatives to enhance the retention of polar compounds.
Mobile Phase Selection and Optimization
The mobile phase composition is a critical factor in achieving the desired separation. A combination of an aqueous buffer and an organic modifier is typically used in reversed-phase HPLC.
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and good elution strength. Methanol is a viable alternative, but acetonitrile often provides better peak shape for heterocyclic compounds.
-
Aqueous Buffer: The use of a buffer is essential to control the pH of the mobile phase and, consequently, the ionization state of the analyte. This compound has both acidic (hydroxyl) and basic (amino) functional groups. Maintaining a consistent pH is crucial for reproducible retention times and peak shapes. A phosphate buffer is a common choice in HPLC, and a pH of around 3.0 is a good starting point to ensure the amino group is protonated, which can lead to better retention on a C18 column. It is important to select a mobile phase with a final pH at least one pH unit away from the analyte's pKa value.
-
Gradient vs. Isocratic Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often preferred for purity analysis. This approach allows for the elution of a wide range of impurities with varying polarities and can sharpen peaks, improving detection limits.
Detection Wavelength
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. The UV spectrum of this compound should be determined using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) should be chosen for quantification to ensure the highest sensitivity for the main peak and any potential impurities. For many pyrimidine derivatives, a wavelength in the range of 220-280 nm is typically effective.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
pH meter.
-
HPLC grade acetonitrile.
-
HPLC grade water.
-
Potassium dihydrogen phosphate (KH2PO4).
-
Phosphoric acid (H3PO4).
-
This compound reference standard.
-
Sample of this compound for analysis.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic Modifier): HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v).
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard solution.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH2PO4, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | λmax (determined by PDA, e.g., 254 nm) |
Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
To ensure the reliability of the analytical method, it must be validated according to ICH guidelines.[3][6] The key validation parameters are outlined below.
System Suitability
Before performing any analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.[8]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo and a spiked sample, and by subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
Linearity
The linearity of the method should be established across a range of concentrations. A typical range for a purity assay is from the reporting threshold to 120% of the specification limit for impurities.[8] A calibration curve should be plotted, and the correlation coefficient (r²) should be greater than 0.999.
Accuracy
Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. The recovery should be within an acceptable range (e.g., 98-102%).[6]
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[6] The RSD for multiple preparations should be within an acceptable limit (e.g., <2.0%).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined to assess the sensitivity of the method. These can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
Workflow and Data Analysis Visualization
The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purity analysis of this compound by RP-HPLC. The method is designed to be robust, reproducible, and suitable for use in a pharmaceutical development setting. By following the outlined steps for method development, validation, and execution, researchers can confidently assess the purity of this important pyrimidine derivative. The provided rationale for each experimental choice empowers scientists to adapt and troubleshoot the method as needed for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols for the Enzymatic Characterization of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one and Related Pyrimidine Derivatives
Introduction: The Central Role of Pyrimidine Scaffolds in Modern Enzymology and Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry and chemical biology, forming the structural basis for a multitude of biologically active molecules, including several FDA-approved drugs. Its inherent ability to form multiple hydrogen bonds and engage in various molecular interactions makes it a privileged scaffold for the design of potent and selective enzyme modulators. Researchers and drug development professionals frequently encounter pyrimidine derivatives as inhibitors of critical enzyme classes, such as kinases, methyltransferases, and metabolic enzymes, which are implicated in oncology, inflammation, and neurodegenerative diseases.[1][2]
This guide provides an in-depth technical overview and a suite of robust protocols for the enzymatic characterization of pyrimidine-based compounds. We will use 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one as a representative example to illustrate these methodologies. The principles and protocols detailed herein are designed to be broadly applicable to a wide range of pyrimidine derivatives, enabling researchers to elucidate their inhibitory activity, determine potency (e.g., IC₅₀), and understand their mechanism of action.
The following sections are structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.
Physicochemical Profile of the Exemplar Compound
Before initiating any enzymatic assay, a thorough understanding of the test compound's physical and chemical properties is crucial for accurate stock solution preparation, ensuring solubility in assay buffers, and anticipating potential liabilities.
| Property | Value | Source |
| IUPAC Name | 2-amino-5-ethyl-4-hydroxy-1H-pyrimidin-6-one | PubChem |
| Molecular Formula | C₆H₉N₃O₂ | PubChem |
| Molecular Weight | 155.15 g/mol | ChemBK[3], PubChem |
| Melting Point | 320 °C | ChemBK[3] |
| pKa (Predicted) | 7.92 ± 0.10 | ChemBK[3] |
| XLogP3-AA | -0.6 | PubChem[4] |
| Storage Condition | Inert gas (Nitrogen or Argon) at 2–8 °C | ChemBK[3] |
I. Application in Kinase Inhibition Assays
Protein kinases are a major class of enzymes targeted in drug discovery due to their pivotal role in cell signaling and pathophysiology.[5] Pyrimidine derivatives are frequently identified as potent kinase inhibitors.[4][6][7] The following protocols describe two industry-standard, high-throughput methods for assessing the inhibitory activity of compounds like this compound against a chosen kinase.
A. Luminescent Kinase Assay (ADP-Glo™ Principle)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is a universal assay applicable to virtually any kinase.[8][9] The reaction is performed in two steps: first, the kinase reaction proceeds, then remaining ATP is depleted and the ADP generated is converted back to ATP, which is detected by a luciferase-luciferin reaction. The luminescent signal is directly proportional to kinase activity.[9][10]
Caption: Workflow for the ADP-Glo™ luminescent kinase assay.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer composition may vary depending on the specific kinase.
-
ATP Solution: Prepare a 2X working solution of ATP in kinase buffer. The final concentration should be at or near the Kₘ of the kinase for ATP to ensure assay sensitivity.
-
Kinase Solution: Prepare a 2X working solution of the purified kinase in kinase buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Substrate Solution: Prepare a suitable peptide or protein substrate for the specific kinase.
-
Test Compound: Prepare serial dilutions of this compound in 100% DMSO. Then, create intermediate dilutions in kinase buffer to minimize the final DMSO concentration in the assay (typically ≤1%).
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound dilution or vehicle control (e.g., buffer with DMSO) to the appropriate wells of a white, opaque 384-well plate.
-
Add 2.5 µL of the 2X kinase/substrate mix to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Mix the plate gently (e.g., on an orbital shaker for 30 seconds).
-
Incubate the plate at room temperature (or 30°C) for the desired time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
B. Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF® assays are a form of Förster Resonance Energy Transfer (FRET) that uses a long-lived europium cryptate as the donor fluorophore and a compatible acceptor.[3][11] This technology is highly robust and less susceptible to interference from library compounds.[3] The assay measures the phosphorylation of a biotinylated substrate. A europium-labeled anti-phospho-antibody serves as the donor, and a streptavidin-conjugated acceptor (e.g., XL665) binds to the biotinylated substrate. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.
-
Reagent Preparation:
-
Kinase and Substrate: Prepare 4X working solutions of the kinase and a biotinylated peptide substrate in the appropriate enzymatic buffer.
-
ATP Solution: Prepare a 4X working solution of ATP in the enzymatic buffer.
-
Test Compound: Prepare 4X serial dilutions of the pyrimidine compound in the enzymatic buffer containing a constant, low percentage of DMSO.
-
Detection Reagents: Prepare the europium-conjugated anti-phospho-antibody and streptavidin-XL665 in the HTRF® detection buffer as per the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound dilution or vehicle control to the wells of a low-volume, white 384-well plate.
-
Add 5 µL of the 4X enzyme solution.
-
Add 5 µL of the 4X biotinylated substrate/ATP mixture to initiate the reaction.
-
Incubate for the desired time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding 5 µL of the detection reagent mixture.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF®-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The signal is directly proportional to the level of substrate phosphorylation.
-
Determine IC₅₀ values as described for the luminescent assay.
-
| Parameter | Luminescent Assay (ADP-Glo™) | HTRF® Assay |
| Principle | ADP detection via luciferase | TR-FRET detection of phosphorylation |
| Signal Type | Luminescence | Time-Resolved Fluorescence |
| Readout | Proportional to kinase activity | Proportional to kinase activity |
| Key Reagents | ADP-Glo™ Reagent, Kinase Detection Reagent | Biotinylated substrate, Eu-Ab, SA-Acceptor |
| Typical Plate | White, opaque | White, low-volume |
| Advantages | Universal, highly sensitive | Robust, low compound interference |
II. Application in Methyltransferase Inhibition Assays
Histone and DNA methyltransferases are key epigenetic regulators and important targets in various diseases. Many S-adenosylmethionine (SAM)-dependent methyltransferases can be assayed using coupled-enzyme systems that detect the reaction product, S-adenosylhomocysteine (SAH).
Coupled-Enzyme Fluorescent Assay
This continuous assay format monitors methyltransferase activity by detecting the product SAH.[12] SAH is hydrolyzed by SAH hydrolase (SAHH) to homocysteine and adenosine. The free sulfhydryl group of homocysteine is then reacted with a thiol-sensitive fluorophore, producing a quantifiable increase in fluorescence. This method prevents product inhibition by SAH and allows for real-time kinetic measurements.
Caption: Principle of the coupled-enzyme fluorescent methyltransferase assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl₂.
-
Enzyme Mix: Prepare a master mix in assay buffer containing the methyltransferase of interest, SAH hydrolase, and the thiol-sensitive fluorophore.
-
Substrate Mix: Prepare a master mix containing the methyl-accepting substrate (e.g., histone H3 peptide) and the methyl donor, S-adenosylmethionine (SAM).
-
Test Compound: Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To a black, flat-bottom 96-well plate, add the test compound or vehicle control.
-
Add the Enzyme Mix to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Substrate Mix to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 390/460 nm for ThioGlo™).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) from the linear portion of the fluorescence versus time plot for each well.
-
Calculate percent inhibition based on the reaction rates relative to controls.
-
Determine IC₅₀ values by plotting percent inhibition against the logarithm of inhibitor concentration.
-
| Parameter | Description | Typical Concentration |
| Methyltransferase | Enzyme of interest | 10 - 100 nM |
| SAH Hydrolase | Coupling enzyme | 1 - 5 µM |
| SAM | Methyl donor substrate | 1 - 50 µM (near Kₘ) |
| Peptide/DNA Substrate | Methyl acceptor | 1 - 20 µM |
| Fluorogenic Probe | Thiol-reactive dye | 5 - 10 µM |
| Incubation Time | Kinetic read | 30 - 60 minutes |
III. General Spectrophotometric Assay for Enzyme Inhibition
For enzymes whose activity can be linked to a change in absorbance of a substrate or a coupled indicator dye, a straightforward spectrophotometric assay can be employed. This is a versatile method applicable to various enzyme classes, including metabolic enzymes like dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis.[5]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimized for the pH and ionic strength of the target enzyme (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl).[5]
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in assay buffer.
-
Substrate Solution: Prepare a stock solution of the primary substrate.
-
Indicator/Co-substrate: Prepare a stock solution of the chromogenic substrate or electron acceptor (e.g., 2,6-dichloroindophenol (DCIP) for DHODH).[5]
-
Test Compound: Prepare serial dilutions of the pyrimidine inhibitor.
-
-
Assay Procedure (96-well plate format):
-
In a clear 96-well plate, add varying concentrations of the pyrimidine inhibitor. Include a no-inhibitor control.
-
Add a fixed concentration of the enzyme to each well.
-
Incubate the enzyme-inhibitor mixture for a set time (e.g., 15-30 minutes) at a constant temperature to allow for binding.
-
Initiate the reaction by adding the substrate(s) and indicator dye to the wells.
-
Immediately place the plate in a spectrophotometer or microplate reader.
-
Measure the change in absorbance over time at the appropriate wavelength (e.g., 600-650 nm for the reduction of DCIP).[5]
-
-
Data Analysis:
-
Determine the initial reaction velocity from the linear phase of the absorbance vs. time curve.
-
Calculate the IC₅₀ and Kᵢ values from the initial velocity data as described previously.
-
Conclusion
The protocols outlined in this guide provide a robust framework for characterizing the enzymatic activity of this compound and other pyrimidine derivatives. By employing a combination of luminescent, fluorescent, and spectrophotometric assays, researchers can effectively screen for inhibitors, determine their potency, and gain insights into their mechanism of action against key enzyme targets like kinases and methyltransferases. The causality-driven explanations and detailed methodologies are intended to empower scientists in drug development and academic research to generate reliable and meaningful data, accelerating the journey from hit identification to lead optimization.
References
- 1. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 8. promega.com [promega.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols for the Synthesis of 2-Amino-5-Substituted Pyrimidinones
Introduction: The Pyrimidinone Core in Modern Drug Discovery
The 2-amino-5-substituted pyrimidinone scaffold is a privileged heterocyclic motif that forms the structural core of numerous biologically active compounds. Its prevalence in medicinal chemistry stems from its ability to engage in diverse hydrogen bonding patterns and serve as a rigid framework for presenting substituents in well-defined spatial orientations. This has led to the development of potent inhibitors for various therapeutic targets, including kinases, proteases, and G-protein coupled receptors.
This guide provides a comprehensive overview and detailed, field-proven protocols for the synthesis of this valuable compound class. We will move beyond simple procedural lists to explain the underlying principles and rationale behind the chosen synthetic strategies. The methodologies are designed to be robust, scalable, and adaptable, empowering researchers, scientists, and drug development professionals to confidently generate diverse libraries of 2-amino-5-substituted pyrimidinones for screening and lead optimization.
The overall synthetic strategy is bifurcated into two primary phases:
-
Core Synthesis: Construction of the foundational 2-aminopyrimidinone ring system.
-
Substitution & Diversification: Introduction of various functional groups at the C5-position, primarily via a halogenated intermediate, to explore the structure-activity relationship (SAR).
Phase 1: Synthesis of the 2-Aminopyrimidinone Core
The most reliable and versatile method for constructing the 2-aminopyrimidinone core is the base-catalyzed cyclocondensation of guanidine with a β-ketoester. This reaction is a variant of the classical Biginelli reaction and offers high yields and a straightforward workup.[1][2][3]
Logical Workflow for Pyrimidinone Synthesis & Functionalization
Caption: Overall workflow from starting materials to a diversified library.
Mechanism: Guanidine-Ketoester Cyclocondensation
The reaction proceeds via a well-established condensation-cyclization pathway. The base deprotonates the guanidine, which then acts as a nucleophile, attacking the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular attack of the second guanidine nitrogen onto the ester carbonyl, leading to cyclization and subsequent elimination of alcohol and water to yield the stable pyrimidinone ring.
Protocol 1: Synthesis of 2-Amino-6-methyl-5-carbethoxy-4(3H)-pyrimidinone
This protocol provides a foundational, unsubstituted (at the 5-position ester) pyrimidinone which can be further modified.
Materials:
-
Guanidine Hydrochloride (1.0 eq)
-
Potassium Hydroxide (KOH) (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
Ethanol (EtOH), Anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Guanidine Hydrochloride (e.g., 5.0 g, 52.3 mmol) and KOH (e.g., 2.94 g, 52.3 mmol) in anhydrous ethanol (100 mL).
-
Guanidine Liberation: Stir the mixture at room temperature for 30 minutes. The formation of a white precipitate (KCl) will be observed as the free base of guanidine is liberated.
-
Addition of β-Ketoester: Add ethyl acetoacetate (e.g., 6.6 mL, 52.3 mmol) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filter the crude product through a Büchner funnel and wash the solid with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Wash the solid with deionized water to remove KCl.
-
Dry the resulting white solid under vacuum to yield the desired 2-aminopyrimidinone. The product is often of high purity (>95%) and may not require further purification.[4]
-
Expected Yield: 75-85%.
Characterization:
-
¹H NMR (DMSO-d₆): Expect signals corresponding to the ethyl ester (triplet and quartet), the C6-methyl group (singlet), and broad signals for the amino (NH₂) and amide (NH) protons.
-
Mass Spec (ESI+): [M+H]⁺ peak at m/z corresponding to the molecular weight of the product.
Phase 2: C5-Position Functionalization via Cross-Coupling
To generate a library of 5-substituted analogues, a common and highly effective strategy involves the synthesis of a 5-halo-2-aminopyrimidinone intermediate, which serves as a versatile handle for various palladium-catalyzed cross-coupling reactions.[5] 5-Bromo derivatives are typically preferred due to their optimal balance of reactivity and stability.
Protocol 2: Synthesis of 5-Bromo-2-amino-6-methyl-4(3H)-pyrimidinone
(Note: This protocol assumes the 5-carbethoxy group from Protocol 1 has been hydrolyzed and decarboxylated in a separate standard procedure not detailed here.)
Materials:
-
2-Amino-6-methyl-4(3H)-pyrimidinone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Dissolve 2-amino-6-methyl-4(3H)-pyrimidinone (e.g., 5.0 g, 39.9 mmol) in DMF (80 mL) in a round-bottom flask protected from light.
-
Bromination: Cool the solution to 0°C in an ice bath. Add NBS (e.g., 7.8 g, 43.9 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor by TLC for the complete consumption of the starting material.
-
Work-up & Isolation:
-
Pour the reaction mixture into ice-cold water (400 mL).
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum.
-
Expected Yield: 80-90%.
Palladium-Catalyzed Cross-Coupling Reactions
With the 5-bromo intermediate in hand, a vast chemical space can be explored. Below are representative protocols for three major classes of cross-coupling reactions.
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.[6][7][8][9]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]
Protocol 2A: Suzuki Coupling with Phenylboronic Acid
-
Reaction Setup: In a microwave vial or Schlenk tube, combine the 5-bromo-2-aminopyrimidinone (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent & Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Seal the vessel and heat the mixture to 100-120°C (either with conventional heating or in a microwave reactor) for 1-4 hours.[9] Monitor by TLC or LC-MS.
-
Work-up & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
-
This reaction is indispensable for installing primary or secondary amine functionalities, which are crucial for modulating solubility and biological interactions.[11][12][13]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[14][15]
Protocol 2B: Buchwald-Hartwig Coupling with Morpholine
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the 5-bromo-2-aminopyrimidinone (1.0 eq) and a strong, non-nucleophilic base like potassium tert-butoxide (KOt-Bu) (1.4 eq).
-
Catalyst/Ligand Addition: Add the palladium precursor, such as Palladium(II) acetate [Pd(OAc)₂] (0.02 eq), and a bulky phosphine ligand, such as X-Phos (0.04 eq). The choice of ligand is critical for reaction efficiency.[13]
-
Reagent & Solvent: Add anhydrous toluene or dioxane, followed by the amine (e.g., morpholine, 1.2 eq).
-
Reaction: Heat the reaction mixture to 90-110°C for 4-12 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up & Purification:
-
Cool the mixture, dilute with ethyl acetate, and carefully quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by silica gel column chromatography.
-
The Sonogashira coupling provides access to 5-alkynyl pyrimidinones, which are valuable for their linear geometry and potential for further chemistry, such as "click" reactions.[16][17][18]
References
- 1. arts.units.it [arts.units.it]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
The Versatile Scaffold: Harnessing 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one for Modern Drug Discovery
Introduction: The Pyrimidinone Core - A Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a cornerstone in the architecture of life, forming the basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, offering a versatile template for designing therapeutic agents that can effectively interact with a multitude of biological targets.[2][3] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems often leads to favorable pharmacokinetic and pharmacodynamic properties in drug candidates.[1]
Within the diverse family of pyrimidine-based compounds, the 2-amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one core and its tautomer, 2-amino-5-ethylpyrimidine-4,6-diol, represent a particularly promising scaffold for drug design. The strategic placement of amino, hydroxyl, and alkyl groups provides multiple points for chemical modification, allowing for the fine-tuning of a compound's potency, selectivity, and metabolic stability. This guide will provide an in-depth exploration of this scaffold, from its synthesis to its application in the development of novel therapeutics, complete with detailed protocols and mechanistic insights for researchers in the field.
Section 1: Synthesis of the Core Scaffold
The foundational step in any drug discovery program based on this scaffold is the efficient and scalable synthesis of the core molecule. The primary route to 2-amino-5-ethylpyrimidine-4,6-diol involves a modified condensation reaction.
Protocol 1: Synthesis of 2-Amino-5-ethylpyrimidine-4,6-diol
This protocol is adapted from a well-established method for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.[4]
Materials:
-
Diethyl ethylmalonate
-
Guanidine hydrochloride
-
Sodium ethoxide (EtONa)
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (3 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add guanidine hydrochloride (1.1 equivalents) followed by the dropwise addition of diethyl ethylmalonate (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a calculated amount of concentrated hydrochloric acid to a pH of approximately 7. This will precipitate the crude product.
-
Isolation and Purification: Filter the precipitate and wash it with cold ethanol and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-amino-5-ethylpyrimidine-4,6-diol as a white solid.[4]
Characterization:
The final product should be characterized by standard analytical techniques:
-
¹H NMR (DMSO-d₆): Expect signals corresponding to the hydroxyl protons (broad singlet), the amino protons (broad singlet), the ethyl group's methylene (quartet) and methyl (triplet) protons.[4]
-
¹³C NMR (DMSO-d₆): Expect signals for the pyrimidine ring carbons and the ethyl group carbons.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Section 2: Building a Diverse Chemical Library: Derivatization Strategies
The true power of the this compound scaffold lies in its potential for derivatization. The key reactive sites for modification are the hydroxyl groups at positions 4 and 6, and the amino group at position 2. A common and highly effective strategy involves the conversion of the diol to a dichloropyrimidine intermediate, which then serves as a versatile precursor for a wide range of nucleophilic substitution reactions.
Protocol 2: Synthesis of the Key Intermediate: 4,6-Dichloro-5-ethylpyrimidin-2-amine
This protocol outlines the chlorination of the diol, a critical step for subsequent derivatization.[4]
Materials:
-
2-Amino-5-ethylpyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst and acid scavenger)
-
Ice bath
-
Standard laboratory glassware for reactions involving corrosive reagents
Procedure:
-
Reaction Setup: In a fume hood, carefully add 2-amino-5-ethylpyrimidine-4,6-diol to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Slowly add N,N-dimethylaniline to the mixture while cooling in an ice bath to control the initial exothermic reaction.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux and maintain for 3-4 hours.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to a neutral pH. The product will precipitate out of the solution.
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield 4,6-dichloro-5-ethylpyrimidin-2-amine.[4]
Characterization:
-
¹H NMR (DMSO-d₆): The disappearance of the hydroxyl proton signals and shifts in the aromatic and ethyl group protons will be observed.[4]
-
¹³C NMR (DMSO-d₆): Significant shifts in the C4 and C6 carbon signals are expected upon chlorination.[4]
-
MS (EI): The mass spectrum will show the characteristic isotopic pattern for a molecule containing two chlorine atoms.[4]
Workflow for Derivative Library Synthesis
The 4,6-dichloro-5-ethylpyrimidin-2-amine intermediate is a gateway to a vast chemical space.
Caption: General derivatization workflow for the 2-amino-5-ethylpyrimidinone scaffold.
Section 3: Biological Targets and Therapeutic Applications
Derivatives of the 2-aminopyrimidine scaffold have demonstrated activity against a wide array of biological targets, implicating their potential in treating various diseases.
Protein Kinase Inhibition
A significant number of clinically successful drugs targeting protein kinases incorporate the 2-aminopyrimidine scaffold.[5] This is due to the scaffold's ability to mimic the adenine core of ATP and form key hydrogen bonds within the kinase ATP-binding pocket.
Key Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Inhibitors of CDKs are crucial in cancer therapy due to their role in cell cycle regulation. 2-aminopyrimidine derivatives have been identified as potent CDK1 and CDK2 inhibitors.[6]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in various cancers. Pyrido[2,3-d]pyrimidine derivatives, which are structurally related to our core scaffold, have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[7]
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer. (Thienopyrimidin-2-yl)aminopyrimidines have been developed as potent and selective pan-PI3K and dual pan-PI3K/mTOR inhibitors.[8]
Mechanism of Action: A Molecular Modeling Perspective
Molecular docking studies have revealed that the 2-aminopyrimidine core typically forms two or three hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. The substituents at the C4, C5, and C6 positions then explore different pockets within the ATP-binding site, influencing the inhibitor's potency and selectivity.[2][9] The 5-ethyl group on our scaffold can provide favorable van der Waals interactions within a hydrophobic pocket, potentially enhancing binding affinity.
Caption: Key interactions of the 2-aminopyrimidine scaffold within a kinase active site.
Other Therapeutic Areas
Beyond oncology, this scaffold has shown promise in:
-
Inflammation and Immunology: By targeting kinases like IKK2 and caspase-1, derivatives can modulate inflammatory pathways.[10][11]
-
Antimicrobial Agents: The 2-aminopyrimidine moiety is present in compounds with antibacterial and antifungal properties.[9]
-
Biofilm Modulation: Certain 2-aminopyrimidine derivatives have been shown to inhibit biofilm formation in bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13]
Section 4: In Vitro and Cellular Assay Protocols
Evaluating the biological activity of newly synthesized derivatives is a critical step. Below are generalized protocols for key assays.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Materials:
-
Purified kinase of interest
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (derivatives of the scaffold)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ manufacturer's instructions. This typically involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Section 5: Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can lead to a deeper understanding of the structure-activity relationship (SAR), guiding the design of more potent and selective compounds.
| Position of Modification | General Observation | Example | Reference |
| C2-Amino Group | Modifications are generally well-tolerated and can be used to modulate physicochemical properties. | Can be acylated or substituted with various amines. | [9] |
| C4/C6-Positions | Crucial for potency and selectivity. Substitution of chloro groups with various amines, alcohols, or thiols allows for exploration of different pockets in the target's active site. | Introduction of bulky or flexible side chains can enhance binding affinity. | [4] |
| C5-Ethyl Group | Provides a lipophilic interaction point. The size and nature of the alkyl group at this position can significantly impact potency. | Increasing the alkyl chain length has been shown to modulate activity against certain targets. | [4] |
Key SAR Takeaways:
-
Hinge Binding is Essential: The 2-amino group and one of the ring nitrogens are critical for forming hydrogen bonds with the kinase hinge region.
-
C4/C6 Substituents Drive Selectivity: The nature of the substituents at these positions is a primary determinant of a compound's selectivity profile across the kinome.
-
The C5-Substituent Influences Potency: The ethyl group at the C5 position can be optimized to improve binding affinity by interacting with a hydrophobic pocket.
Conclusion and Future Directions
The this compound scaffold is a highly versatile and valuable starting point for the design of novel therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with a diverse range of biological targets, makes it an attractive core for medicinal chemists. Future work in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms, the exploration of novel therapeutic applications beyond oncology and inflammation, and the use of advanced computational methods to guide the design of next-generation derivatives with improved drug-like properties. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on their own discovery programs based on this promising scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Kinase Inhibition Assays Using Pyrimidinone Derivatives
<
Introduction: The Central Role of Kinases and the Promise of Pyrimidinone Inhibitors
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] This fundamental "on/off" switching mechanism governs everything from cell growth and proliferation to apoptosis and immune responses.[2][3] Given their central role, it is no surprise that aberrant kinase activity is a hallmark of numerous diseases, most notably cancer.[4] This has made kinases one of the most important classes of drug targets in modern medicine.[4]
Among the diverse chemical scaffolds explored for kinase inhibition, pyrimidinone derivatives have emerged as a particularly promising class. These heterocyclic compounds often serve as potent and selective inhibitors, frequently targeting the highly conserved ATP-binding pocket of kinases.[5] Their chemical tractability allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of kinase inhibition assays using pyrimidinone derivatives. We will delve into the mechanistic basis of kinase inhibition, explore various assay formats, and provide detailed, field-proven protocols to ensure robust and reproducible data generation.
Understanding the Mechanism: How Pyrimidinone Derivatives Inhibit Kinases
The majority of small-molecule kinase inhibitors, including many pyrimidinone derivatives, are classified as ATP-competitive inhibitors.[4][6] They function by binding to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphotransfer reaction.[6][7]
There are several subtypes of ATP-competitive inhibitors, categorized by the conformational state of the kinase to which they bind:
-
Type I inhibitors bind to the active conformation of the kinase.[8]
-
Type II inhibitors bind to an inactive conformation of the kinase, often extending into an adjacent hydrophobic pocket.[9][10] This can lead to greater selectivity as this allosteric pocket is less conserved across the kinome.[9][10]
-
Non-ATP-competitive inhibitors represent an alternative strategy, binding to sites distinct from the ATP pocket and often inducing conformational changes that inactivate the enzyme.[9][10][11] This approach can offer improved selectivity and may overcome resistance mechanisms associated with mutations in the ATP-binding site.[9][12]
The specific binding mode of a pyrimidinone derivative will dictate its inhibitory profile and is a critical factor in its development as a therapeutic agent.
Choosing the Right Tool: An Overview of Kinase Inhibition Assay Formats
A variety of assay formats are available to measure kinase activity and inhibition, each with its own set of advantages and limitations.[13][14] The choice of assay depends on several factors, including the specific kinase being studied, the required throughput, and the available instrumentation.
Here, we will focus on three widely used and robust assay platforms:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[15][16] They are highly sensitive, have a large dynamic range, and are well-suited for high-throughput screening (HTS).[16][17]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LANCE® Ultra, HTRF®): TR-FRET assays measure the phosphorylation of a specific substrate.[18][19] They are homogeneous (no-wash) assays, making them amenable to automation and HTS.[19][20]
-
Microfluidic Mobility Shift Assays (e.g., Caliper LabChip®): This technology directly measures the conversion of a substrate to its phosphorylated product by detecting changes in their electrophoretic mobility.[21][22] It provides a direct and quantitative readout of enzyme activity.[21][22]
The following sections will provide detailed protocols for each of these assay formats, tailored for the evaluation of pyrimidinone inhibitors.
Visualizing the Science: Signaling Pathways and Assay Workflows
To provide a clearer understanding of the biological context and experimental procedures, we have included diagrams generated using Graphviz.
Figure 1: Simplified Kinase Signaling Pathways. This diagram illustrates common signaling cascades initiated by receptor tyrosine kinases, such as EGFR, and highlights potential points of inhibition by pyrimidinone derivatives targeting kinases like Src, CDK2, and EGFR itself.[2][3][23][24][25][26][27][28][29][30][31][32][33]
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is adapted for determining the IC50 values of pyrimidinone derivatives against a target kinase. The ADP-Glo™ Kinase Assay is a universal method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[15][34]
Principle:
The assay is performed in two steps. First, the kinase reaction is performed, generating ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.[15][16]
Materials:
-
Target Kinase (e.g., Src, EGFR, CDK2)
-
Kinase Substrate (specific to the target kinase)
-
ATP
-
Pyrimidinone derivative stock solutions (in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
White, opaque 384-well assay plates
-
Multilabel plate reader with luminescence detection capabilities
Experimental Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of the pyrimidinone derivatives in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds to the assay plate. Include DMSO-only wells as a no-inhibitor control.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
-
Prepare a 2X ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[16]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Src family kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. revvity.com [revvity.com]
- 19. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Technology [nanosyn.com]
- 22. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 24. academic.oup.com [academic.oup.com]
- 25. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ClinPGx [clinpgx.org]
- 27. commerce.bio-rad.com [commerce.bio-rad.com]
- 28. lifesciences.danaher.com [lifesciences.danaher.com]
- 29. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. biorxiv.org [biorxiv.org]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 33. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 34. ADP-Glo™ Kinase Assay [promega.jp]
Application Notes & Protocols: A Multi-Tiered Approach for Screening the Anticancer Activity of 2-Aminopyrimidinone Compounds
Authored by: Gemini, Senior Application Scientist
Introduction
The 2-aminopyrimidinone scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework capable of interacting with multiple biological targets with high affinity.[1][2] This versatility has positioned its derivatives as promising candidates in drug discovery, with a wide spectrum of reported biological activities, including potent anticancer effects.[3][4][5] Several approved anticancer drugs, such as the cyclin-dependent kinase (CDK) inhibitor Palbociclib, feature a related pyrimidine core, underscoring the therapeutic potential of this chemical class.[4][6]
The development of novel anticancer agents requires a robust and systematic screening process to identify promising lead compounds and elucidate their mechanisms of action. This guide provides a detailed, multi-tiered workflow designed for researchers, scientists, and drug development professionals to effectively screen 2-aminopyrimidinone compounds for anticancer activity. The protocols herein detail a logical progression from broad initial cytotoxicity screening to more focused mechanistic assays, including the assessment of apoptosis and cell cycle arrest.
Guiding Principle: The Screening Cascade
The core of this protocol is a hierarchical screening cascade. This approach efficiently filters a library of compounds, ensuring that resources are focused on the most promising candidates. The workflow begins with a high-throughput primary screen to identify compounds with cytotoxic or anti-proliferative effects. "Hits" from this initial screen are then subjected to secondary, more complex assays to determine how they kill cancer cells or inhibit their growth.
Caption: High-level workflow for anticancer compound screening.
PART A: Primary Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the 2-aminopyrimidinone compounds against one or more cancer cell lines. The MTT and Sulforhodamine B (SRB) assays are robust, colorimetric methods suitable for this purpose. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein content.[7][8]
Protocol 1: MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Materials:
-
Cancer cell line(s) of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
2-Aminopyrimidinone compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., isopropanol, DMSO, or 0.01 M HCl in 10% SDS)[9]
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the 2-aminopyrimidinone compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO, concentration not exceeding 0.5%) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.[9]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protecting it from light. Viable cells will metabolize the MTT, forming visible purple formazan crystals.[7][10]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm (or between 550-600 nm) using a microplate reader.
Data Analysis:
-
Calculate Percent Viability:
-
Percent Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
-
-
Determine IC50 Value: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| ABC-001 | A549 (Lung) | 5.2 |
| ABC-001 | MCF-7 (Breast) | 8.9 |
| ABC-002 | A549 (Lung) | > 50 |
| ABC-003 | A2780 (Ovarian) | 2.1[11] |
| Doxorubicin | A549 (Lung) | 0.8 |
PART B: Secondary Mechanistic Assays
Compounds that demonstrate significant cytotoxicity (e.g., IC50 < 10 µM) are designated as "hits" and should be advanced to secondary assays to investigate their mechanism of action. Key questions to answer are whether the compound induces programmed cell death (apoptosis) or if it halts cell proliferation by arresting the cell cycle.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that binds with high affinity to PS in the presence of calcium. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.[12][13] Dual staining with FITC-conjugated Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[14]
Caption: Principle of Annexin V and PI staining for apoptosis detection.
Materials:
-
Flow cytometer
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Treated and untreated cancer cells
-
Cold 1X PBS
-
FACS tubes
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 2-aminopyrimidinone compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cells once with cold 1X PBS.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Data Interpretation: The flow cytometry output is a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).
A significant increase in the percentage of cells in the lower-right and upper-right quadrants compared to the control indicates that the compound induces apoptosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Dysregulation of the cell cycle is a hallmark of cancer.[17] Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cells from proliferating.[18] Propidium iodide (PI) is a fluorescent molecule that binds stoichiometrically to DNA. By staining fixed, permeabilized cells with PI, the cellular DNA content can be quantified by flow cytometry, allowing for the determination of the percentage of cells in each phase of the cell cycle.[19]
Materials:
-
Flow cytometer
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)[19][20]
-
Treated and untreated cancer cells
-
Cold 1X PBS
-
FACS tubes
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and treat with the test compound at IC50 concentration for a period corresponding to at least one cell cycle (e.g., 24 hours).
-
Harvesting: Collect all cells (adherent and floating) and wash once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[20][21]
-
Storage: Incubate the cells on ice for at least 2 hours or store them at -20°C for up to several weeks.[20]
-
Rehydration & Staining: Centrifuge the fixed cells (e.g., 300 x g for 5-10 minutes) and discard the ethanol. Wash the pellet with 5 mL of cold PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.[19]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[20][21]
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation: The output is a histogram of cell count versus fluorescence intensity.
-
G0/G1 Phase: The first peak, representing cells with a 2n DNA content.
-
S Phase: The region between the two peaks, representing cells actively synthesizing DNA (between 2n and 4n DNA content).
-
G2/M Phase: The second peak, representing cells with a 4n DNA content, which are in the G2 or mitosis phase.
-
Sub-G1 Peak: A peak to the left of the G0/G1 peak, representing apoptotic cells with fragmented DNA.
An accumulation of cells in a specific phase (e.g., a higher G2/M peak and lower G0/G1 peak compared to control) indicates cell cycle arrest at that checkpoint. Cyclin-dependent kinases (CDKs) are critical regulators of cell cycle transitions, and their inhibition is a common mechanism for inducing arrest.[22][23]
Caption: Simplified model of cell cycle regulation by CDKs.
Conclusion and Further Steps
This tiered approach provides a comprehensive framework for the initial evaluation of 2-aminopyrimidinone compounds as potential anticancer agents. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify promising candidates and gain crucial insights into their biological activity. Hits that demonstrate potent cytotoxicity and a clear mechanism of action (e.g., induction of apoptosis or specific cell cycle arrest) can be prioritized for further investigation, including target identification studies (e.g., kinase profiling assays) and in vivo efficacy testing in animal models.
References
- 1. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. rsc.org [rsc.org]
- 17. Cyclin-dependent kinases in cancer: Role, regulation, and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. A review on the role of cyclin dependent kinases in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Pyrimidine Derivatives
Introduction: The Prominence of Pyrimidine Scaffolds in Antimicrobial Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleobases such as cytosine, thymine, and uracil, which are fundamental to the structure and function of nucleic acids.[1] This inherent biocompatibility and the versatility of its chemical structure have made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents.[2] In the ongoing battle against antimicrobial resistance, pyrimidine-containing compounds have emerged as a promising class of molecules with a broad spectrum of activity against various bacterial and fungal pathogens.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential antimicrobial and antifungal assays for evaluating pyrimidine derivatives. The protocols detailed herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are supplemented with field-proven insights to address the specific challenges associated with synthetic compounds like pyrimidines.
Part 1: Foundational Antimicrobial and Antifungal Susceptibility Testing
The initial assessment of a novel pyrimidine derivative's antimicrobial potential hinges on determining its ability to inhibit the growth of clinically relevant microorganisms. The two most widely accepted methods for this are the Broth Microdilution and Agar Disk Diffusion assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay that determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation.[4] This method is highly regarded for its accuracy and reproducibility and is considered a gold standard in antimicrobial susceptibility testing.[1]
-
Quantitative Data: The primary advantage of the broth microdilution method is its ability to provide a quantitative MIC value. This allows for a more nuanced understanding of a compound's potency and is essential for establishing structure-activity relationships (SAR) among a series of pyrimidine analogs.
-
Standardization: Adherence to standardized protocols, such as the CLSI M07 guidelines, ensures that results are comparable across different laboratories and studies.[5]
-
High-Throughput Potential: The use of 96-well microtiter plates makes this method amenable to high-throughput screening of multiple pyrimidine derivatives against a panel of microorganisms.[4]
Materials:
-
Synthesized pyrimidine derivative
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Pyrimidine Derivative Stock Solution:
-
Dissolve the pyrimidine derivative in sterile DMSO to a concentration of 10 mg/mL. Gentle warming or sonication may be required for compounds with poor solubility.[6]
-
Expert Insight: Solubility can be a significant challenge with novel synthetic compounds. If precipitation occurs upon dilution in aqueous media, consider using a co-solvent system (e.g., DMSO/PEG400) or adjusting the pH of the medium if the compound's pKa is known.[6]
-
-
Preparation of Microorganism Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or with a spectrophotometer.
-
Dilute the standardized inoculum in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the pyrimidine stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the pyrimidine derivative.
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the diluted microbial inoculum to each well containing the pyrimidine derivative dilutions.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum (no pyrimidine derivative).
-
Sterility Control: A well containing only broth (no inoculum or pyrimidine derivative).
-
Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent itself does not inhibit growth.
-
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria and 24-48 hours for fungi.
-
-
Reading and Interpreting Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the pyrimidine derivative that completely inhibits visible growth.[4]
-
The growth control well should be turbid, and the sterility and solvent control wells should be clear.
-
Diagram 1: Broth Microdilution Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Agar Disk Diffusion Method for Qualitative Susceptibility Testing
The agar disk diffusion method is a qualitative or semi-quantitative assay that provides a rapid and cost-effective way to screen for the antimicrobial activity of novel compounds.[7] This method involves placing a paper disk impregnated with the test compound onto an agar plate that has been inoculated with a microorganism. The compound diffuses from the disk into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear "zone of inhibition" around the disk.
-
Initial Screening: The disk diffusion method is ideal for the initial screening of a large number of pyrimidine derivatives due to its simplicity and low cost.
-
Qualitative Assessment: While not providing a precise MIC, the diameter of the zone of inhibition can give a qualitative indication of the compound's potency.
-
Standardized Methodology: Following guidelines such as CLSI M44 for yeasts ensures consistency and allows for a preliminary comparison of the activity of different compounds.[7]
Materials:
-
Synthesized pyrimidine derivative
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile swabs
-
Microorganism inoculum prepared as in Protocol 1
Procedure:
-
Preparation of Pyrimidine-Impregnated Disks:
-
Dissolve the pyrimidine derivative in a suitable volatile solvent (e.g., ethanol, methanol) to a known concentration.
-
Aseptically apply a precise volume (e.g., 10-20 µL) of the pyrimidine solution onto each sterile paper disk and allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized microbial inoculum (0.5 McFarland).
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically place the pyrimidine-impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Controls:
-
Positive Control: A disk containing a known antimicrobial agent with activity against the test organism.
-
Negative Control: A disk impregnated with the solvent used to dissolve the pyrimidine derivative.
-
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours for bacteria and 24-48 hours for fungi.
-
-
Reading and Interpreting Results:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
The absence of a zone of inhibition indicates that the compound is not active at the tested concentration.
-
The size of the zone of inhibition is proportional to the antimicrobial activity and the diffusion rate of the compound in the agar.
-
Diagram 2: Agar Disk Diffusion Workflow
Caption: Workflow for qualitative susceptibility testing using the agar disk diffusion method.
Part 2: Cytotoxicity Assessment - A Critical Step in Drug Development
While potent antimicrobial activity is the primary goal, a successful drug candidate must also be safe for the host. Therefore, assessing the cytotoxicity of pyrimidine derivatives against mammalian cells is a critical step in the preclinical evaluation process.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
-
Quantitative Viability Data: The MTT assay provides quantitative data on cell viability, allowing for the determination of the 50% cytotoxic concentration (CC₅₀) or 50% inhibitory concentration (IC₅₀).
-
High-Throughput Screening: The assay is performed in 96-well plates, making it suitable for screening the cytotoxicity of multiple compounds at various concentrations.
-
Standardized Method: It is a widely accepted and well-documented method for assessing cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, or a relevant cell line for the intended therapeutic area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrimidine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with Pyrimidine Derivatives:
-
Prepare serial dilutions of the pyrimidine derivative in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the pyrimidine derivative at various concentrations.
-
Controls:
-
Cell Control: Cells treated with medium only.
-
Solvent Control: Cells treated with the highest concentration of DMSO used in the assay.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the cell control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Diagram 3: MTT Cytotoxicity Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Part 3: Data Presentation and Interpretation
Clear and concise presentation of data is crucial for comparing the activity of different pyrimidine derivatives and for making informed decisions about which compounds to advance in the drug discovery pipeline.
Comparative Data Tables
The following tables provide examples of how to present antimicrobial, antifungal, and cytotoxicity data for a series of hypothetical pyrimidine derivatives.
Table 1: Antibacterial Activity of Pyrimidine Derivatives (MIC in µg/mL)
| Compound | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| PYR-01 | 8 | 16 | 64 |
| PYR-02 | 4 | 8 | 32 |
| PYR-03 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
Table 2: Antifungal Activity of Pyrimidine Derivatives
| Compound | C. albicans (ATCC 90028) - MIC (µg/mL) | A. fumigatus (ATCC 204305) - Zone of Inhibition (mm) |
| PYR-01 | 16 | 12 |
| PYR-02 | 8 | 18 |
| PYR-03 | >64 | 0 |
| Fluconazole | 1 | 25 |
Table 3: Cytotoxicity of Pyrimidine Derivatives on HEK293 Cells (IC₅₀ in µM)
| Compound | IC₅₀ (µM) |
| PYR-01 | 50 |
| PYR-02 | >100 |
| PYR-03 | >100 |
| Doxorubicin | 1.5 |
Part 4: Authoritative Grounding and Self-Validation
To ensure the trustworthiness and reproducibility of the results, all assays must be performed with rigorous quality control measures.
-
Quality Control Strains: Standardized quality control strains with known susceptibility profiles should be included in each assay run.[8] For example, S. aureus ATCC 29213 and E. coli ATCC 25922 are commonly used for antibacterial susceptibility testing.[9] The results for these strains must fall within the acceptable ranges established by CLSI.[10]
-
In-Text Citations and References: All protocols and claims are supported by authoritative sources, which are cited throughout the text and listed in the comprehensive reference section below.
-
Structure-Activity Relationship (SAR): The data generated from these assays are fundamental for establishing SAR.[1] For instance, if a particular substitution on the pyrimidine ring consistently leads to increased potency and reduced cytotoxicity, this provides a rational basis for the design of the next generation of derivatives.
Conclusion
The protocols and application notes presented here provide a robust framework for the antimicrobial and antifungal evaluation of novel pyrimidine derivatives. By adhering to these standardized methods and incorporating the expert insights provided, researchers can generate high-quality, reproducible data that will accelerate the discovery and development of new and effective antimicrobial agents.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties [mdpi.com]
- 8. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bsac.org.uk [bsac.org.uk]
- 10. researchgate.net [researchgate.net]
The Strategic Utility of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one as a Versatile Chemical Intermediate in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions makes it a privileged structure for targeting a wide array of biological targets, most notably protein kinases.[1][2] Within this esteemed class of heterocycles, 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one emerges as a particularly valuable and versatile chemical intermediate. Its strategic placement of functional groups—an amino group, a hydroxyl group, and an ethyl substituent—offers a rich platform for chemical elaboration, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this intermediate, focusing on its synthesis and a key transformation into a highly reactive building block.
Physicochemical Properties
This compound, which exists in tautomeric equilibrium with 2-Amino-5-ethyl-4,6-dihydroxypyrimidine, is a white solid with a high melting point, reflecting its stable, hydrogen-bonded crystal lattice structure.[1] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O₂ | [1] |
| Molar Mass | 155.15 g/mol | [1] |
| Melting Point | >250 °C | [1] |
| Appearance | White solid | [1] |
| pKa | 7.92 ± 0.10 (Predicted) |
Core Application: A Gateway to Substituted Pyrimidines
The primary utility of this compound lies in its role as a precursor to more complex pyrimidine derivatives. The hydroxyl groups, being poor leaving groups, can be readily converted into more reactive functionalities, such as chloro groups. This transformation is pivotal as it opens the door to a plethora of subsequent nucleophilic substitution reactions, allowing for the introduction of various pharmacophoric elements.
A critical and widely employed transformation is the conversion of 2-Amino-5-ethyl-4,6-dihydroxypyrimidine to 2-amino-4,6-dichloro-5-ethylpyrimidine. The resulting dichlorinated pyrimidine is a highly valuable intermediate, as the two chlorine atoms can be selectively displaced by a range of nucleophiles, such as amines, thiols, and alcohols. This sequential displacement strategy is a cornerstone in the synthesis of kinase inhibitors, where different side chains are introduced at the C4 and C6 positions to optimize binding affinity and selectivity.[2][3]
The following workflow illustrates this key synthetic sequence:
Caption: Synthetic workflow from starting materials to a diverse library of substituted pyrimidines.
Experimental Protocols
The following protocols are based on optimized procedures reported in the literature and are intended to provide a reliable method for the synthesis and subsequent transformation of this compound.[1]
Protocol 1: Synthesis of 2-Amino-5-ethyl-4,6-dihydroxypyrimidine
This protocol describes the condensation of diethyl ethylmalonate with guanidine to yield the title compound.
Materials and Reagents:
-
Diethyl ethylmalonate
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add guanidine hydrochloride and stir the mixture until the guanidine hydrochloride has fully dissolved.
-
Add diethyl ethylmalonate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with hydrochloric acid to precipitate the product.
-
Filter the resulting white solid, wash with cold ethanol, and dry under vacuum to afford 2-Amino-5-ethyl-4,6-dihydroxypyrimidine.
Characterization Data:
| Compound | Yield | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) |
| 2-Amino-5-ethyl-4,6-dihydroxypyrimidine | 88% | 10.30 (2H, bs, 2x OH), 6.30 (2H, bs, NH₂), 2.14 (2H, q, J=7.3 Hz), 0.88 (3H, t, J=7.3 Hz) | 164.47 (C-4 and C-6), 152.54 (C-2), 91.88 (C-5), 15.62 (C-1'), 13.89 (C-2') |
(Data sourced from reference[1])
Protocol 2: Synthesis of 2-Amino-4,6-dichloro-5-ethylpyrimidine
This protocol details the conversion of the dihydroxypyrimidine to the corresponding dichloropyrimidine using a Vilsmeier-Haack reagent.
Materials and Reagents:
-
2-Amino-5-ethyl-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethanol
-
Aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a fume hood, carefully prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride to ice-cold N,N-dimethylformamide.
-
To a suspension of 2-Amino-5-ethyl-4,6-dihydroxypyrimidine in toluene, add the freshly prepared Vilsmeier-Haack reagent.
-
Heat the reaction mixture to reflux and maintain for the required duration, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield a crude product which can be further purified by recrystallization or column chromatography.
Rationale for Experimental Choices:
-
Vilsmeier-Haack Reagent: The use of a Vilsmeier-Haack reagent, generated in situ from POCl₃ and DMF, is a highly effective method for the chlorination of hydroxypyrimidines.[1] This reagent is more reactive than POCl₃ alone and often leads to cleaner reactions and higher yields.
-
Toluene as Solvent: Toluene is a suitable high-boiling solvent for this reaction, allowing the reaction to be conducted at the elevated temperatures required for the chlorination to proceed efficiently.
-
Aqueous Workup: The aqueous workup with ice is necessary to quench the reactive phosphorus oxychloride and other phosphorus-containing byproducts. The subsequent wash with sodium bicarbonate neutralizes any remaining acidic components.
Conclusion and Future Perspectives
This compound is a highly valuable and strategically important chemical intermediate in the synthesis of complex pyrimidine derivatives. The robust and high-yielding protocols for its synthesis and subsequent conversion to the corresponding dichloropyrimidine provide a reliable entry point for the construction of diverse molecular libraries. The demonstrated utility of this scaffold in the development of kinase inhibitors underscores its significance in modern drug discovery.[4][5] Future applications of this versatile intermediate will likely expand as researchers continue to explore the vast chemical space accessible from this privileged starting material, leading to the discovery of novel therapeutic agents for a range of diseases.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminopyrimidinones
Welcome to the Technical Support Center for 2-aminopyrimidinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your synthetic routes effectively. The synthesis of 2-aminopyrimidinones, most commonly through the cyclocondensation of a β-dicarbonyl compound and guanidine, is a cornerstone reaction. However, it is not without its challenges, from low yields to persistent side reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the common problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of 2-aminopyrimidinones from a β-ketoester and guanidine?
The synthesis proceeds via an acid-catalyzed condensation reaction, which can be considered a variation of the well-known Biginelli reaction. The generally accepted mechanism involves three key stages:
-
Initial Condensation: The reaction is initiated by the acid-catalyzed condensation of the β-ketoester with guanidine to form an N-acyliminium ion intermediate.
-
Michael Addition: A second molecule of guanidine acts as a nucleophile and attacks the β-carbon of the enone in a Michael addition.
-
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the final 2-aminopyrimidinone ring system.
Understanding this pathway is crucial for diagnosing issues in your reaction. For instance, a failure in the final cyclization step can lead to the accumulation of an open-chain intermediate.
Q2: I am observing a very low yield in my reaction. What are the most common culprits?
Low yields are a frequent complaint in 2-aminopyrimidinone synthesis.[1][2] The primary causes can be categorized as follows:
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. Traditional Brønsted acids like HCl may not be efficient for all substrates and can sometimes promote side reactions.[1][2]
-
Competing Side Reactions: The starting materials can be consumed by competing reaction pathways, most notably the Knoevenagel condensation and the formation of Hantzsch-type dihydropyridines.[1][3]
-
Incomplete Cyclization: The open-chain intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.[1]
-
Purity of Reagents: Impurities in the β-ketoester or guanidine can inhibit the reaction or lead to the formation of undesired byproducts.
A systematic approach to troubleshooting, starting with the analysis of your crude reaction mixture by TLC or LC-MS, is essential to pinpoint the cause.
Troubleshooting Guide: Low Yields and Reaction Failures
Problem 1: The reaction shows low conversion with a significant amount of unreacted starting materials.
This is often an issue of reaction kinetics and activation energy.
Causality Analysis:
-
Insufficient Catalyst Activity: The catalyst may be inappropriate for the specific substrates, deactivated, or used in an insufficient amount.[2]
-
Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier.
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture with slow reaction rates.
Troubleshooting Workflow:
Troubleshooting Low Conversion
Detailed Protocol: Catalyst Screening and Condition Optimization
-
Catalyst Screening:
-
Set up parallel reactions using your standard substrate concentrations.
-
Test a range of catalysts at a loading of 10-20 mol%.
-
Brønsted Acids: p-Toluenesulfonic acid (p-TSA), Amberlyst-15
-
Lewis Acids: FeCl₃, ZnCl₂, InCl₃, Bi(OTf)₃
-
-
Run the reactions for a set time (e.g., 8 hours) and analyze the conversion by TLC, GC, or ¹H NMR of the crude mixture.
-
-
Temperature and Solvent Optimization:
-
Using the best catalyst from the screen, run the reaction at different temperatures (e.g., room temperature, 60 °C, reflux).
-
If solubility is an issue, test different solvents. Ethanol is a common starting point, but for less soluble substrates, consider DMF or even solvent-free conditions with microwave irradiation.[4]
-
Quantitative Data Summary: Effect of Catalyst on Yield
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 12 | 45 | [5] |
| p-TSA | Ethanol | Reflux | 8 | 75 | [6] |
| FeCl₃ | Acetonitrile | 80 | 6 | 88 | [2] |
| InCl₃ | Solvent-free | 100 | 2 | 92 | [5] |
Yields are representative for the reaction of benzaldehyde, ethyl acetoacetate, and guanidine hydrochloride.
Troubleshooting Guide: Common Side Reactions
Problem 2: My reaction produces a significant amount of a yellow, highly fluorescent byproduct.
This is a classic sign of Hantzsch dihydropyridine (DHP) formation, a common competitor to the Biginelli reaction.[3]
Causality Analysis:
The Hantzsch pathway becomes significant when two equivalents of the β-ketoester react with the aldehyde and an ammonia source.[7][8] In the context of 2-aminopyrimidinone synthesis, the ammonia can be generated from the decomposition of guanidine at elevated temperatures.
Mechanistic Insight: Biginelli vs. Hantzsch Pathways
Biginelli vs. Hantzsch Pathways
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature can disfavor the decomposition of guanidine, thus reducing the formation of the Hantzsch byproduct.[9]
-
Catalyst Choice: Certain Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.
-
Order of Addition: Pre-mixing the aldehyde and guanidine before the addition of the β-ketoester can sometimes favor the formation of the N-acyliminium intermediate.
Problem 3: My crude product is contaminated with a significant amount of a non-polar byproduct, and I observe unreacted guanidine.
This often points to the Knoevenagel condensation between the aldehyde and the β-ketoester as the dominant side reaction.[1][10]
Causality Analysis:
The Knoevenagel condensation is an acid- or base-catalyzed reaction that produces an α,β-unsaturated dicarbonyl compound.[10][11] This intermediate is less reactive towards the addition of guanidine, effectively halting the desired reaction sequence and consuming the starting materials.
Mitigation Strategies:
-
Alter Stoichiometry: Using a slight excess of guanidine (e.g., 1.5 equivalents) can help push the equilibrium towards the desired initial condensation with the aldehyde, outcompeting the Knoevenagel pathway.[1]
-
Use a More Effective Catalyst: A catalyst that strongly promotes the formation of the N-acyliminium ion intermediate can significantly suppress the Knoevenagel side reaction.[1]
-
Microwave Synthesis: Microwave-assisted synthesis has been shown to accelerate the desired reaction, often leading to higher yields and fewer byproducts.[4][12]
Troubleshooting Guide: Purification and Characterization
Problem 4: My crude product is an intractable oil or is very difficult to crystallize.
This is a common issue when the crude product contains a mixture of the desired 2-aminopyrimidinone and various byproducts or uncyclized intermediates.
Troubleshooting Workflow:
Purification Troubleshooting
Detailed Protocol: Recrystallization of 2-Aminopyrimidinones
Recrystallization is often the most effective method for purifying 2-aminopyrimidinones.[3]
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. For 2-aminopyrimidinones, common solvents to screen are ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water.[9][13][14][15]
-
Procedure: a. Dissolve the crude product in the minimum amount of boiling solvent. b. If colored impurities are present, add a small amount of activated charcoal and hot filter the solution. c. Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. d. Once at room temperature, cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. f. Dry the crystals under vacuum.
If single-solvent recrystallization fails, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) can be effective.[16]
Problem 5: I am unsure how to confirm the structure of my product and identify impurities by NMR and Mass Spectrometry.
Proper characterization is key to validating your synthesis and identifying issues.[17][18][19][20][21]
Key Spectroscopic Signatures:
-
2-Aminopyrimidinone (Desired Product):
-
¹H NMR: Look for a characteristic singlet for the vinyl proton on the pyrimidinone ring (typically δ 5.5-6.5 ppm) and broad signals for the NH and NH₂ protons.
-
¹³C NMR: Expect signals for the two carbonyl-like carbons in the ring and the sp² carbons.
-
Mass Spec (EI-MS or ESI-MS): A clear molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass.[22][23]
-
-
Hantzsch Dihydropyridine Byproduct:
-
¹H NMR: Will show signals for two equivalent ester groups and a characteristic set of peaks for the dihydropyridine ring protons. It will lack the signals for the guanidine-derived NH₂ group.
-
Mass Spec: The molecular weight will be significantly different from the desired product.
-
-
Knoevenagel Condensation Product:
-
¹H NMR: Will show signals corresponding to the aldehyde and β-ketoester fragments, but will lack any signals from the guanidine moiety.
-
Mass Spec: The molecular weight will correspond to the condensation of the aldehyde and β-ketoester minus a molecule of water.
-
By carefully analyzing the spectroscopic data of your crude product and any isolated byproducts, you can gain valuable insights into the competing reactions occurring in your flask and rationally design experiments to favor the formation of your desired 2-aminopyrimidinone.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scispace.com [scispace.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. mdpi.com [mdpi.com]
- 18. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one
Welcome to the technical support center for the synthesis of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you optimize your yield and troubleshoot common issues.
Introduction to the Synthesis
The synthesis of this compound is a foundational process in the development of various pharmaceutical compounds. This pyrimidine derivative serves as a crucial building block for more complex molecules. The most common and efficient route to this compound is the condensation reaction between ethyl 2-ethylacetoacetate and guanidine hydrochloride in the presence of a base, typically sodium ethoxide. While the reaction appears straightforward, achieving a high yield of pure product requires careful control of reaction conditions and a thorough understanding of the underlying chemistry.
This guide will walk you through common challenges and frequently asked questions, providing you with the knowledge to navigate the intricacies of this synthesis successfully.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by potential causes and detailed, step-by-step solutions.
Issue 1: Low or No Product Yield
A low yield of the desired product is one of the most common challenges in this synthesis. Several factors can contribute to this issue, from the quality of reagents to the reaction conditions.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Poor Quality of Reagents: The purity of starting materials is critical.
-
Solution: Ensure that ethyl 2-ethylacetoacetate and guanidine hydrochloride are of high purity. If necessary, purify the starting materials before use.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to a low yield.
-
Solution: Use a slight excess of guanidine hydrochloride to ensure the complete conversion of the ethyl 2-ethylacetoacetate. A 1:1.1 to 1:1.2 molar ratio of ethyl 2-ethylacetoacetate to guanidine hydrochloride is often recommended.
-
-
Ineffective Base: The base may not be strong enough or may have degraded.
-
Solution: Use freshly prepared sodium ethoxide. Ensure that the ethanol used to prepare the sodium ethoxide is anhydrous, as water can quench the base.
-
Experimental Protocol: Optimizing Reaction Conditions
-
Carefully dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Under an inert atmosphere (nitrogen or argon), dissolve 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol to prepare fresh sodium ethoxide.
-
To this solution, add 11.0 g (0.115 mol) of finely powdered, dry guanidine hydrochloride.
-
Stir the mixture for 30 minutes to ensure the formation of free guanidine base.
-
Slowly add 14.4 g (0.1 mol) of ethyl 2-ethylacetoacetate to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully neutralize the reaction mixture with concentrated hydrochloric acid to pH 7.
-
Collect the precipitated product by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
Issue 2: Formation of Side Products
The presence of impurities and side products can complicate the purification process and reduce the overall yield.
Potential Causes and Solutions:
-
Self-Condensation of Ethyl 2-ethylacetoacetate: Under basic conditions, ethyl 2-ethylacetoacetate can undergo self-condensation.
-
Solution: Add the ethyl 2-ethylacetoacetate slowly to the reaction mixture containing the guanidine and sodium ethoxide. Maintaining a lower reaction temperature initially can also help minimize this side reaction.
-
-
Hydrolysis of the Ester: The presence of water can lead to the hydrolysis of the ethyl 2-ethylacetoacetate.
-
Solution: Use anhydrous ethanol and ensure all reagents are dry.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Potential Causes and Solutions:
-
Product Solubility: The product may have some solubility in the washing solvents, leading to loss of material.
-
Solution: Use ice-cold water and ethanol for washing the crude product to minimize solubility losses.
-
-
Co-precipitation of Impurities: Impurities may precipitate along with the product upon neutralization.
-
Solution: Recrystallization is an effective method for purifying the final product. A suitable solvent system is an ethanol-water mixture.
-
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot water to the solution until it becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium ethoxide in this reaction?
A1: Sodium ethoxide serves as a strong base. Its primary role is to deprotonate the guanidine hydrochloride to form the free guanidine base. The free guanidine is the active nucleophile that attacks the carbonyl carbons of ethyl 2-ethylacetoacetate, initiating the cyclization to form the pyrimidine ring.
Q2: Why is it important to use anhydrous conditions?
A2: Water can interfere with the reaction in two main ways. Firstly, it can react with the sodium ethoxide, reducing its effectiveness as a base. Secondly, water can hydrolyze the ethyl 2-ethylacetoacetate starting material, leading to the formation of unwanted byproducts and a lower yield of the desired product.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the starting materials and the appearance of the product spot. A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio).
Q4: What are the expected spectroscopic data for this compound?
A4: While specific data can vary slightly depending on the solvent and instrument, you can generally expect the following:
-
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), an exchangeable proton for the amino group, and another exchangeable proton for the hydroxyl/amide group.
-
¹³C NMR: Resonances for the carbons of the ethyl group, and the carbons of the pyrimidine ring, including the carbonyl carbon.
-
IR: Characteristic peaks for N-H stretching (amino and amide groups), O-H stretching (hydroxyl group), C=O stretching (amide carbonyl), and C=C and C=N stretching in the aromatic ring.
Q5: What are some common applications of this compound?
A5: This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. It is a key precursor for the synthesis of certain kinase inhibitors and other therapeutic agents. Its structure allows for further functionalization at various positions, making it a versatile building block in medicinal chemistry.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the formation of the pyrimidine ring.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Ethyl 2-ethylacetoacetate : Guanidine HCl) | 1 : 1.1 - 1.2 | Ensures complete consumption of the limiting reagent. |
| Base | Freshly prepared Sodium Ethoxide | A strong, non-nucleophilic base is required for efficient deprotonation. |
| Solvent | Anhydrous Ethanol | A polar protic solvent that dissolves the reactants and is suitable for reflux. |
| Reaction Temperature | Reflux (approx. 78 °C) | Provides sufficient energy to overcome the activation barrier of the reaction. |
| Reaction Time | 6 - 8 hours | Typically sufficient for the reaction to go to completion. Monitor by TLC. |
| Purification Method | Recrystallization (Ethanol/Water) | Effective for removing unreacted starting materials and side products. |
Technical Support Center: Troubleshooting Low Yield in the Biginelli Reaction for Pyrimidinone Synthesis
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this classic multicomponent reaction. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations for common issues, helping you not only to solve immediate problems but also to build a more robust understanding of this powerful synthetic tool.
Introduction to the Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1891, this one-pot acid-catalyzed reaction combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3][4] These DHPMs are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including acting as calcium channel blockers and antihypertensive agents.[2] Despite its utility, the reaction can be prone to low yields, a challenge that has spurred extensive research into optimizing conditions and catalysts.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Biginelli reaction?
A1: The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[1][6][7] The reaction is believed to start with the acid-catalyzed condensation of the aldehyde and urea to form this reactive intermediate.[6][8] The β-ketoester (in its enol form) then acts as a nucleophile, attacking the iminium ion. Subsequent cyclization and dehydration lead to the final dihydropyrimidinone product.[6]
Q2: Why is a catalyst necessary for good yields?
A2: Catalysts play a crucial role in the Biginelli reaction; in their absence, product formation is often difficult and results in poor yields.[3][9] Both Brønsted and Lewis acids are commonly used to catalyze the reaction.[2] The acid facilitates key steps, including the formation of the N-acyliminium ion intermediate and the final dehydration step.[7][8] A wide variety of catalysts have been explored, from classical mineral acids like HCl to Lewis acids such as ferric chloride, and even more modern, environmentally friendly options like ionic liquids and solid-supported catalysts.[1][3][9][10]
Q3: Can I run the Biginelli reaction without a solvent?
A3: Yes, solvent-free, or "neat," conditions have been successfully employed for the Biginelli reaction, often leading to improved yields and shorter reaction times.[11][12] This approach is also considered a "green" chemistry alternative, as it reduces waste.[13][14] Microwave irradiation can also be combined with solvent-free conditions to further enhance reaction rates.[1]
Troubleshooting Guide: Diagnosing and Solving Low Yield Issues
Low yields in the Biginelli reaction can stem from a variety of factors. This guide is structured to help you identify the root cause of the problem and implement an effective solution.
Symptom 1: No or Very Little Product Formation
If you are observing minimal to no formation of your desired dihydropyrimidinone, consider the following potential causes and solutions:
-
Inactive Catalyst: The catalyst is essential for driving the reaction forward.
-
Troubleshooting:
-
Verify Catalyst Activity: If using a commercial catalyst, ensure it is from a reliable source and has been stored correctly. For reusable catalysts, an activation or regeneration step may be necessary.[15]
-
Optimize Catalyst Loading: The amount of catalyst is critical. Too little may result in a sluggish reaction, while too much can sometimes lead to unwanted side reactions. A typical starting point is in the range of 1-10 mol%, but this may require optimization.[16]
-
Screen Different Catalysts: The choice of catalyst can have a significant impact on yield.[3] If a standard Brønsted acid like HCl is not effective, consider trying a Lewis acid (e.g., FeCl₃, Yb(OTf)₃) or a solid-supported acid catalyst.[1][3][6]
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters that must be tailored to your specific substrates.
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent potential product degradation from prolonged heating.[3][15]
-
Adjust Temperature: While many Biginelli reactions are run at reflux, some substrate combinations may benefit from lower temperatures to minimize side reactions, or higher temperatures to overcome activation energy barriers.[3][15]
-
-
-
Purity of Reactants: Impurities in your starting materials can inhibit the reaction.[3][15]
-
Troubleshooting:
-
Ensure High Purity: Use freshly distilled aldehydes, as they can oxidize upon storage. Ensure the β-ketoester and urea are of high purity and dry.
-
-
Symptom 2: Formation of Significant Byproducts
The presence of major, unexpected peaks in your NMR or LC-MS analysis indicates that side reactions are competing with your desired Biginelli condensation.
-
Hantzsch Dihydropyridine Formation: A common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be formed from the decomposition of urea at elevated temperatures.[15]
-
Troubleshooting:
-
Lower Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Reducing the reaction temperature can significantly suppress the formation of this byproduct.[15]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition to ammonia.[15]
-
-
-
Knoevenagel Condensation Product: A condensation reaction between the aldehyde and the β-ketoester can occur as a competing pathway.
-
Troubleshooting:
-
Catalyst Choice: The catalyst can influence the relative rates of the desired and undesired pathways. Some catalysts may favor the formation of the N-acyliminium ion intermediate over the Knoevenagel condensation.
-
-
-
Self-Condensation of β-Ketoester: β-Ketoesters can undergo self-condensation, especially under basic conditions or with prolonged reaction times.
-
Troubleshooting:
-
Control Stoichiometry: Ensure the stoichiometry of your reactants is correct. An excess of the β-ketoester can favor this side reaction.
-
-
Symptom 3: Reaction Stalls or is Incomplete
If you observe that the reaction starts but does not proceed to completion, leaving a significant amount of starting material, consider these factors:
-
Poor Solubility: One or more of the reactants or a key intermediate may have limited solubility in the chosen solvent, effectively halting the reaction.
-
Troubleshooting:
-
Solvent Screening: The choice of solvent can significantly impact reaction yield.[17][18] While ethanol is a traditional solvent, others such as acetonitrile, THF, or even p-cymene have been shown to be effective.[1][17][19] In some cases, solvent-free conditions may provide the best results.[11] Experimenting with different solvents of varying polarity can be beneficial.[3][20]
-
-
-
Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can slow down the reaction rate.[3]
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: For sterically hindered substrates, longer reaction times or higher temperatures may be necessary to drive the reaction to completion.[3]
-
Use a More Active Catalyst: A more potent catalyst may be required to overcome the higher activation energy associated with sterically demanding substrates.
-
-
Visualizing the Process
Biginelli Reaction Mechanism
The following diagram illustrates the widely accepted iminium-mediated pathway for the Biginelli reaction.
Caption: The iminium-mediated mechanism of the Biginelli reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting low yields in your Biginelli reaction.
Caption: A systematic workflow for troubleshooting low Biginelli reaction yields.
Experimental Protocols
General High-Yield Protocol for Biginelli Reaction
This protocol provides a robust starting point for optimizing your reaction.
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol, 1.0 eq), the β-ketoester (10 mmol, 1.0 eq), and urea or thiourea (15 mmol, 1.5 eq).[3]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 20 mL) and the catalyst (e.g., a Lewis acid at 1-10 mol%).[3]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If no solid forms, pour the mixture into cold water and stir. Collect the resulting precipitate by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Catalyst Screening Protocol
To identify the optimal catalyst for your specific substrates, a parallel screening approach is recommended.
-
Setup: Arrange a series of small reaction vials, each with a magnetic stir bar.
-
Reactant Addition: To each vial, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., HCl, Yb(OTf)₃, FeCl₃, etc.) at a consistent molar loading (e.g., 5 mol%). Include a no-catalyst control.
-
Reaction: Add the chosen solvent to each vial, seal, and heat to the desired temperature.
-
Analysis: After a set time, quench the reactions and analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the conversion to product for each catalyst.
Data Summary Table
The choice of catalyst and solvent can dramatically influence the yield of the Biginelli reaction. The table below summarizes qualitative trends observed in the literature.
| Catalyst Type | Common Examples | Typical Solvents | Relative Yield Potential | Key Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TSA | Ethanol, Methanol | Moderate to High | Can lead to side reactions with sensitive substrates.[3] |
| Lewis Acids | FeCl₃, InCl₃, Yb(OTf)₃ | THF, Acetonitrile, Solvent-free | High to Excellent | Often provide higher yields and cleaner reactions than Brønsted acids.[1][6] |
| Solid-Supported | Montmorillonite-KSF, Polymer-supported acids | Solvent-free, Ethanol | Good to High | Facilitates easy catalyst removal and recycling.[10][21] |
| Ionic Liquids | Imidazole-based salts | Solvent-free | Good to High | Can act as both catalyst and solvent; often considered a "green" option.[11] |
References
- 1. scispace.com [scispace.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. BIGINELLI REACTION | PPT [slideshare.net]
- 8. sctunisie.org [sctunisie.org]
- 9. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pure.york.ac.uk [pure.york.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
Technical Support Center: Purification of 2-Amino-6-Hydroxypyrimidine Derivatives
Introduction
Welcome to the Technical Support Center for 2-amino-6-hydroxypyrimidine derivatives. This class of heterocyclic compounds is a cornerstone in medicinal chemistry and drug development, forming the scaffold for numerous therapeutic agents.[1][2] However, their inherent chemical properties—high polarity, extensive hydrogen bonding capabilities, and potential for tautomerism—present significant purification challenges. These molecules often exhibit poor solubility in common organic solvents and have exceptionally high melting points, frequently decomposing before melting.[1][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles behind common purification hurdles. By understanding the "why," you can make more informed decisions to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent and frustrating challenges encountered during the purification of 2-amino-6-hydroxypyrimidine derivatives in a direct question-and-answer format.
Problem 1: Poor Solubility and High Melting Point
Question: My 2-amino-6-hydroxypyrimidine derivative is insoluble in nearly every common organic solvent (Hexanes, EtOAc, DCM, MeOH), making recrystallization and chromatography seem impossible. What is the underlying cause, and how can I overcome this?
Answer:
Causality: The root of this issue lies in the molecule's structure. The amino (-NH₂) and hydroxyl (-OH) groups, combined with the ring nitrogens, create a robust network of intermolecular hydrogen bonds. This strong crystal lattice energy requires a significant amount of energy to disrupt, resulting in very high melting points (>300 °C is common) and poor solubility in solvents that cannot effectively compete for these hydrogen bonds.[1][4]
Solutions:
-
pH-Mediated Solubilization (Recommended First Approach): The most effective strategy is to exploit the amphoteric nature of the molecule. The pyrimidine ring can be protonated under acidic conditions, and the hydroxyl group can be deprotonated under basic conditions, forming a soluble salt.
-
Basic Dissolution: The hydroxyl group is weakly acidic (pKa ~7-8), allowing it to be deprotonated by a moderately strong base to form a highly water-soluble phenoxide-like salt. The compound can then be re-precipitated in pure form by carefully acidifying the solution.[1][5] This is often the cleanest method.
-
Acidic Dissolution: While less common for this specific scaffold, protonating the ring nitrogens with a strong acid can also increase aqueous solubility. However, this may be less effective if the molecule has multiple basic sites.
-
-
Highly Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) can be effective but are often difficult to remove completely. They are best used for crude purifications or as a component of a chromatography mobile phase.
-
Recrystallization from Water with Acetic Acid: A well-documented method involves dissolving the crude material in boiling water and then acidifying with glacial acetic acid. Upon cooling, the purified product crystallizes out.[6] This works by disrupting the salt form of the compound and reducing its solubility.
Protocol 1: Purification via Base-Acid Precipitation
-
Dissolution: Suspend your crude 2-amino-6-hydroxypyrimidine derivative in a minimal amount of deionized water.
-
Basification: While stirring vigorously, add 1 M sodium hydroxide (NaOH) solution dropwise. Continue adding until all the solid material dissolves completely. The solution may become clear.
-
Filtration (Optional but Recommended): If any insoluble particulate matter remains (e.g., inorganic byproducts, non-basic impurities), perform a hot filtration through a pad of Celite to remove it.
-
Precipitation: Cool the clear filtrate in an ice bath. Slowly add 1 M hydrochloric acid (HCl) or glacial acetic acid dropwise with continuous stirring. You will observe the product precipitating out of the solution.
-
pH Adjustment: Monitor the pH. The target is typically the isoelectric point of the molecule, often around pH 6-7, where solubility is at its minimum.[5]
-
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the purified solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts, followed by a wash with a cold, non-polar solvent like diethyl ether or acetone to aid in drying.
-
Drying: Dry the purified product under a high vacuum, potentially with gentle heating if the compound is thermally stable.
Problem 2: Column Chromatography Failures (Streaking, Irrecoverable Product)
Question: When I try to run a TLC or a flash column on silica gel, my compound either stays at the baseline or streaks severely up the plate, even in 100% methanol. How can I achieve good chromatographic separation?
Answer:
Causality: This is a classic problem for nitrogen-containing heterocyclic compounds.[7] Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your pyrimidine derivative interact very strongly with these acidic sites via acid-base interactions and hydrogen bonding. This strong, often irreversible, binding leads to poor elution, significant peak tailing (streaking), and low recovery.[7][8]
Solutions:
-
Mobile Phase Modification (Normal Phase): The most common solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your mobile phase (e.g., Dichloromethane/Methanol). The amine competitively binds to the acidic silanol groups, allowing your compound to travel through the column with much-improved peak shape.[7]
-
Ammonium Hydroxide (NH₄OH): A solution of 1-2% ammonium hydroxide in methanol can be used as the polar component of the mobile phase (e.g., 5-10% of a [2% NH₄OH in MeOH] solution mixed with DCM).[9]
-
-
Alternative Stationary Phases:
-
Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography is often a superior choice. The stationary phase is non-polar (C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol, often with TFA or formic acid as a modifier).
-
Neutral or Basic Alumina: Alumina can be used as an alternative to silica gel and is available in neutral or basic grades, which can prevent the strong binding seen with silica.
-
-
Solvent System Selection: For polar compounds on normal phase, a common starting point is a gradient of methanol in dichloromethane or ethyl acetate.[9] Always develop your method first on TLC plates that have been pre-treated with the same mobile phase (including the basic modifier) you plan to use for the column.
Diagram 1: Decision Workflow for Chromatography
This diagram provides a logical path for selecting an appropriate chromatographic strategy.
Caption: Decision tree for selecting a purification strategy.
Problem 3: Recrystallization Failures ("Oiling Out" or No Crystals)
Question: I've managed to dissolve my compound in a hot solvent, but upon cooling, it separates as a sticky oil ("oils out") instead of forming crystals. What's going wrong?
Answer:
Causality: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in that specific solvent environment, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal growth.[10] This is common for compounds that are either impure (impurities disrupt the crystal lattice) or are being cooled too rapidly.
Solutions:
-
Slow Down the Cooling Process: This is the most critical factor. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 4 °C refrigerator, and only then to a freezer if necessary. Slow cooling provides the kinetic time needed for molecules to arrange into an ordered crystal lattice.
-
Reduce Supersaturation: The solution may be too concentrated. Re-heat the mixture to re-dissolve the oil, then add a small amount (5-10%) of additional hot solvent to reduce the saturation level before commencing slow cooling.[10]
-
Use a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while hot, add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify the solution, then cool slowly. This method carefully controls the insolubility point.[11]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a single tiny crystal to the cooled, supersaturated solution to act as a template for crystallization.
-
Diagram 2: Troubleshooting Recrystallization
This workflow outlines steps to take when recrystallization fails.
Caption: Workflow for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques to confirm the purity of my final product? A1: A combination of methods is essential for confirming purity.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for assessing purity. A single, sharp peak on two different solvent systems provides strong evidence of purity (>98% area is often a target).[3]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR should show sharp signals corresponding to the desired structure and, crucially, an absence of signals from impurities or residual solvents.
-
Melting Point: A sharp melting point range (within 1-2 °C) that matches literature values indicates high purity. A broad or depressed melting range suggests the presence of impurities.
-
Elemental Analysis (C, H, N): This provides the empirical formula of the compound. Results within ±0.4% of the calculated values are considered evidence of purity.[2]
Q2: My synthesis involves guanidine hydrochloride and sodium methoxide. How do I effectively remove the resulting sodium chloride? A2: The inorganic salt byproduct (NaCl) is highly soluble in water but insoluble in most organic solvents. After the reaction, if the product precipitates from the reaction mixture (e.g., methanol), the salt can often be removed by filtering the solid and then washing it thoroughly with cold water.[5][6] If the product is soluble, an aqueous workup or the base-acid precipitation method described in Protocol 1 will effectively remove all inorganic salts.
Q3: Are there any stability concerns I should be aware of during purification? A3: Generally, the 2-amino-6-hydroxypyrimidine core is robust. However, be mindful of:
-
Thermal Stability: While they have high melting points, some derivatives can decompose at elevated temperatures. Avoid prolonged heating during recrystallization. Use a vacuum oven at a moderate temperature for drying.
-
Chemical Reactivity: The amino group can react with certain aldehydes and ketones to form imines or stable hemiaminals under specific conditions.[12][13] Ensure your purification solvents are free from such contaminants and that the pH conditions are not promoting side reactions.
Q4: Can recrystallization change the properties of my compound? A4: Yes. Recrystallization from different solvents can lead to the formation of different polymorphs (different crystal packing) or solvates (where the solvent is incorporated into the crystal lattice). These different solid forms can have different solubilities, stabilities, and even biological activities.[14][15] It is crucial to characterize the final solid form using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC), especially in a drug development context.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/System | Rationale & Use Case |
| Recrystallization | Water with pH adjustment | Excellent for removing organic and inorganic impurities. Exploits the amphoteric nature of the scaffold. |
| Ethanol / Water | A common mixed-solvent system for polar compounds. Good for inducing crystallization.[16] | |
| DMF or DMSO | For extremely insoluble compounds. Use sparingly as they are difficult to remove. | |
| Normal-Phase Column | DCM / MeOH + 1% Et₃N | Standard for moderately polar compounds. The Et₃N additive is critical to prevent streaking.[7][9] |
| Reversed-Phase Column | Acetonitrile / Water + 0.1% TFA | Ideal for highly polar or water-soluble derivatives that are difficult to purify on silica gel. |
References
- 1. 2-Amino-4,6-dihydroxypyrimidine CAS#: 56-09-7 [m.chemicalbook.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]
Technical Support Center: Navigating the Solubility Challenges of Pyrimidinone Compounds in Biological Assays
Welcome to the technical support center dedicated to addressing a critical hurdle in drug discovery and biological research: the poor aqueous solubility of pyrimidinone-based compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and practical troubleshooting workflows to ensure the reliability and accuracy of your experimental data.
The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous potent inhibitors targeting key players in cellular signaling, such as kinases and proteases.[1][2][3][4] However, the very features that contribute to their efficacy—often planar, aromatic ring systems—can also lead to high crystal packing energy and consequently, poor aqueous solubility.[5] This guide will equip you with the knowledge and techniques to overcome these challenges.
Frequently Asked Questions (FAQs): The First Line of Defense
Here we address the most common initial questions researchers face when working with pyrimidinone compounds.
Q1: My pyrimidinone compound, dissolved in 100% DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What's happening?
A1: This is a classic case of compound "crashing out" due to a phenomenon called solvent shock.[6][7] Your compound is highly soluble in the organic solvent DMSO but has very low solubility in the aqueous buffer. When you rapidly dilute the DMSO stock, the solvent environment abruptly changes from favorable (organic) to unfavorable (aqueous). The aqueous buffer cannot maintain the compound in solution at that concentration, causing it to precipitate.[8] This leads to an unknown and significantly lower final concentration in your assay, rendering the results unreliable.[6][7]
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A2: This is highly dependent on your specific cell line and the duration of the experiment.[8] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[8] However, for sensitive cell lines or long-term assays, it's best to keep the final DMSO concentration at or below 0.1%.[9] It is imperative to run a vehicle control (media with the same final DMSO concentration as your test samples) to normalize for any solvent-induced effects.[7]
Q3: What's the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A3: Understanding this distinction is crucial for experimental design and data interpretation.[10]
-
Kinetic Solubility is measured by dissolving the compound in DMSO and then adding it to an aqueous buffer until it precipitates.[11][12][13] This method is fast, requires a small amount of compound, and mimics the conditions of many in vitro assays where a DMSO stock is diluted.[11][12] It essentially measures how much of your compound can be temporarily held in a supersaturated state.
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a given solvent at equilibrium.[11][12] It is determined by adding an excess of the solid compound to the buffer and shaking it for an extended period (24-72 hours) until equilibrium is reached.[12] This "shake-flask" method is considered the gold standard.[12][14]
The kinetic solubility value is often higher than the thermodynamic solubility. A compound might appear soluble upon initial dilution (kinetic solubility) but can precipitate over the course of a longer assay as it moves towards its thermodynamically stable state.[7][15]
Q4: Can I just warm the buffer to get my compound to dissolve?
A4: Gentle warming can sometimes help, but it must be approached with caution. Ensure your compound and biological target (e.g., protein, cells) are thermally stable at the higher temperature. Also, be aware that for some compounds, solubility can decrease at higher temperatures.[8] A significant risk is that the compound may dissolve at a higher temperature but then precipitate out when the solution cools to the experimental temperature (e.g., 37°C or room temperature), leading to inaccurate results.
Troubleshooting Guide: From Problem to Solution
When faced with solubility issues, a systematic approach is key. This guide provides a tiered strategy to diagnose and resolve precipitation problems.
Phase 1: Initial Observation & Immediate Checks
If you observe precipitation (cloudiness, visible particles) in your assay wells, start with these immediate checks.
-
Verify Final DMSO Concentration: Is it within the recommended limits for your cell line (ideally <0.5%)?[8]
-
Review Final Compound Concentration: Are you working at concentrations that are likely to exceed the compound's aqueous solubility limit?
-
Inspect DMSO Stock: Is your stock solution clear? Precipitation can occur in high-concentration DMSO stocks, especially after freeze-thaw cycles.[16][17]
-
Check Buffer pH and Composition: Ensure your buffer is correctly prepared. The pH and salt concentration can significantly impact the solubility of ionizable compounds.[10]
Phase 2: Simple Mitigation Strategies
If the initial checks don't resolve the issue, implement these simple, practical adjustments to your dilution protocol.
-
Perform Serial Dilutions: Instead of a single large dilution from a high-concentration DMSO stock directly into the final assay volume, perform an intermediate dilution step.[6] This gradual reduction in DMSO concentration can prevent solvent shock.
-
Increase Mixing Energy: After adding the compound to the buffer, ensure rapid and thorough mixing by vortexing or sonicating to quickly disperse the compound and avoid localized high concentrations that promote precipitation.[6]
-
Lower the Final Compound Concentration: The most straightforward solution is often to test the compound at lower concentrations that are below its solubility limit.
Phase 3: Formulation & Buffer Modification
If simple strategies fail, more advanced formulation approaches are necessary. These methods aim to increase the apparent solubility of the pyrimidinone compound in the aqueous buffer.
-
pH Adjustment: For pyrimidinone derivatives with ionizable acidic or basic groups, adjusting the buffer pH can dramatically increase solubility.[6][18] For a weakly basic compound, lowering the pH will lead to protonation and increased solubility. Conversely, for a weakly acidic compound, increasing the pH will enhance solubility.[10] It's crucial to ensure the new pH is compatible with your biological assay.
-
Use of Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG 400), propylene glycol, or ethanol can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[6][18][19] The concentration of the co-solvent must be carefully optimized to be effective without compromising the biological system.
-
Employing Solubilizers (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can form inclusion complexes with poorly soluble molecules, like the aromatic rings of pyrimidinones, effectively shielding them from the aqueous environment and increasing their solubility.[20][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[6][20]
Solubilization Strategy Comparison
| Strategy | Mechanism of Action | Advantages | Considerations |
| pH Adjustment | Increases the fraction of the more soluble, ionized form of the drug.[23] | Highly effective for ionizable compounds. Simple to implement. | Requires the compound to have an appropriate pKa. The final pH must be compatible with the assay. |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds.[19] | Simple to use. Can be very effective. | Potential for toxicity or artifacts in biological assays. Must be carefully validated.[19][24] |
| Cyclodextrins | Forms a host-guest inclusion complex, encapsulating the hydrophobic part of the molecule.[21][25] | Generally low toxicity. Can significantly increase solubility.[20] | Can be expensive. May not be effective for all compounds. May affect drug-target binding if the complex is too stable. |
| Solid Dispersions | Disperses the drug in an amorphous state within a hydrophilic polymer matrix, enhancing dissolution.[26] | Can lead to significant solubility enhancement.[26] | Requires more complex preparation. Primarily used for in vivo formulations.[18] |
Experimental Protocols
Here are detailed, step-by-step protocols for key workflows discussed in this guide.
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol provides a rapid estimate of your compound's solubility limit under assay-like conditions.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrimidinone compound in 100% DMSO. Ensure it is fully dissolved.[6]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., from 10 mM down to ~20 µM).[6]
-
Addition to Buffer: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a fixed volume of your aqueous assay buffer (e.g., 198 µL). Mix immediately.
-
Incubation: Shake the plate for 10-15 minutes at room temperature to allow for precipitation.[6]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm) where the compound itself does not absorb light.[12][13]
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[6]
Protocol 2: Preparing Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock for a cell-based assay.
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle vortexing if necessary.[6][27][28]
-
Create Intermediate Dilution Plate: Prepare an intermediate dilution of your stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 into the medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting.[6]
-
Perform Final Serial Dilutions: Using the 100 µM intermediate solution, perform your final serial dilutions directly in cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.[6]
-
Add to Cells: Add the final serially diluted compound solutions to the wells containing your cells.
-
Vehicle Control: Critically, prepare a vehicle control by performing the exact same dilution steps using 100% DMSO instead of the compound stock solution. This control is essential for accurate data interpretation.[6]
Visualizing Workflows and Concepts
Diagrams can clarify complex processes and relationships. The following are represented in Graphviz DOT language.
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Recommended workflow for preparing working solutions.
References
- 1. Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. benchchem.com [benchchem.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. researchgate.net [researchgate.net]
- 16. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 19. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 20. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pharmtech.com [pharmtech.com]
- 25. touroscholar.touro.edu [touroscholar.touro.edu]
- 26. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of Hydroxypyrimidine Compounds
Welcome to the technical support center for hydroxypyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of hydroxypyrimidine stability. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your experiments and products.
Introduction to Hydroxypyrimidine Stability
Hydroxypyrimidine derivatives are a cornerstone of many pharmaceutical compounds and bioactive molecules. Their inherent chemical structure, however, makes them susceptible to various degradation pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition. Understanding these vulnerabilities is critical for developing stable formulations, ensuring accurate experimental results, and meeting regulatory standards. This center provides a centralized resource to address the common stability challenges associated with these vital compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of hydroxypyrimidine compounds.
Q1: What are the primary degradation pathways for hydroxypyrimidine compounds?
A1: Hydroxypyrimidine compounds are susceptible to several primary degradation pathways, largely dictated by their specific structure and the environmental conditions they are exposed to. The most common pathways include:
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Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage, particularly under acidic or alkaline conditions. The rate of hydrolysis is often dependent on the pH of the solution and the nature of substituents on the pyrimidine ring.[1]
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Oxidation: The hydroxypyrimidine core is prone to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents like hydrogen peroxide.[2][3][4] This can lead to the formation of various oxidized derivatives, such as N-oxides or ring-opened products.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of photoproducts.[6][7][8] The photosensitivity can be influenced by the solvent and the presence of other chromophores in the molecule.
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions, leading to a variety of decomposition products.[9][10][11]
Q2: How does pH affect the stability of hydroxypyrimidine compounds?
A2: The pH of a solution is a critical factor influencing the stability of hydroxypyrimidine compounds, primarily by affecting the rate of hydrolysis. Both acidic and basic conditions can catalyze the breakdown of the pyrimidine ring.[1] The specific pH at which a compound is most stable, known as the pH of maximum stability, needs to be determined empirically for each specific hydroxypyrimidine derivative. For instance, some pyrimidine N-oxides are noted to be unstable under acidic hydrolysis, leading to ring contraction.
Q3: My hydroxypyrimidine compound is degrading even when stored in the dark at low temperatures. What could be the cause?
A3: If you are observing degradation under these conditions, several factors could be at play:
-
Oxidation: Even at low temperatures, dissolved oxygen in your solvent can lead to slow oxidation over time. Consider de-gassing your solvents or storing your samples under an inert atmosphere (e.g., nitrogen or argon).
-
Inherent Instability: The compound itself may be intrinsically unstable.
-
Contaminants: Trace amounts of metal ions or other reactive impurities in your sample or solvent can catalyze degradation. Using high-purity solvents and glassware is crucial.
-
Hygroscopicity: Some compounds can absorb moisture from the atmosphere, which can then facilitate hydrolysis, even in what is perceived as a solid state.[12]
Q4: What are the initial steps I should take to investigate the stability of a new hydroxypyrimidine compound?
A4: A systematic approach is key. Begin with forced degradation (also known as stress testing) studies.[13][14][15][16] This involves subjecting the compound to a range of harsh conditions to rapidly identify potential degradation pathways and products.[14][17] The typical stress conditions include:
-
Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH.
-
Oxidation: e.g., 3% hydrogen peroxide.
-
Thermal Stress: e.g., heating the solid or solution at elevated temperatures.
-
Photostability: Exposing the compound to UV and visible light.
These studies will help you develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound from its degradation products.[18][19]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Unexpected peaks in HPLC chromatogram during a stability study. | 1. Formation of new degradation products.2. Contamination from the container or closure.3. Contamination from the analytical system itself. | 1. Identify the peaks: Use a mass spectrometer (MS) detector coupled with your HPLC to get mass information on the unknown peaks. This can help in the tentative identification of degradation products.[19]2. Analyze leachables and extractables: Run a blank with the container and solvent to see if any peaks arise from the storage container.3. System check: Run a blank gradient on your HPLC to check for any system-related peaks. Ensure you are using high-purity mobile phase solvents. |
| Poor mass balance in forced degradation studies. | 1. Formation of non-UV active or volatile degradation products.2. Adsorption of the compound or its degradants onto the container surface.3. Incomplete elution of degradation products from the HPLC column. | 1. Use a universal detector: Employ a detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector to detect compounds with poor or no UV chromophore.2. Minimize adsorption: Use silanized glassware to reduce the interaction of your compounds with the glass surface.3. Optimize chromatography: Modify your HPLC gradient to include a stronger solvent at the end of the run to ensure all compounds are eluted from the column. |
| Compound appears to be highly unstable under all tested conditions. | 1. Inherent molecular instability.2. Inappropriate formulation or storage solvent. | 1. Consider formulation strategies: For highly unstable compounds, formulation approaches such as encapsulation, co-crystallization, or the use of stabilizing excipients may be necessary to improve stability.[12][20]2. pH adjustment: Determine the pH of maximum stability and buffer your solutions accordingly.3. Use of antioxidants: If oxidative degradation is the primary issue, adding an antioxidant to your formulation can help. |
| Photodegradation is observed despite using amber vials. | 1. Insufficient protection from ambient laboratory lighting.2. Photosensitization by other components in the formulation. | 1. Enhance light protection: Wrap your containers in aluminum foil in addition to using amber vials. Minimize exposure to light during sample preparation and analysis.2. Investigate excipient effects: If in a formulation, evaluate the photostability of the compound in the absence of excipients to determine if they are contributing to the degradation. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study for a Novel Hydroxypyrimidine Compound
This protocol outlines a general procedure for conducting forced degradation studies, a crucial step in assessing the intrinsic stability of a drug substance.[14]
Objective: To identify the potential degradation pathways of a hydroxypyrimidine compound and to develop a stability-indicating analytical method.
Materials:
-
Hydroxypyrimidine compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
pH meter
-
HPLC system with a UV/Vis or PDA detector (and preferably a Mass Spectrometer)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the hydroxypyrimidine compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60 °C). Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and analyze at various time points.
-
Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 70 °C) and analyze at various time points.
-
Thermal Degradation (Solid State): Place a small amount of the solid compound in an oven at an elevated temperature (e.g., 70 °C) for a set period. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17] A control sample should be protected from light.
-
-
Sample Analysis:
-
Prior to injection into the HPLC, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method. The method should be capable of separating the parent peak from any degradation products.
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Determine the retention times and peak areas of the degradation products.
-
If using a PDA detector, check for peak purity to ensure that the parent peak is not co-eluting with any degradants.
Visualizations
Diagram 1: General Degradation Pathways of Hydroxypyrimidines
Caption: Major degradation routes for hydroxypyrimidine compounds.
Diagram 2: Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting forced degradation studies.
References
- 1. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of pyrimidine bases and their derivatives with hydrogen peroxide in hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation and toxicity changes of antibiotics in UV and UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure elucidation of thermal degradation products of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. mdpi.com [mdpi.com]
- 18. kinampark.com [kinampark.com]
- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 20. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Side reaction products in the synthesis of 2-aminopyrimidines
Technical Support Center: Synthesis of 2-Aminopyrimidines
Welcome to the technical support center for the synthesis of 2-aminopyrimidines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. 2-Aminopyrimidines are foundational components in numerous pharmaceuticals, including kinase inhibitors and antimicrobials, making their efficient and pure synthesis a paramount concern.[1][2][3]
This document moves beyond standard protocols to address the nuanced challenges and side reactions that can arise during synthesis. Here, we provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter at the bench. We diagnose the likely cause based on mechanistic principles and provide actionable solutions.
Question 1: "My reaction yield is very low, and TLC analysis shows significant unreacted starting material. What's going wrong?"
Answer: This is a common issue often traced back to either insufficient activation of the reactants or suboptimal reaction conditions. The primary pathway for 2-aminopyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine source.[4][5]
Causality & Diagnosis:
-
Inadequate Base/Acid Catalysis: The initial condensation step requires either base- or acid-catalysis to form the key enolate or enamine intermediate. An inappropriate choice or amount of catalyst will stall the reaction. For instance, in the widely used condensation of β-dicarbonyl compounds with guanidine, a base like sodium ethoxide or sodium carbonate is crucial for deprotonating the dicarbonyl and facilitating the initial nucleophilic attack.[6]
-
Reaction Temperature and Time: These reactions often require heating to overcome the activation energy for cyclization and dehydration.[7][8] Insufficient temperature or reaction time will result in incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.
-
Solvent Choice: The polarity and protic nature of the solvent are critical. Polar protic solvents like ethanol or water can facilitate proton transfer steps, but aprotic solvents like DMF may be required for other routes, such as those starting from activated precursors.[7][9]
Troubleshooting Protocol:
-
Verify Catalyst Stoichiometry: Ensure your base or acid catalyst is used in the correct molar ratio. For base-catalyzed reactions, confirm the base is not degraded (e.g., sodium ethoxide exposed to moisture).
-
Optimize Temperature: Increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage.
-
Screen Solvents: If optimization of temperature and catalyst fails, consider switching solvents. If using ethanol, a higher-boiling alcohol like n-butanol could be effective.[5]
-
Consider Microwave or Ultrasound: For sluggish reactions, green chemistry approaches like microwave or ultrasound-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields by providing localized high energy.[6]
Question 2: "My final product's NMR and Mass Spec show multiple products with the same mass. What are these isomers?"
Answer: You are likely observing the formation of regioisomers . This is the most frequent side reaction when using an unsymmetrical 1,3-dicarbonyl compound, such as ethyl acetoacetate or benzoylacetone.
Mechanistic Explanation: An unsymmetrical dicarbonyl has two electrophilic carbonyl carbons with different steric and electronic environments. Guanidine, which is a symmetrical nucleophile, can attack either carbonyl carbon first. This leads to two different cyclization pathways and, ultimately, two distinct constitutional isomers that cannot be separated by simple extraction.
Visualizing the Problem: The diagram below illustrates how the reaction of guanidine with ethyl acetoacetate can lead to two different 2-aminopyrimidine products.
Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.
Mitigation Strategies:
-
Use a Symmetrical Dicarbonyl: The simplest solution is to use a symmetrical starting material like acetylacetone or diethyl malonate if your target molecule allows.[6]
-
Employ Pre-activated Substrates: Use a vinylogous iminium salt or an enaminone, which directs the cyclization to a single pathway.[10]
-
Chromatographic Separation: If regioisomer formation is unavoidable, you will need to rely on careful column chromatography for separation. Developing a robust HPLC or flash chromatography method early is critical.
Question 3: "I'm performing a nucleophilic substitution on a di- or tri-chlorinated pyrimidine, and I'm getting a mixture of mono-, di-, and sometimes tri-substituted products. How can I control the selectivity?"
Answer: This is a classic challenge in controlling selectivity in nucleophilic aromatic substitution (SNAr) reactions. The issue stems from the fact that after the first substitution, the pyrimidine ring may remain sufficiently activated for subsequent substitutions.
Controlling Factors:
-
Stoichiometry: The most straightforward control parameter. Using a strict 1:1 molar ratio of your nucleophile to the pyrimidine substrate is the first step. However, this often leads to a mixture containing product and unreacted starting material.
-
Temperature: Lowering the reaction temperature significantly slows down the rate of the second and third substitutions more than the first. Running the reaction at 0 °C or even -20 °C can dramatically improve selectivity for the mono-substituted product.
-
Rate of Addition: Adding the nucleophile slowly (e.g., via a syringe pump over several hours) keeps its instantaneous concentration low, favoring the reaction with the more abundant and more reactive starting material over the newly formed mono-substituted product.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor SNAr selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products in 2-aminopyrimidine synthesis?
A1: Besides the regioisomers and over-substitution products discussed above, other common side products include:
-
Hydrolysis Products: If water is present under harsh acidic or basic conditions, nitrile or ester functionalities on the precursors can be hydrolyzed. Similarly, chloro-substituents on the pyrimidine ring can be displaced by hydroxide ions to form hydroxypyrimidines.
-
Self-Condensation Products: β-dicarbonyl compounds can undergo self-condensation (e.g., Claisen condensation) under basic conditions, consuming starting material.
-
Elimination Products: In some routes, elimination of a leaving group can compete with cyclization, leading to acyclic byproducts.[11]
-
Ring-Opened Products: Under very harsh conditions (e.g., strong, hot acid), the pyrimidine ring itself can be susceptible to cleavage, though this is less common.
Q2: My reaction is complete, but I am struggling to purify my 2-aminopyrimidine product. What are the best practices?
A2: Purification can be challenging due to the polar nature of the 2-amino group.
-
Acid-Base Extraction: The amino group provides a handle for purification. You can often wash your organic layer with dilute acid (e.g., 1M HCl) to protonate and extract your product into the aqueous phase, leaving non-basic impurities behind. You then neutralize the aqueous layer with a base (e.g., NaHCO₃) and re-extract your product with an organic solvent.
-
Crystallization: Many 2-aminopyrimidines are crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a powerful purification technique.[8]
-
Chromatography: For stubborn mixtures, column chromatography is necessary.
-
Normal Phase (Silica Gel): A common choice. Use a solvent system like ethyl acetate/hexanes or dichloromethane/methanol. Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the basic product from tailing on the acidic silica gel.
-
Cation-Exchange Chromatography: This technique is particularly effective for separating the basic aminopyrimidine from neutral or acidic impurities and can be used for large-scale preparations.[12]
-
Q3: How can I confirm the structure and rule out side products?
A3: A combination of analytical techniques is essential for unambiguous structure confirmation.
| Analytical Technique | Purpose in 2-Aminopyrimidine Synthesis Analysis |
| TLC/LC-MS | Monitor reaction progress, identify the number of components in a mixture, and get initial mass data for the main product and impurities. |
| 1H & 13C NMR | Confirm the core structure, identify substituents, and determine the ratio of regioisomers if present. The chemical shifts of the pyrimidine ring protons are highly diagnostic. |
| Mass Spectrometry (HRMS) | Provide an exact mass to confirm the elemental composition of your product and key side products. |
| FT-IR Spectroscopy | Confirm the presence of key functional groups, such as the N-H stretches of the amino group and C=N stretches of the pyrimidine ring. |
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. brieflands.com [brieflands.com]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Amino-5-Substituted Pyrimidines: A Technical Support Guide
Welcome to the Technical Support Center for 2-Amino-5-Substituted Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled our expertise to provide you with a comprehensive resource for optimizing your reaction conditions and troubleshooting common challenges encountered in this crucial synthetic transformation. Our goal is to empower you with the knowledge to not only execute the synthesis but to understand the underlying principles that govern its success.
Introduction: The Significance of 2-Amino-5-Substituted Pyrimidines
The 2-amino-5-substituted pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. The reliable synthesis of these molecules is therefore of paramount importance. The most common and direct route involves the condensation of a guanidine derivative with a β-dicarbonyl compound or its equivalent.[1][2] While seemingly straightforward, this reaction is often plagued by challenges ranging from low yields to the formation of stubborn impurities. This guide will provide you with the insights needed to navigate these complexities.
Troubleshooting Guide: From Frustration to Fruition
This section addresses the most frequently encountered issues in 2-amino-5-substituted pyrimidine synthesis. We will explore the "why" behind each problem and provide actionable solutions.
Issue 1: Low or No Product Yield
Question: I am not getting any, or very little, of my desired 2-amino-5-substituted pyrimidine. What are the likely causes and how can I fix it?
Answer: This is a common and frustrating issue that can stem from several factors. Let's break down the potential culprits:
-
Inadequate Base Strength or Stoichiometry: The initial condensation step requires a sufficiently strong base to deprotonate the guanidine and/or the β-dicarbonyl compound, facilitating the nucleophilic attack.
-
Causality: If the base is too weak, the equilibrium will not favor the formation of the reactive nucleophile, leading to a stalled reaction. Common bases include sodium ethoxide, sodium methoxide, or potassium carbonate. The choice of base is often dictated by the specific substrates and solvent system.
-
Solution:
-
Verify Base Strength: Ensure the pKa of your chosen base is high enough to effectively deprotonate the starting materials.
-
Optimize Stoichiometry: Typically, 1.1 to 1.5 equivalents of the base are sufficient. An excess can sometimes lead to side reactions.
-
Consider a Stronger Base: If using a weaker base like K₂CO₃, consider switching to an alkoxide base like NaOEt or NaOMe, especially if your starting materials are less reactive.
-
-
-
Poor Solvent Choice: The solvent plays a critical role in solubilizing the reactants and mediating the reaction.
-
Causality: A solvent that does not adequately dissolve the starting materials will result in a heterogeneous mixture with slow reaction kinetics. Protic solvents like ethanol or methanol are often preferred as they can participate in proton transfer steps.[3]
-
Solution:
-
Solubility Check: Before starting the reaction, perform a small-scale solubility test of your starting materials in the chosen solvent.
-
Solvent Screening: If solubility is an issue, consider screening other polar protic solvents (e.g., isopropanol) or polar aprotic solvents (e.g., DMF, DMSO), though the latter may require adjustments to the workup procedure.
-
-
-
Reaction Temperature and Time: The kinetics of the condensation and subsequent cyclization are temperature-dependent.
-
Causality: Insufficient heat may lead to a sluggish reaction that does not go to completion. Conversely, excessive heat can promote decomposition of starting materials or the product.
-
Solution:
-
Optimize Temperature: Most reactions of this type are run at reflux. If you are running the reaction at a lower temperature, consider gradually increasing it while monitoring the reaction progress by TLC or LC-MS.
-
Extend Reaction Time: Some less reactive substrates may require longer reaction times. Monitor the reaction until the starting materials are consumed.
-
-
-
Quality of Starting Materials: The purity of your guanidine derivative and β-dicarbonyl compound is crucial.
-
Causality: Impurities can interfere with the reaction or lead to the formation of side products. Guanidine itself can be hygroscopic and should be handled accordingly.
-
Solution:
-
Verify Purity: Use freshly sourced or purified starting materials. Confirm their identity and purity by techniques such as NMR or melting point analysis.
-
Proper Handling: Ensure that hygroscopic reagents are stored in a desiccator and handled under an inert atmosphere if necessary.
-
-
Issue 2: Formation of Significant Impurities
Question: My reaction is producing the desired product, but it is contaminated with significant impurities that are difficult to separate. What are these impurities and how can I avoid them?
Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Side Reaction 1: Self-Condensation of the β-Dicarbonyl Compound:
-
Causality: Under basic conditions, β-dicarbonyl compounds can undergo self-condensation reactions, leading to polymeric or oligomeric byproducts. This is more prevalent with highly enolizable starting materials.
-
Solution:
-
Control Reagent Addition: Add the β-dicarbonyl compound slowly to the mixture of the base and guanidine. This ensures that the guanidine is always in excess relative to the enolate of the β-dicarbonyl compound, favoring the desired reaction pathway.
-
Lower Reaction Temperature: Running the reaction at a slightly lower temperature can sometimes disfavor the self-condensation pathway, which may have a higher activation energy.
-
-
-
Side Reaction 2: Formation of Isomeric Pyrimidines:
-
Causality: If the β-dicarbonyl compound is unsymmetrical, there is a possibility of forming two regioisomeric pyrimidine products. The regioselectivity is often influenced by the steric and electronic properties of the substituents on the β-dicarbonyl compound.
-
Solution:
-
Strategic Choice of Starting Materials: In some cases, the regioselectivity can be controlled by the choice of a more sterically hindered or electronically differentiated β-dicarbonyl precursor.
-
Chromatographic Separation: If the formation of isomers is unavoidable, careful optimization of the chromatographic conditions (e.g., column stationary phase, mobile phase composition) will be necessary for separation.
-
-
-
Side Reaction 3: Hydrolysis of Starting Materials or Product:
-
Causality: If there is water present in the reaction mixture, it can lead to the hydrolysis of ester groups on the β-dicarbonyl compound or other sensitive functional groups. The pyrimidine ring itself is generally stable, but substituents may not be.
-
Solution:
-
Use Anhydrous Conditions: Employ dry solvents and reagents. If necessary, dry the glassware in an oven before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent and base combination to start with for a new 2-amino-5-substituted pyrimidine synthesis?
A1: A good starting point for many syntheses of this type is to use sodium ethoxide as the base in absolute ethanol as the solvent.[3] This combination is effective for a wide range of substrates and the solvent is easily removed during workup.
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Co-spotting the reaction mixture with your starting materials will allow you to track their consumption and the formation of the product spot. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is an excellent tool.
Q3: My product is a solid. What is the best way to purify it?
A3: If your product precipitates from the reaction mixture upon cooling or workup, filtration and washing with a suitable solvent (one in which the product is sparingly soluble but the impurities are soluble) is a good first step. Recrystallization is an excellent technique for purifying solid products. If these methods are insufficient, column chromatography is the most versatile purification method.
Q4: Can I use guanidine hydrochloride directly, or do I need to use the free base?
A4: You can use guanidine hydrochloride directly, but you will need to use at least two equivalents of base: one to neutralize the hydrochloride salt and another to deprotonate the guanidine for the reaction. Alternatively, you can pre-treat the guanidine hydrochloride with one equivalent of a strong base to generate the free base before adding it to the reaction mixture.
Experimental Workflow & Protocols
General Protocol for the Synthesis of a 2-Amino-5-Substituted Pyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add absolute ethanol (e.g., 10 mL per 1 mmol of the limiting reagent).
-
Base Addition: Add sodium ethoxide (1.2 equivalents) to the ethanol and stir until it is fully dissolved.
-
Guanidine Addition: Add guanidine hydrochloride (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
β-Dicarbonyl Addition: Add the β-dicarbonyl compound (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If so, collect the solid by filtration and wash with cold ethanol. If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
Reaction Mechanism
Caption: The reaction mechanism for 2-amino-5-substituted pyrimidine synthesis.
General Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Overcoming Poor Reproducibility in Biological Assays with Pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common reproducibility challenges in your biological assays. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to ensure the integrity and success of your experiments.
Section 1: Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments with pyrimidine compounds.
Issue 1: Compound Precipitation in Aqueous Assay Buffers
Question: I dissolved my pyrimidine compound in DMSO, but upon dilution into my aqueous assay buffer, a precipitate formed. Why is this happening and how can I fix it?
Answer: This phenomenon, often called "crashing out," is a frequent cause of poor reproducibility. It occurs when a compound that is stable in a high-concentration organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[1] This can lead to underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2]
Root Cause Analysis:
The core of the issue lies in the difference in polarity between DMSO and aqueous buffers. Pyrimidine derivatives, particularly those with lipophilic modifications to enhance target engagement, often have limited aqueous solubility.[3][4] When the DMSO concentration is drastically lowered upon dilution, the aqueous buffer cannot maintain the compound in solution, leading to precipitation.
Troubleshooting Workflow:
To systematically address this issue, follow the tiered workflow below. Start with the simplest mitigation strategies and proceed to more advanced solutions if the problem persists.
Caption: Troubleshooting workflow for compound precipitation.
Detailed Protocols:
Protocol 1: Preparation of Compound Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock for cell-based assays.
-
Prepare a 10 mM stock solution of your pyrimidine compound in 100% DMSO.
-
Create an intermediate dilution plate. For example, dilute the 10 mM stock 1:100 into your cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting.[1]
-
Perform serial dilutions using the 100 µM intermediate solution directly in the cell culture medium. This gradual reduction in DMSO concentration helps to keep the compound in solution.
Protocol 2: Kinetic Solubility Assay
This assay helps determine the concentration at which your compound starts to precipitate under specific conditions.
-
Prepare a 10 mM stock solution of the pyrimidine compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Add the serially diluted compound to your aqueous assay buffer.
-
Incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure turbidity using a plate reader at a wavelength of 620 nm or 650 nm.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Issue 2: Inconsistent or Low Bioactivity
Question: I'm observing variable or lower-than-expected activity with my pyrimidine thione compound in a cell-based assay. What are the potential causes?
Answer: Inconsistent or low bioactivity can stem from several factors, including compound solubility, stability, and interference with the assay itself. Pyrimidine thiones, in particular, have reactive thiol groups that can introduce artifacts.
Root Cause Analysis:
-
Compound Solubility: As discussed previously, poor aqueous solubility can limit the amount of compound available to interact with the target cells.[3]
-
Compound Stability: Thione-containing compounds can be susceptible to oxidation or degradation in aqueous buffers, especially over long incubation periods.[3] This chemical instability can reduce the effective concentration of the active compound.
-
Assay Interference: The thione group is a known reactive moiety.[3] In assays like the MTT assay, the thiol group can non-enzymatically reduce the tetrazolium salt, leading to false-positive or skewed results.[3]
-
Cell Health and Density: Inconsistent cell numbers or poor cell health can lead to variable results.[3]
Troubleshooting Steps:
-
Confirm Compound Solubility: Ensure your compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it into the assay medium.[3]
-
Evaluate Compound Stability: Consider the stability of your compound under the assay conditions. You can assess this by pre-incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity by HPLC.
-
Check for Assay Interference: The thiol group (-SH) in your pyrimidine thione can react non-specifically with assay components or even the target enzyme, particularly those with critical cysteine residues in their active site.[3]
-
Optimize Cell Conditions: Confirm that your cells are healthy, within a low passage number, and seeded at the optimal density for your specific assay.[3]
-
Use Appropriate Controls: Always include a vehicle control (cells treated with the same final concentration of DMSO) and a positive control (a known active compound) to validate your assay performance.
Issue 3: High Background or Inconsistent Results in Enzyme Inhibition Assays
Question: My pyrimidine thione inhibitor is causing high background signals and inconsistent results in my enzyme inhibition assay. What could be the problem?
Answer: High background and inconsistency in enzyme inhibition assays with pyrimidine thiones are often linked to the reactivity of the thiol group.
Root Cause Analysis:
-
Thiol Reactivity: The thiol group (-SH) in your pyrimidine thione can react non-specifically with assay components, such as cofactors or the enzyme itself.[3] This is particularly relevant for enzymes that have critical cysteine residues in their active sites.[3]
-
Incorrect Reagent Concentrations: Inaccurate concentrations of the enzyme, substrate, or inhibitor will lead to unreliable results.[3]
-
Improper Incubation Times: Ensure that pre-incubation and reaction times are optimized and consistent across all experiments.[3]
Troubleshooting Steps:
-
Assess Non-specific Inhibition: Run a control experiment without the enzyme to see if your compound interacts directly with the substrate or detection reagents.
-
Verify Reagent Concentrations: Prepare all reagents freshly and verify their concentrations.[3]
-
Optimize Incubation Times: Systematically vary pre-incubation and reaction times to find the optimal conditions for your assay.[3]
-
Consider Alternative Assay Formats: If thiol reactivity is a persistent issue, explore alternative assay formats that are less susceptible to interference from reactive compounds.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for dissolving pyrimidine compounds?
A1: For most pyrimidine derivatives, 100% DMSO is the recommended initial solvent.[1] However, always refer to the manufacturer's instructions or perform a small-scale solubility test if you are unsure.
Q2: How much DMSO is acceptable in a cell-based assay?
A2: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[1] Higher concentrations of DMSO can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being measured.[1] Always include a vehicle control in your experiment with the same final DMSO concentration as your test wells.
Q3: What are Pan-Assay Interference Compounds (PAINS) and how do I know if my pyrimidine compound is one?
A3: PAINS are chemical compounds that often give false-positive results in high-throughput screening assays.[5] Some pyrimidine-containing structures have been identified as potential PAINS.[6] You can use online tools and databases to check if your compound or its substructures are known PAINS. However, it's important to note that not all compounds containing a PAINS substructure will be problematic, and experimental validation is crucial.
Q4: How can I improve the aqueous solubility of my pyrimidine compound?
A4: Several strategies can be employed to enhance the aqueous solubility of pyrimidine derivatives:
| Strategy | Description |
| Co-solvents | Adding small amounts of co-solvents like PEG-400 or ethanol can increase the solubility of hydrophobic compounds.[1] |
| pH Adjustment | For ionizable pyrimidine compounds, adjusting the buffer pH can significantly increase solubility.[1] |
| Solubilizers | Using solubilizers like cyclodextrins (e.g., HP-β-CD) can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[1] |
| Prodrug Strategy | Chemical modification of the compound to a more soluble prodrug form that converts to the active drug in vivo can overcome solubility issues.[1] |
Q5: What are some general best practices for handling pyrimidine compounds in the lab?
A5: Adhering to good laboratory practices is essential for both safety and experimental reproducibility.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.[7][8]
-
Ventilation: Work with volatile or powdered pyrimidine compounds in a certified chemical fume hood to avoid inhalation.[7][8]
-
Storage: Store pyrimidine compounds in a cool, dry, and well-ventilated area, away from ignition sources.[8] Keep containers tightly closed.
-
Documentation: Maintain detailed records of compound handling, including solvent, concentration, and storage conditions.
Section 3: Signaling Pathway Considerations
Understanding the Target Pathway:
Many pyrimidine-based drugs are designed to interact with specific cellular signaling pathways. For instance, some pyrimidine derivatives act as kinase inhibitors in cancer therapy.[9] A thorough understanding of the target pathway is crucial for designing relevant assays and interpreting results correctly.
Caption: Example of a kinase signaling pathway targeted by pyrimidine inhibitors.
This diagram illustrates a simplified kinase cascade where a pyrimidine-based inhibitor might act. Understanding where your compound intervenes is key to designing appropriate upstream and downstream readouts in your assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Pyrimidinone Synthesis
Welcome to the Technical Support Center dedicated to pyrimidinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of catalyst selection to optimize your synthetic routes, troubleshoot common experimental hurdles, and answer frequently asked questions. Our focus is to provide not just protocols, but a deeper understanding of the chemistry at play, empowering you to make informed decisions in your research.
The synthesis of pyrimidinones, particularly 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction, is a cornerstone of medicinal chemistry.[1][2] These scaffolds are integral to a wide array of biologically active compounds.[1] However, the efficiency of this multi-component reaction is highly dependent on the appropriate choice of catalyst.[1][2] This guide will walk you through catalyst selection, troubleshooting, and frequently asked questions to enhance your success in synthesizing these valuable molecules.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during pyrimidinone synthesis, providing potential causes and actionable solutions.
Issue 1: Low to No Product Yield
You've assembled your aldehyde, β-ketoester, and urea (or thiourea), but after the reaction time, TLC or HPLC analysis shows mostly unreacted starting materials.
Probable Causes:
-
Insufficient Catalyst Activity: The catalyst may be inactive, poisoned, or used in too low a concentration.[3] Classical methods using strong Brønsted acids like HCl can be effective, but a wide range of Lewis acids and heterogeneous catalysts now offer milder and often more efficient alternatives.[1][3][4][5]
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role.[3][6] The reactants may not have sufficient energy to overcome the activation barrier, or the chosen solvent may not adequately solubilize all components.[3]
-
Poor Quality of Reagents: Impurities in the starting materials, especially the aldehyde or amidine, can inhibit the reaction or lead to side products.[6][7]
Solutions:
-
Catalyst Screening: If a standard Brønsted acid fails, consider screening a panel of Lewis acids. Common choices include Yb(OTf)₃, InCl₃, FeCl₃, and BF₃·OEt₂.[4][5][8] For a greener approach, heterogeneous catalysts like high-surface-area MgO or silicotungstic acid on Amberlyst-15 are excellent options that also simplify purification.[9][10]
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. While refluxing in ethanol is a common starting point, some reactions may require higher temperatures.[3][6] Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4][11]
-
Solvent: The polarity of the solvent can influence reaction rates.[3] Consider switching from ethanol to other polar solvents like acetonitrile or DMF.[12] Solvent-free conditions have also proven highly effective for many Biginelli reactions.[4][10]
-
-
Reagent Purity: Ensure the purity of your starting materials. Aldehydes should be freshly distilled if they are prone to oxidation or polymerization. Amidines can be hygroscopic and may require fresh preparation or careful drying.[6]
Issue 2: Formation of an Unexpected Side Product
Your analysis shows a major product that is not the desired pyrimidinone.
Probable Causes:
-
Hantzsch-type Dihydropyridine Formation: Under certain conditions, a competing reaction can lead to the formation of a 1,4-dihydropyridine derivative.[3]
-
Aldehyde Self-Condensation: Some aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization in the presence of acid.[3]
-
Incomplete Cyclization: The reaction may stall after the initial condensation steps, leading to open-chain intermediates.[6]
Solutions:
-
Modify Reaction Stoichiometry: A slight excess of urea or the β-ketoester can sometimes favor the desired Biginelli pathway.
-
Choice of Catalyst: The nature of the catalyst can influence the reaction pathway. If Hantzsch-type byproducts are an issue, switching from a Brønsted acid to a Lewis acid, or vice-versa, may alter the selectivity.
-
Controlled Addition of Reagents: For aldehydes prone to self-condensation, adding the aldehyde slowly to the reaction mixture can minimize this side reaction.[3]
-
Drive Cyclization to Completion: If incomplete cyclization is suspected, ensure the catalyst is active and consider increasing the reaction time or temperature.[6]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the catalyst in the Biginelli reaction?
The Biginelli reaction is typically acid-catalyzed.[4] The catalyst's primary role is to activate the aldehyde carbonyl group, making it more electrophilic for the initial nucleophilic attack by urea.[1][13] This is a rate-determining step. The catalyst also facilitates the subsequent dehydration and cyclization steps.[1]
Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst?
-
Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) are the traditional catalysts and are often effective and inexpensive.[2][5] However, they can be corrosive and may lead to side reactions with sensitive substrates.[3]
-
Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃, InBr₃) are generally milder and can offer higher yields and cleaner reactions.[4][5][8] They are particularly useful for substrates that are unstable under strongly acidic conditions. Some Lewis acids can also be recycled.[4]
Q3: What are the advantages of using a heterogeneous catalyst?
Heterogeneous catalysts (e.g., high-surface-area MgO, sulfated zirconia, Nafion-H) offer several key advantages in line with green chemistry principles:[9][14]
-
Easy Separation: They can be easily removed from the reaction mixture by simple filtration, simplifying product purification.
-
Recyclability: Many heterogeneous catalysts can be recovered and reused multiple times with minimal loss of activity, reducing cost and waste.[9][15]
-
Milder Conditions: They often allow for reactions to be run under milder conditions.
Q4: Can I use thiourea instead of urea?
Yes, thiourea can be used in place of urea to synthesize the corresponding 3,4-dihydropyrimidin-2(1H)-thiones.[16] However, in some cases, the use of thiourea can lead to a more complex mixture of products or even catalyst deactivation.[12][15] It is advisable to perform a small-scale test reaction first.
Q5: My reaction seems to stop at an intermediate stage. What could be the cause?
If your reaction stalls, it's often due to the stability of an intermediate. For example, the initial condensation product of the aldehyde and β-ketoester might be slow to react with urea. This can be due to steric hindrance from bulky substituents on your starting materials.[3] In such cases, increasing the temperature, extending the reaction time, or switching to a more potent catalyst can help drive the reaction to completion.[3][6]
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the Biginelli reaction for the synthesis of a model dihydropyrimidinone.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Catalytic | Ethanol | Reflux | 4-8 | 40-60 | [2] |
| Yb(OTf)₃ | 1-5 | Solvent-free | 100 | 0.5-1 | >90 | [4] |
| InCl₃ | 10-20 | Ethanol | Reflux | 2-4 | 85-95 | [4] |
| FeCl₃·6H₂O | 10 | Solvent-free | 95-100 | 1-1.5 | 88-96 | [14] |
| High-Surface-Area MgO | - | Ethanol | Reflux | 1-2 | >90 | [9] |
| Silicotungstic acid/A15 | 0.05 g/mmol | Solvent-free | 92 | 1-3 | 80-95 | [10] |
Note: Yields are highly substrate-dependent and the conditions listed are for general guidance.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones using a Lewis acid catalyst.
-
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, 1-5 mol%)
-
Ethanol (or solvent-free)
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and the Lewis acid catalyst.
-
If using a solvent, add ethanol. For solvent-free conditions, proceed to the next step.
-
Stir the mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[17]
-
Protocol 2: Microwave-Assisted Biginelli Reaction
This protocol describes a rapid and efficient synthesis of dihydropyrimidinones using microwave irradiation.[11]
-
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Catalyst (e.g., Yb(OTf)₃, or an acid catalyst like HCl)
-
Ethanol (or solvent-free)
-
-
Procedure:
-
In a microwave-safe reaction vessel, mix the aldehyde, β-ketoester, and urea/thiourea.
-
Add the catalyst (e.g., 1-5 mol%).
-
If using a solvent, add ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).[11]
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the product as described in Protocol 1.[11]
-
Visualizations
The following diagrams illustrate key concepts and workflows in pyrimidinone synthesis.
Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.
Caption: Troubleshooting workflow for low pyrimidine synthesis yield.[7]
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for 2-Aminopyrimidinone Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities. This guide provides an in-depth, scientifically grounded approach to the validation of an HPLC method for the analysis of 2-aminopyrimidinone, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds.
This document is structured to provide not just a set of instructions, but a comprehensive understanding of the principles behind each validation parameter. Adherence to guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) is fundamental to ensuring regulatory compliance and data integrity.[1][2][3]
The Importance of Method Validation
Analytical method validation is a formal, systematic process that provides documented evidence that an analytical procedure is suitable for its intended purpose.[4][5] It is a regulatory requirement to verify all analytical methods used in the pharmaceutical industry to ensure the quality and safety of drug products.[4] The validation process demonstrates that the method consistently provides results that are accurate, reproducible, and reliable.[6][7]
Foundational Elements of HPLC Method Validation
A robust HPLC method validation protocol encompasses the evaluation of several key performance characteristics.[1][8][9] These parameters collectively demonstrate the method's suitability for routine use in a quality control environment.[10]
System Suitability Testing (SST)
Before commencing validation experiments, it is crucial to establish and verify the performance of the entire HPLC system. System suitability tests are an integral part of the analytical procedure and are used to ensure that the chromatography system is performing adequately for the analysis to be done.[11][12]
Key SST Parameters:
-
Tailing Factor (T): Measures the asymmetry of a chromatographic peak. A value ≤ 2 is generally acceptable.[11]
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate better separation efficiency.
-
Resolution (Rs): The degree of separation between two adjacent peaks. A resolution of > 2 is typically desired.[11]
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: For replicate injections of a standard solution, the RSD should typically be ≤ 2.0%.[6][13][14]
Core Validation Parameters: A Comparative Approach
This guide will now delve into the individual validation parameters, providing both the theoretical underpinning and practical experimental designs. For illustrative purposes, we will compare a newly developed, hypothetical "Method A" for 2-aminopyrimidinone analysis with an established, but less optimized, "Method B."
Specificity/Selectivity
The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15][16][17] Selectivity refers to the ability to discriminate between the analyte and other components.[16][18] For practical purposes in HPLC, the terms are often used interchangeably.[16] A lack of specificity can lead to inaccurate quantification due to interfering peaks.[10][19]
Experimental Protocol:
-
Forced Degradation Studies: Subject the 2-aminopyrimidinone sample to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[1][19]
-
Placebo and Impurity Spiking: Analyze a placebo (formulation matrix without the active ingredient) and spike the analyte sample with known impurities.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the 2-aminopyrimidinone peak in the presence of degradants and impurities.
Comparative Data:
| Parameter | Method A | Method B | Acceptance Criteria |
| Resolution (Rs) from nearest impurity | 3.5 | 1.8 | Rs > 2.0[1] |
| Peak Purity Angle | < Peak Purity Threshold | > Peak Purity Threshold | Angle < Threshold |
| Placebo Interference | No interference at the retention time of the analyte | Minor peak observed at the analyte's retention time | No significant interference |
Linearity and Range
The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[20][21] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4][21][22]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 2-aminopyrimidinone at different concentrations, typically spanning 50% to 150% of the expected working concentration.[6][13]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.[20]
Comparative Data:
| Parameter | Method A | Method B | Acceptance Criteria |
| Range | 1.0 - 15.0 µg/mL | 2.0 - 10.0 µg/mL | 80% to 120% of test concentration for assay[23] |
| Correlation Coefficient (R²) | 0.9995 | 0.9952 | R² ≥ 0.999[6] |
| y-intercept | Close to zero | Significant non-zero intercept | Should not be significantly different from zero |
Accuracy
The "Why": Accuracy is the closeness of the test results obtained by the method to the true value.[21] It is often determined by recovery studies.[13]
Experimental Protocol:
-
Prepare placebo samples spiked with 2-aminopyrimidinone at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[1][10]
-
Analyze the spiked samples and calculate the percentage recovery of the analyte.
Comparative Data:
| Concentration Level | Method A (% Recovery) | Method B (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 95.2% | 98.0% - 102.0%[13] |
| 100% | 100.2% | 103.5% | 98.0% - 102.0%[13] |
| 120% | 99.8% | 96.8% | 98.0% - 102.0%[13] |
Precision
The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] It is evaluated at two levels: repeatability and intermediate precision.[1]
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[4]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples of 2-aminopyrimidinone at 100% of the target concentration.[1]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system.
Comparative Data:
| Precision Level | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Repeatability | 0.8% | 2.5% | RSD ≤ 2.0%[12][13] |
| Intermediate Precision | 1.2% | 3.8% | RSD ≤ 2.0%[12][13] |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The "Why":
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][24]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21][24]
Experimental Protocol: These can be determined based on:
-
Visual Evaluation: Determining the minimum concentration at which the analyte can be reliably detected.
-
Signal-to-Noise Ratio: Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.[24][25]
-
Standard Deviation of the Response and the Slope: Based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.[24]
Comparative Data:
| Parameter | Method A | Method B |
| LOD (µg/mL) | 0.05 | 0.20 |
| LOQ (µg/mL) | 0.15 | 0.60 |
Robustness
The "Why": Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11][25]
Experimental Protocol: Intentionally vary critical chromatographic parameters and observe the effect on the results.
-
Flow rate (e.g., ± 10%)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
Comparative Data:
| Varied Parameter | Method A (%RSD of Results) | Method B (%RSD of Results) | Acceptance Criteria |
| Flow Rate (±10%) | 1.5% | 5.2% | System suitability criteria are met |
| Temperature (±5°C) | 1.3% | 4.8% | System suitability criteria are met |
| Organic Phase (±2%) | 1.8% | 6.1% | System suitability criteria are met |
Conclusion: A Path to Reliable Analysis
This guide has outlined the essential parameters for the validation of an HPLC method for the analysis of 2-aminopyrimidinone. The comparative data between "Method A" and "Method B" clearly illustrates the importance of a well-developed and thoroughly validated method. Method A consistently meets the stringent acceptance criteria derived from ICH, FDA, and USP guidelines, demonstrating its suitability for use in a regulated environment. In contrast, Method B exhibits deficiencies in several key areas, highlighting the potential for unreliable and inaccurate results.
By following the structured approach presented, researchers, scientists, and drug development professionals can ensure the development of robust and reliable HPLC methods, ultimately contributing to the quality and safety of pharmaceutical products.
References
- 1. pharmtech.com [pharmtech.com]
- 2. fda.gov [fda.gov]
- 3. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. actascientific.com [actascientific.com]
- 6. mastelf.com [mastelf.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. analytical method validation and validation of hplc | PPT [slideshare.net]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. aaps.ca [aaps.ca]
- 16. researchgate.net [researchgate.net]
- 17. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 18. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. industrialpharmacist.com [industrialpharmacist.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pharmaguru.co [pharmaguru.co]
- 23. scribd.com [scribd.com]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
A Comparative Study on the Bioactivity of 2-Aminopyrimidinone Derivatives: A Guide for Researchers
The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its inherent ability to engage in hydrogen bonding and dipole-dipole interactions makes it an attractive moiety for targeting a wide array of biological macromolecules.[1] This guide provides a comparative analysis of the bioactivity of various 2-aminopyrimidinone derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and mechanisms of action across different therapeutic areas. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to navigate the chemical space of these versatile compounds.
Synthetic Strategies: Accessing Chemical Diversity
The biological evaluation of 2-aminopyrimidinone derivatives is intrinsically linked to the synthetic methodologies available to generate structural diversity. A common and effective route involves the condensation of β-dicarbonyl compounds or their equivalents with guanidine salts.[3][4][5]
A microwave-assisted, solvent-free approach offers a rapid and efficient one-step synthesis of 5- and 6-substituted 2-aminopyrimidines from β-ketoesters or β-aldehydoesters and guanidine hydrochloride.[3] Another prevalent method is the condensation of chalcones with guanidine hydrochloride in ethanol.[4][5] Furthermore, nucleophilic substitution reactions on pre-functionalized pyrimidine rings, such as 2-amino-4,6-dichloropyrimidine, provide a versatile platform for introducing a wide range of substituents.[6][7][8]
Representative Synthetic Protocol: Solvent-Free Synthesis of 2-Aminopyrimidine Derivatives
This protocol outlines a general, environmentally friendly method for synthesizing 2-aminopyrimidine derivatives.[6][7]
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Substituted amine (e.g., aniline, piperidine)
-
Triethylamine (TEA)
Procedure:
-
In a round-bottom flask, combine finely ground 2-amino-4,6-dichloropyrimidine (1 equivalent), the desired substituted amine (1 equivalent), and triethylamine (2 equivalents).
-
Heat the reaction mixture at 80–90 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add distilled water to the reaction mixture to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine derivative.
Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[4][6][7][8]
Comparative Bioactivity Profiles
2-Aminopyrimidinone derivatives have demonstrated a remarkable breadth of biological activities. This section provides a comparative overview of their performance in key therapeutic areas, supported by experimental data.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[1] 2-Aminopyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial properties.[1][4][5][9]
The antimicrobial efficacy is often evaluated using methods like the cup borer or disk diffusion assay to determine the zone of inhibition, followed by the determination of the Minimum Inhibitory Concentration (MIC).[4][10]
Table 1: Comparative Antimicrobial Activity of Selected 2-Aminopyrimidine Derivatives
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| 1a | Phenyl, Hydroxy | S. aureus | - (Excellent Activity) | [4] |
| 1d | Phenyl, Hydroxy | A. niger | - (Excellent Activity) | [4] |
| 2c | Phenyl, Methoxy | A. niger | - (Excellent Activity) | [4] |
| 2f | Phenyl, Methoxy | A. niger | - (Excellent Activity) | [4] |
| Compound 2c | Cyclohexylamine | S. aureus | 0.039 | [10] |
| Compound 2c | Cyclohexylamine | B. subtilis | 0.039 | [10] |
Note: "-" indicates that the source reported excellent activity without specifying a precise MIC value.
Structure-Activity Relationship Insights:
-
Substitutions on the phenyl ring significantly influence antimicrobial activity. For instance, the presence of a hydroxyl group (e.g., compound 1d) can confer excellent antifungal activity against A. niger.[4]
-
Methoxy-substituted phenyl rings (compounds 2c, 2f) have also shown excellent antifungal effects.[4]
-
The introduction of a cyclohexylamine moiety (compound 2c) resulted in potent activity against Gram-positive bacteria.[10]
Anticancer Activity
The 2-aminopyrimidine scaffold is a cornerstone in the design of modern anticancer drugs, including several approved kinase inhibitors like Imatinib and Palbociclib.[6][7][8] These derivatives exert their effects through various mechanisms, including the inhibition of protein kinases and other key enzymes involved in cancer cell proliferation and survival.
Table 2: Comparative Anticancer Activity of Selected 2-Aminopyrimidine Derivatives
| Compound ID | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |
| Compound 24 | β-Glucuronidase Inhibitor | - | 2.8 | [6][7][8][11] |
| Compound 8e | CDK9/HDAC dual inhibitor | MV-4-11 | CDK9: 0.0884, HDAC1: 0.1689 | [12] |
| Compound 9e | FLT3/HDAC dual inhibitor | MV-4-11 | FLT3: 0.0304, HDAC1: 0.0524 | [12] |
| Compound 7 | BRD4/PLK1 inhibitor | - | 0.02 | [13] |
| RDS 3442 (1a) | Anticancer agent | HCT-116 | 1.77 | [14] |
Mechanistic Insights:
-
Enzyme Inhibition: A significant number of 2-aminopyrimidine derivatives function as enzyme inhibitors. For example, certain derivatives are potent inhibitors of β-glucuronidase, an enzyme linked to colon cancer.[6][7][8][11][15] Compound 24 from one study demonstrated an IC₅₀ value of 2.8 µM, far superior to the standard inhibitor D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 µM).[6][7][11]
-
Dual-Target Inhibition: A promising strategy in cancer therapy is the development of dual inhibitors that can simultaneously modulate multiple signaling pathways. Researchers have successfully designed 2-aminopyrimidine-based dual inhibitors of CDK9/HDAC and FLT3/HDAC, demonstrating potent antiproliferative activities in cancer cell lines.[12]
-
Kinase Inhibition: The aminopyrimidine scaffold is a well-established hinge-binding motif in kinase inhibitors.[16] Derivatives targeting BRD4/PLK1 have shown impressive inhibitory activity, with compound 7 exhibiting an IC₅₀ of 0.02 µM.[13]
This protocol describes a standard method for evaluating the β-glucuronidase inhibitory potential of 2-aminopyrimidine derivatives.[6]
Caption: Workflow for β-glucuronidase inhibition assay.
Antiviral Activity
The pyrimidine nucleus is a fundamental component of nucleosides, making its derivatives prime candidates for antiviral drug discovery.[17] Various 2-aminopyrimidine derivatives have been investigated for their activity against a range of viruses, including influenza virus, human coronavirus, and HIV.[17][18][19]
Table 3: Comparative Antiviral Activity of Selected 2-Aminopyrimidine Derivatives
| Compound ID | Target Virus | Activity Metric | Value (µM) | Reference |
| Cyclobutyl/Cyclopentyl Derivatives | Influenza A & B | EC₅₀ | 0.01 - 0.1 | [18] |
| Compound 7a | Human Coronavirus 229E | EC₅₀ | - (Remarkable Efficacy) | [19] |
| Compound 7b | Human Coronavirus 229E | EC₅₀ | - (Remarkable Efficacy) | [19] |
| Compound 7f | Human Coronavirus 229E | EC₅₀ | - (Remarkable Efficacy) | [19] |
Note: "-" indicates that the source reported remarkable efficacy without specifying a precise EC₅₀ value.
Structure-Activity Relationship Insights:
-
For anti-influenza activity, the introduction of cyclobutyl and cyclopentyl groups at the β-position of an aminoalkyl side chain significantly improved potency.[18]
-
In the context of anti-coronavirus activity, derivatives featuring a cyclopropylamino group and an aminoindane moiety demonstrated remarkable efficacy against human coronavirus 229E.[19]
Other Bioactivities
The versatility of the 2-aminopyrimidine scaffold extends to other therapeutic areas:
-
Anti-inflammatory Activity: Polysubstituted 2-aminopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE₂), key mediators of inflammation.[20] The presence of specific substituents, such as 4-fluorophenyl and pyridin-4-yl moieties, was found to be crucial for this activity.[20]
-
Antiplatelet Aggregation Activity: Certain 2-aminopyrimidine derivatives have been evaluated for their ability to inhibit platelet aggregation induced by ADP and arachidonic acid.[21] Compounds with a fluorine substituent on a phenyl ring were among the most active.[21]
-
Antitrypanosomal and Antiplasmodial Activities: Novel 2-aminopyrimidine derivatives have shown promising in vitro activity against Trypanosoma brucei rhodesiense (the causative agent of sleeping sickness) and Plasmodium falciparum (a causative agent of malaria).[22][23]
Signaling Pathways and Mechanisms of Action
Understanding the molecular basis of the bioactivity of 2-aminopyrimidinone derivatives is crucial for rational drug design.
Many 2-aminopyrimidine derivatives function as ATP-competitive kinase inhibitors. They typically bind to the hinge region of the kinase's ATP-binding pocket, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction.
Caption: Mechanism of kinase inhibition by 2-aminopyrimidine derivatives.
Conclusion and Future Directions
This comparative guide underscores the immense potential of 2-aminopyrimidinone derivatives in drug discovery. Their synthetic tractability allows for the creation of diverse chemical libraries, and their inherent biological activity has been demonstrated across a wide spectrum of therapeutic targets. Future research should focus on:
-
Structure-Based Drug Design: Utilizing computational tools and structural biology to design derivatives with enhanced potency and selectivity for specific targets.[6][8]
-
Exploration of Novel Biological Targets: Expanding the scope of screening to identify new therapeutic applications for this versatile scaffold.
-
Pharmacokinetic and Pharmacodynamic Profiling: Conducting in-depth studies to evaluate the drug-like properties of lead compounds to facilitate their translation into clinical candidates.
The continued exploration of 2-aminopyrimidinone derivatives holds great promise for the development of next-generation therapeutics to address unmet medical needs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. hakon-art.com [hakon-art.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 21. brieflands.com [brieflands.com]
- 22. [PDF] New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Navigating the Kinome: A Guide to the Cross-Reactivity of Pyrimidinone Derivatives in Kinase Assays
Introduction: The Double-Edged Sword of the Pyrimidinone Scaffold
The pyrimidinone core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous potent and clinically successful kinase inhibitors.[1][2][3] Its remarkable efficacy stems from its ability to mimic the adenine ring of ATP, enabling it to effectively bind to the highly conserved ATP-binding pocket of kinases.[1][4] This fundamental interaction, however, is a double-edged sword. The very feature that grants pyrimidinone derivatives their potency—the ability to engage the conserved hinge region of the kinase domain—is also the root of their primary liability: cross-reactivity.[1][5]
Because the ATP-binding site is shared across the vast landscape of the human kinome, inhibitors designed to target a specific kinase often exhibit off-target activity against other, sometimes unrelated, kinases.[1][6] This promiscuity can lead to unexpected cellular phenotypes, toxicity, and a misinterpretation of experimental results.[1][7] Understanding, quantifying, and mitigating this cross-reactivity is therefore a critical endeavor in the development of safe and effective kinase-targeted therapeutics and research tools.
This guide provides a comprehensive comparison of the methodologies used to assess the selectivity of pyrimidinone derivatives. We will delve into the structural underpinnings of their binding, compare the gold-standard and emerging assay technologies for profiling their activity, and provide detailed protocols and data interpretation strategies to empower researchers in their quest for kinase inhibitor selectivity.
The Structural Basis of Pyrimidinone-Kinase Interactions and Cross-Reactivity
The specificity of a pyrimidinone-based inhibitor is not solely dictated by its hinge-binding motif. The substituents decorating the core scaffold play a crucial role in exploiting subtle differences between the ATP-binding pockets of various kinases. Selectivity can be achieved by targeting less conserved regions, such as the hydrophobic pocket behind the "gatekeeper" residue or solvent-exposed areas outside the primary ATP-binding site.[8]
For instance, the crystal structure of Aurora A kinase in complex with a disubstituted pyrimidine inhibitor reveals a novel binding mode where a cyclopropanecarboxylic acid moiety extends into the solvent-exposed region, a feature that can be exploited to enhance selectivity.[9] Similarly, the selectivity of certain quinazolinone and pyridol-pyrimidine inhibitors for p38 MAP kinase is attributed to a peptide flip between Met109 and Gly110, a conformational change that is energetically unfavorable in other kinases with bulkier residues at this position.[10][11] These examples underscore the importance of structure-based design in tuning the selectivity profile of pyrimidinone derivatives.
A Comparative Guide to Kinase Selectivity Profiling Assays
Evaluating the cross-reactivity of a pyrimidinone derivative requires a systematic approach that often begins with broad, in vitro screening and progresses to more physiologically relevant cell-based assays. The choice of assay technology depends on a variety of factors, including throughput, cost, and the specific question being addressed.[12]
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Assays | |||
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[13][14] | Gold standard, direct measurement of catalytic activity, high sensitivity, low background, universally applicable to all kinases.[14][15][16][17][18] | Costly disposal of radioactive waste, health and safety considerations.[13] |
| Fluorescence-Based Assays (TR-FRET/HTRF) | Measures the transfer of energy between a donor and acceptor fluorophore upon substrate phosphorylation.[19][20] | Homogeneous format, high throughput, amenable to automation.[19][21] | Susceptible to interference from colored compounds, requires specific antibodies and labeled substrates.[12] |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[22] | High sensitivity, broad dynamic range. | Indirect measurement of kinase activity, can be affected by compounds that interfere with the coupling enzymes. |
| Cell-Based Assays | |||
| NanoBRET™ Target Engagement | Measures compound binding to a target kinase in live cells using bioluminescence resonance energy transfer (BRET).[23][24][25] | Provides a quantitative measure of intracellular target engagement, reflects a more physiological environment.[26][27][28] | Requires genetic modification of cells to express the NanoLuc®-kinase fusion protein.[23][24] |
| Cellular Phosphorylation Assays | Quantifies the phosphorylation of a kinase's substrate within the cell using methods like Western blotting or ELISA.[27][29] | Measures the functional consequence of kinase inhibition in a cellular context.[27] | Can be lower throughput, requires specific and validated phospho-antibodies.[27] |
| Cell Proliferation/Viability Assays | Assesses the effect of the inhibitor on the proliferation and survival of cells that are dependent on the target kinase's activity.[27][28] | Provides a phenotypic readout of inhibitor efficacy. | Can be confounded by off-target toxicities.[28] |
Experimental Protocols
Workflow for Assessing Kinase Cross-Reactivity
The following diagram illustrates a typical workflow for characterizing the selectivity of a novel pyrimidinone derivative.
Caption: A phased approach to kinase inhibitor selectivity profiling.
Step-by-Step Methodologies
1. Radiometric Filter Binding Assay (HotSpot™)
This protocol is adapted from the gold-standard radiometric assay, which directly measures the incorporation of a radiolabeled phosphate into a substrate.[15][18]
-
Reaction Preparation: In a 96-well plate, prepare a reaction mix containing the kinase, its specific peptide or protein substrate, and the kinase reaction buffer.
-
Compound Addition: Add the pyrimidinone inhibitor at a range of concentrations. Include a DMSO vehicle control.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.[7]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stopping and Spotting: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter membrane.[14]
-
Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the radioactivity on the filter using a phosphorimager or scintillation counter.[14]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
2. Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
This protocol describes a common fluorescence-based method for assessing kinase activity.[19][21]
-
Reagent Preparation: Prepare solutions of the kinase, a biotinylated substrate, the pyrimidinone inhibitor, and ATP in the HTRF enzymatic buffer.[19]
-
Reaction Setup: In a 384-well plate, add the compound/inhibitor, followed by the kinase enzyme solution. Incubate for 15 minutes at room temperature.[19]
-
Initiation: Add the substrate and ATP mixture to initiate the kinase reaction.[19]
-
Incubation: Incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature.[19]
-
Detection: Stop the reaction by adding a detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor).[19]
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for the formation of the immunocomplex.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition and IC50 values.
3. NanoBRET™ Target Engagement Assay
This protocol outlines a cell-based assay to measure the direct binding of an inhibitor to its target kinase in living cells.[26][30]
-
Cell Preparation: Transfect cells (e.g., HEK-293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well plate and incubate for 24 hours.[24]
-
Compound and Tracer Addition: Prepare serial dilutions of the pyrimidinone inhibitor. Add the inhibitor and a cell-permeable fluorescent tracer to the cells. The tracer is designed to bind to the active site of the kinase.[24]
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[30]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.[24]
-
Measurement: Read the plate within 10 minutes on a luminometer capable of dual-filtered luminescence, measuring the donor emission (~460 nm) and acceptor emission (~610 nm).[30]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor, allowing for the determination of intracellular affinity (IC50).[30]
Interpreting the Data: Quantifying Selectivity
Raw IC50 values alone do not provide a complete picture of selectivity. Several metrics have been developed to quantify and compare the selectivity profiles of kinase inhibitors.[31]
-
Selectivity Score (S-score): This is a simple yet effective metric calculated by dividing the number of kinases that an inhibitor binds to with a certain potency (e.g., Kd < 3 µM) by the total number of kinases tested.[31][32] A lower S-score indicates a more selective compound. For example, an S(3µM) score is the number of kinases bound with a Kd less than 3µM divided by the total number of kinases screened.[32]
-
Gini Coefficient: Borrowed from economics, the Gini coefficient provides a measure of the distribution of inhibitory activity across the kinome.[6] A Gini score of 1 indicates that the inhibitor is perfectly selective for a single kinase, while a score of 0 signifies that it inhibits all tested kinases equally.[6]
Visualizing Cross-Reactivity
The following diagram illustrates the concept of on-target versus off-target inhibition by a pyrimidinone derivative.
Caption: On-target efficacy versus off-target side effects.
Conclusion: A Strategic Approach to Selectivity
The development of pyrimidinone-based kinase inhibitors is a balancing act between achieving potent on-target activity and minimizing off-target interactions. A thorough understanding of the structural basis for binding, coupled with a multi-faceted approach to selectivity profiling, is essential for success. By combining broad in vitro screening with physiologically relevant cell-based assays, researchers can gain a comprehensive understanding of their compound's cross-reactivity profile. The strategic application of quantitative metrics like the S-score and Gini coefficient allows for the objective comparison of different inhibitors and guides the iterative process of medicinal chemistry optimization. Ultimately, a deep appreciation for the nuances of kinase cross-reactivity will pave the way for the development of safer, more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for the inhibition of Aurora A kinase by a novel class of high affinity disubstituted pyrimidine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis for p38α MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 23. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 29. benchchem.com [benchchem.com]
- 30. eubopen.org [eubopen.org]
- 31. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Efficacy of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one Against Standard Anticancer Therapeutics
Introduction: The Quest for Targeted and Potent Antineoplastic Agents
The landscape of oncology is perpetually driven by the pursuit of novel therapeutic agents that offer enhanced efficacy and improved safety profiles over existing standards of care. Pyrimidine analogs have long been a cornerstone of cancer chemotherapy, primarily functioning as antimetabolites that disrupt the synthesis of nucleic acids, thereby inhibiting cell division and inducing apoptosis.[1][2] This guide introduces a novel pyrimidine derivative, 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one (herein referred to as Compound A-EH), and provides a comprehensive framework for benchmarking its anticancer efficacy against established chemotherapeutic agents.
Compound A-EH's structure, a substituted hydroxypyrimidine, suggests a potential mechanism of action as an inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3][4] Dysregulation of TS is a known factor in the progression of numerous cancers, making it a validated and compelling therapeutic target.[3][5] This guide will delineate a series of robust, validated experimental protocols to compare the in vitro and in vivo performance of Compound A-EH against 5-Fluorouracil (5-FU), a widely used TS inhibitor, and Paclitaxel, a microtubule-stabilizing agent with a distinct mechanism of action.[6][7] The objective is to provide researchers and drug development professionals with a scientifically rigorous methodology to assess the potential of this novel compound as a next-generation anticancer therapeutic.
Section 1: Foundational Efficacy Screening - In Vitro Cytotoxicity
The initial and most critical step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects on cancer cells. This is quantitatively expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population.[8] A lower IC50 value indicates greater potency.
Experimental Objective
To quantify and compare the cytotoxic potency of Compound A-EH, 5-Fluorouracil, and Paclitaxel across a panel of clinically relevant human cancer cell lines and a non-cancerous control line to determine both efficacy and selectivity.
Selected Cell Lines
-
HCT-116: Human colorectal carcinoma
-
MCF-7: Human breast adenocarcinoma
-
PANC-1: Human pancreatic carcinoma
-
HEK293: Human embryonic kidney cells (non-cancerous control)
Protocol: MTT Cell Viability Assay
The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[9][10] Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[10]
-
Cell Seeding: Plate cells in 96-well microplates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound A-EH, 5-FU, and Paclitaxel. Replace the cell culture medium with medium containing the various concentrations of the test compounds and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 values.
Anticipated Data and Comparative Analysis
The IC50 values are pivotal for a direct comparison of potency. The Selectivity Index (SI), calculated as (IC50 in non-cancerous cells / IC50 in cancer cells), provides a measure of the compound's therapeutic window. A higher SI is desirable, indicating greater selectivity for cancer cells.
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | PANC-1 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HCT-116) |
| A-EH | 5.2 | 8.1 | 12.5 | >100 | >19.2 |
| 5-Fluorouracil | 15.8 | 22.4 | 35.1 | >100 | >6.3 |
| Paclitaxel | 0.01 | 0.008 | 0.02 | 0.5 | 50 |
This table presents hypothetical data for illustrative purposes.
Section 2: Elucidation of Cellular Mechanism of Action
Understanding how a compound exerts its cytotoxic effects is fundamental to its development. Based on its chemical structure, we hypothesize that Compound A-EH induces cell cycle arrest and apoptosis, likely through the inhibition of pyrimidine synthesis.[1]
Experimental Workflow for Mechanistic Studies
The following diagram outlines a logical workflow to investigate the cellular mechanisms of Compound A-EH.
Caption: Workflow for investigating the mechanism of action of Compound A-EH.
Protocol: Cell Cycle Analysis via Flow Cytometry
This technique quantifies the DNA content of cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[11][12] A compound that inhibits DNA synthesis is expected to cause an accumulation of cells in the S phase.
-
Cell Treatment: Seed HCT-116 cells and treat with the IC50 concentration of Compound A-EH for 24 hours.
-
Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[13] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[14] Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[11]
Protocol: Apoptosis Assay via Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium Iodide (PI) can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[17]
-
Cell Treatment: Seed HCT-116 cells and treat with the IC50 concentration of Compound A-EH for 48 hours.
-
Harvesting: Collect both the floating and adherent cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
Proposed Mechanism and Visualization
The anticipated results from the cell cycle and apoptosis assays would support the hypothesis that Compound A-EH, as a putative thymidylate synthase inhibitor, depletes the dTMP pool necessary for DNA synthesis. This leads to S-phase arrest and subsequently triggers the intrinsic apoptotic pathway.
Caption: Proposed mechanism of action for Compound A-EH as a TS inhibitor.
Section 3: Preclinical Efficacy Assessment - In Vivo Xenograft Model
While in vitro assays are crucial for initial screening, in vivo models are indispensable for evaluating a compound's therapeutic efficacy in a complex biological system.[18][19] The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard for preclinical drug testing.[20][21]
Experimental Objective
To evaluate the in vivo antitumor activity of Compound A-EH in a HCT-116 colorectal cancer xenograft mouse model, comparing its efficacy to 5-FU and a vehicle control.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells into the flank of athymic nude mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.[19]
-
Randomization and Treatment: Randomize the mice into three groups: Vehicle control, Compound A-EH (dose determined by prior toxicity studies), and 5-FU (standard clinical dose). Administer treatments via an appropriate route (e.g., intraperitoneal injection) on a predetermined schedule for 3-4 weeks.
-
Monitoring: Measure tumor volumes and body weights twice weekly to assess efficacy and toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their final weights.
Data Presentation and Interpretation
The primary endpoint is the inhibition of tumor growth. This can be visualized by plotting the mean tumor volume over time for each treatment group. The final tumor weights provide a quantitative measure of efficacy.
| Treatment Group | Mean Final Tumor Weight (mg) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1250 | - |
| Compound A-EH | 450 | 64% |
| 5-Fluorouracil | 680 | 45.6% |
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
This guide provides a structured, multi-faceted approach to rigorously benchmark the anticancer efficacy of the novel pyrimidine derivative, this compound. The outlined protocols for in vitro cytotoxicity, mechanistic analysis, and in vivo efficacy studies form a comprehensive preclinical evaluation package. The hypothetical data presented suggests that Compound A-EH demonstrates superior potency and selectivity compared to the standard-of-care agent, 5-Fluorouracil, in colorectal cancer models.
The strong in vitro activity, coupled with a plausible and targeted mechanism of action—S-phase arrest and apoptosis induction via thymidylate synthase inhibition—positions Compound A-EH as a promising candidate for further development. The superior tumor growth inhibition in the in vivo xenograft model further substantiates its therapeutic potential. Future studies should focus on detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, comprehensive toxicity assessments, and evaluation in patient-derived xenograft (PDX) models to more closely mimic the heterogeneity of human tumors.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Folate-based thymidylate synthase inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer | American Cancer Society [cancer.org]
- 7. How do different drug classes work in treating Colorectal Cancer? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. kosheeka.com [kosheeka.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. kumc.edu [kumc.edu]
- 17. biologi.ub.ac.id [biologi.ub.ac.id]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 22. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation of Pyrimidinone Derivative Activity
Introduction: The Pyrimidinone Scaffold and the Quest for Clinical Translation
The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[1][2] These derivatives frequently function by inhibiting key enzymes in signaling pathways crucial for disease progression, such as protein kinases (e.g., Epidermal Growth Factor Receptor - EGFR, Aurora Kinase) and cyclooxygenases (COX).[3][4][5] The journey from a promising hit in a high-throughput screen to a clinically effective drug is, however, fraught with challenges. A critical hurdle in this process is establishing a robust In Vitro and In Vivo Correlation (IVIVC) .
This guide provides a technical framework for researchers, scientists, and drug development professionals to navigate the complexities of IVIVC for pyrimidinone derivatives. We will dissect the essential experimental systems, explain the causal logic behind methodological choices, and offer insights into bridging the often-significant gap between the petri dish and the preclinical model. Our focus is on building a self-validating experimental cascade that ensures the data generated is both reliable and predictive.
Part 1: The Foundation - In Vitro Characterization
The initial assessment of any new chemical entity begins in vitro. The objective is twofold: to determine the potency against the intended molecular target and to assess the effect on cellular systems. A failure to establish a clear mechanism and cellular activity at this stage invalidates any subsequent in vivo work.
Target Engagement: Enzymatic Inhibition Assays
For pyrimidinone derivatives designed as enzyme inhibitors (e.g., kinase inhibitors), the first step is to quantify their direct inhibitory potency. This is typically expressed as the half-maximal inhibitory concentration (IC50).[4]
Causality of Experimental Choice: An enzymatic assay isolates the drug-target interaction from the complexities of a cellular environment. This provides a clean, quantitative measure of potency. It confirms that the compound engages its intended target and allows for direct comparison of potency between different derivatives, guiding structure-activity relationship (SAR) studies.[1]
Protocol 1: General Kinase Inhibition Assay (Luminescence-Based)
This protocol is broadly applicable for quantifying the inhibition of ATP-dependent kinases.
-
Objective: To determine the IC50 value of a pyrimidinone derivative against a target kinase.
-
Principle: The assay measures the amount of ADP produced in the kinase reaction. A coupled enzymatic reaction converts this ADP into a luminescent signal, which is inversely proportional to the kinase inhibition.
-
Methodology:
-
Reagent Preparation: Prepare stock solutions of the purified target kinase, the specific substrate peptide, and the pyrimidinone test compound in an appropriate assay buffer.
-
Serial Dilution: Perform a serial dilution of the test compound in a 96- or 384-well plate to create a range of concentrations (e.g., 10 µM to 1 nM). Include controls for 100% activity (no inhibitor) and 0% activity (no kinase).
-
Kinase Reaction: Add the kinase and substrate to the wells containing the inhibitor dilutions. Allow a brief pre-incubation (15-30 minutes) at room temperature for inhibitor binding.[6]
-
Initiation: Initiate the reaction by adding ATP at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase. This ensures competitive inhibitors are fairly evaluated.[6] Incubate for a set period (e.g., 60 minutes) at 30°C.
-
Detection: Stop the kinase reaction and add the ADP-detection reagent (e.g., ADP-Glo™). Incubate as per the manufacturer's instructions to allow the conversion of ADP to a light signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[3]
-
Cellular Activity: Anti-Proliferative and Cytotoxicity Assays
While enzymatic assays confirm target engagement, cellular assays are critical to determine if a compound can penetrate the cell membrane, remain stable in the cytoplasm, and exert a biological effect.[7] The most common output is the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or CC50 (concentration for 50% cytotoxicity).[3]
Causality of Experimental Choice: A cell-based assay integrates multiple factors, including cell permeability, metabolic stability, and potential off-target effects. A compound potent in an enzyme assay but weak in a cellular assay may have poor permeability or be subject to efflux pumps, providing an early flag for poor drug-like properties.[8][9] The choice of cell line is paramount; it should be rationally selected based on the target's role in a specific cancer type (e.g., using A549 lung cancer cells for an EGFR inhibitor).[10][11]
Protocol 2: Sulforhodamine B (SRB) Anti-Proliferative Assay
-
Objective: To determine the GI50 of a pyrimidinone derivative in a cancer cell line.
-
Principle: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total cell mass.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted pyrimidinone derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[12]
-
Incubation: Incubate the plate for a period that allows for several cell doublings (typically 48-72 hours).
-
Cell Fixation: Gently remove the media and fix the cells by adding cold 10% trichloroacetic acid (TCA). Incubate at 4°C for 1 hour.
-
Staining: Wash the plates multiple times with water to remove the TCA. Add 0.4% SRB solution (in 1% acetic acid) and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates with 1% acetic acid to remove unbound dye and allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Data Acquisition: Measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the drug concentration to determine the GI50 value.
-
Part 2: The Reality Check - In Vivo Validation
Positive in vitro data is a prerequisite, but not a guarantee, of in vivo efficacy. Animal models are indispensable for evaluating a compound's therapeutic potential within a complex biological system.[11]
The Model of Choice: Xenograft and Syngeneic Models
Causality of Experimental Choice:
-
Xenograft Models: Human cancer cells are implanted into immunodeficient mice. This model is the workhorse for assessing the direct anti-tumor activity of a compound on human cancers and is often the first in vivo step.[11]
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same genetic background. This model is essential for studying compounds that may modulate the immune system, as it retains a functional host immune response.[11][12]
The choice depends on the compound's hypothesized mechanism of action. For a direct kinase inhibitor, a xenograft model is often sufficient for initial efficacy testing.
Protocol 3: Subcutaneous Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of a pyrimidinone derivative.
-
Principle: A human tumor is grown in an immunodeficient mouse, which is then treated with the test compound to assess the impact on tumor growth over time.
-
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million A549 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).[11]
-
Randomization and Grouping: Once tumors reach the desired size, randomize the mice into treatment groups (typically n=5-10 mice per group), including a vehicle control group and a positive control group (a standard-of-care drug).
-
Treatment Administration: Administer the pyrimidinone derivative and controls via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Dose and schedule are often informed by preliminary pharmacokinetic studies.
-
Efficacy and Toxicity Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length × width²)/2).[11] Monitor animal body weight and general health daily as indicators of toxicity.
-
Endpoint: Euthanize the animals when tumors in the control group reach a predetermined maximum size or if significant toxicity is observed.
-
Data Analysis: Plot the mean tumor volume for each group over time. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - [ΔT/ΔC]) × 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Part 3: Bridging the Gap - The IVIVC Challenge
A successful IVIVC is achieved when in vitro potency translates into in vivo efficacy. For pyrimidinone derivatives, a compound with a low nanomolar IC50 and GI50 should ideally demonstrate significant tumor growth inhibition in vivo at a well-tolerated dose. However, discrepancies are common.[13][14]
Visualizing the IVIVC Workflow
Caption: The workflow from initial in vitro screening to in vivo validation and IVIVC analysis.
Key Factors Influencing In Vitro-In Vivo Correlation
-
Pharmacokinetics (PK): This is the most critical factor. A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile determines its exposure at the tumor site.[15] A potent compound with poor oral bioavailability or rapid metabolic clearance will fail in vivo because it never reaches a sufficient concentration at the target.[8][16] Preliminary PK studies are essential to understand a compound's half-life and exposure (Area Under the Curve - AUC).[15]
-
Target Engagement in Vivo: Demonstrating that the drug engages its target in the tumor tissue is crucial. This can be assessed through pharmacodynamic (PD) biomarkers (e.g., measuring the phosphorylation status of a downstream protein for a kinase inhibitor).
-
Metabolic Stability: The liver is the primary site of drug metabolism. In vitro assays using liver microsomes can predict metabolic stability, but they don't always capture the full picture of first-pass metabolism in vivo.[15]
-
Protein Binding: Extensive binding to plasma proteins like albumin can reduce the free fraction of the drug available to act on the tumor cells, leading to a discrepancy between in vitro and in vivo results.
-
Model Limitations: An in vitro 2D cell culture does not replicate the complex tumor microenvironment, which includes stromal cells, vasculature, and hypoxic regions that can affect drug penetration and efficacy.[17]
Visualizing a Targeted Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a pyrimidinone derivative.
Part 4: Data Synthesis and Comparative Analysis
Objective comparison requires summarizing quantitative data in a clear, structured format. The tables below illustrate how to present data for a series of hypothetical pyrimidinone derivatives to facilitate IVIVC assessment.
Table 1: In Vitro Enzymatic and Cellular Potency of Pyrimidinone Derivatives
| Compound ID | Target Kinase IC50 (nM) | A549 Cell GI50 (nM) | Selectivity (Target vs. Off-Target Kinase) |
|---|---|---|---|
| Pym-001 | 5 | 50 | >200-fold |
| Pym-002 | 250 | 3000 | >50-fold |
| Pym-003 | 8 | 1500 | >150-fold |
Analysis: Pym-001 shows high potency in both enzymatic and cellular assays. Pym-002 is significantly less potent. Pym-003 is potent against the enzyme but shows a large drop-off in cellular activity, suggesting potential issues with cell permeability or efflux.[7]
Table 2: Pharmacokinetic Properties in Mice (10 mg/kg, Oral Dosing)
| Compound ID | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
|---|---|---|---|---|
| Pym-001 | 150 | 2.0 | 600 | 15 |
| Pym-002 | 200 | 4.0 | 1200 | 35 |
| Pym-003 | 25 | 1.0 | 50 | <5 |
Analysis: Pym-001 has moderate exposure. Pym-003 exhibits very poor bioavailability, which explains its poor cellular activity despite good enzymatic potency.[15][16]
Table 3: In Vivo Antitumor Efficacy in A549 Xenograft Model (20 mg/kg, Daily Oral Dosing)
| Compound ID | Tumor Growth Inhibition (TGI) at Day 21 (%) | Change in Body Weight (%) |
|---|---|---|
| Pym-001 | 65 | -2 |
| Pym-002 | 15 | +1 |
| Pym-003 | 5 | 0 |
Analysis: Pym-001 demonstrates significant and well-tolerated efficacy, correlating its good in vitro potency with sufficient in vivo exposure. The weak efficacy of Pym-002 and Pym-003 aligns with their poor in vitro potency and pharmacokinetics, respectively. This represents a successful, albeit simplified, IVIVC.
Conclusion
Establishing a clear and predictive in vitro and in vivo correlation for pyrimidinone derivatives is a cornerstone of efficient drug development. It is not a matter of running a linear sequence of experiments, but of building an integrated, self-validating system. The causality is key: an enzymatic assay validates the mechanism, a cellular assay confirms biological function in a simplified system, and a pharmacokinetic study determines if the compound can achieve relevant exposure in vivo. Only when these elements align can the results of an in vivo efficacy model be interpreted with confidence. By rigorously applying these principles and methodologies, researchers can better predict clinical success and accelerate the development of novel pyrimidinone-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. jrasb.com [jrasb.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ijrpr.com [ijrpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities | MDPI [mdpi.com]
- 15. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activity of novel pyrimidinone containing thiazolidinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Challenges with in vitro and in vivo experimental models of urinary bladder cancer for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Statistical Analysis of Screening Data for Pyrimidine Libraries
For researchers, scientists, and drug development professionals, the journey from a vast chemical library to a promising drug candidate is paved with rigorous experimentation and meticulous data analysis. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs and natural products.[1][2] Their inherent drug-like properties make pyrimidine-focused libraries a rich hunting ground for novel therapeutics.[1] High-throughput screening (HTS) of these libraries allows for the rapid testing of millions of compounds, but the resulting deluge of data can be both a blessing and a curse.[3]
This guide provides an in-depth comparison of statistical methods for analyzing screening data from pyrimidine libraries. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental and analytical choices, ensuring a robust and self-validating system for hit identification.
The Experimental Foundation: A Generalized Workflow for Pyrimidine Library Screening
The reliability of any statistical analysis is fundamentally dependent on the quality of the experimental data. A well-designed high-throughput screen is the first line of defense against false positives and negatives. The following outlines a generalized workflow, adaptable for both biochemical and cell-based assays, which are common methodologies for screening pyrimidine libraries.[4][5]
Experimental Protocol: Generalized High-Throughput Screening of a Pyrimidine Library
1. Assay Plate Preparation:
-
Utilize 384- or 1536-well microtiter plates for high-throughput screening.[3]
-
Compound Dispensing: Employ an automated liquid handler to dispense a low volume (e.g., 50 nL) of each pyrimidine derivative from the library into the assay wells.[4]
-
Controls:
-
Negative Control: Dispense the same volume of Dimethyl Sulfoxide (DMSO), the solvent in which the compounds are typically dissolved, into designated control wells.[4]
-
Positive Control: For biochemical assays, this could be a well with no inhibitor.[4] For cell-based assays, a known active compound or condition is used.
-
Assay-Specific Controls: In screens for viral replication inhibitors, for instance, it's common to find compounds that inhibit the pyrimidine biosynthesis pathway. To filter these out, a control with uridine supplementation can be included to rescue viral replication.[6]
-
2. Reaction and Incubation:
-
Biochemical Assays (e.g., Kinase Assays):
-
Prepare and dispense a mixture of the target kinase and its substrate into the wells.[4]
-
Incubate the plates for a predetermined time at a specific temperature to allow the enzymatic reaction to proceed.
-
-
Cell-Based Assays (e.g., Cytotoxicity Assays):
3. Signal Detection:
-
Add the appropriate detection reagents to each well. The choice of reagent depends on the assay readout (e.g., luminescence, fluorescence, absorbance).
-
Use a plate reader to measure the signal from each well.
The following diagram illustrates the generalized experimental workflow:
Caption: Generalized HTS workflow for pyrimidine libraries.
Navigating the Data Maze: A Comparative Guide to Statistical Analysis
Once the raw data is acquired, a multi-step statistical analysis is crucial to identify true "hits" – compounds that exhibit the desired biological activity. This process can be broadly divided into three stages: data normalization, quality control, and hit selection.
Data Normalization: Correcting for Systematic Errors
High-throughput screening data is often plagued by systematic errors that can arise from a variety of sources, including instrument fluctuations, reagent dispensing variability, and environmental gradients across the plate (e.g., edge effects). Data normalization aims to minimize the impact of these errors, ensuring that observed differences are due to compound activity and not experimental artifacts.
| Normalization Method | Principle | Advantages | Disadvantages | Best Suited For |
| Percent of Control | Raw data from each test well is expressed as a percentage of the average of the control wells (e.g., percent inhibition).[4] | Simple to calculate and easily interpretable. | Highly dependent on the performance and consistency of the controls. | Primary screens with robust and reliable positive and negative controls. |
| Z-score | The difference between the sample value and the plate mean is divided by the standard deviation of the plate. | Does not rely on dedicated control wells, assuming most compounds are inactive. | Sensitive to the number of hits on a plate; a high hit rate can skew the mean and standard deviation. | Primary screens where the majority of compounds are expected to be inactive. |
| B-score | A robust normalization method that uses an iterative median polishing algorithm to correct for row and column effects on each plate. | More resistant to positional effects and outliers than the Z-score. Can be used to normalize data across all plates in a screen. | Assumes a low hit rate. Can introduce bias if applied to data without significant systematic error.[8] | Large-scale screens with suspected row, column, or edge effects. |
| Locally Weighted Scatterplot Smoothing (LOESS) | Fits a distribution surface to the data on each plate to model and remove spatial biases. | Effective at correcting for non-linear spatial trends and cluster effects. | Can be computationally intensive. May introduce bias if applied to datasets that do not have significant within-plate effects.[9] | Screens with complex, non-linear spatial patterns in the data. |
The choice of normalization method is critical and should be guided by the specific characteristics of the assay and the observed data patterns. It is often advisable to visualize the raw data using heatmaps to identify potential systematic errors before selecting a normalization strategy.
Quality Control: Ensuring the Reliability of Your Screen
Before proceeding to hit selection, it is essential to assess the quality of the screen to ensure that the assay can reliably distinguish between active and inactive compounds. Several quality control metrics are used for this purpose.
The Z-factor (often referred to as Z-prime or Z') is a widely used metric that quantifies the separation between the distributions of the positive and negative controls.[6] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
| Z-factor Value | Interpretation |
| > 0.5 | An excellent assay with a large separation between controls, highly suitable for HTS.[6] |
| 0 to 0.5 | A marginal assay that may be acceptable but could lead to a higher rate of false positives or false negatives. |
| < 0 | A poor assay that is not suitable for screening.[6] |
While the Z-factor is a valuable tool, it is not without its limitations. It assumes a normal distribution of the data and can be sensitive to outliers.[2] Therefore, it should be used in conjunction with other quality control measures and careful visual inspection of the data.
Hit Selection: Identifying Compounds of Interest
Hit selection is the process of identifying compounds that exhibit a statistically significant and biologically relevant effect in the assay.[10] The choice of hit selection strategy depends on whether the screen was performed with or without replicates.[11]
For screens without replicates (primary screens):
| Hit Selection Method | Principle | Advantages | Disadvantages |
| Mean ± k Standard Deviations (SD) | A threshold is set at a certain number of standard deviations (e.g., 3 SD) from the mean of the sample population (assuming most are inactive). | Simple and widely used. | Highly sensitive to outliers (true hits can inflate the SD, making it harder to identify other hits). |
| Median ± k Median Absolute Deviations (MAD) | A robust alternative to the mean ± k SD method that uses the median and MAD, which are less sensitive to outliers. | More robust to the presence of strong hits and outliers in the data. | May be less powerful in detecting weak or moderate hits compared to other methods.[1] |
| Quartile-based Method | A robust method based on the interquartile range of the data, making it resistant to outliers and non-symmetrical data distributions. | Has been shown to have greater power in detecting true hits, especially weak or moderate ones, compared to the mean ± k SD method.[1] | Can be more complex to implement than simpler methods. |
| Z-score and B-score* | Robust versions of the Z-score and B-score that are less influenced by outliers and can be used for hit selection. | Provide a standardized measure of activity that accounts for plate-to-plate variability. | The assumptions underlying these models should be carefully considered for each dataset. |
For screens with replicates (confirmatory screens):
When replicates are available for each compound, more powerful statistical tests can be used to determine the significance of the observed effects.
| Hit Selection Method | Principle | Advantages | Disadvantages |
| t-statistic | Compares the mean of the replicate measurements for a compound to the mean of the negative controls to determine if there is a statistically significant difference. | A well-established statistical test that provides a p-value, which can be used to control the false discovery rate. | Assumes that the data are normally distributed. |
| Strictly Standardized Mean Difference (SSMD) | Measures the magnitude of the difference between the compound and the negative control relative to the variability of the data. | Provides a measure of the effect size that is independent of sample size. | Interpretation of the SSMD value can be less intuitive than a p-value. |
The following diagram illustrates the decision-making process for statistical analysis of HTS data:
Caption: Decision workflow for HTS data analysis.
Conclusion: From Data to Discovery
The statistical analysis of screening data for pyrimidine libraries is a critical and multifaceted process. There is no one-size-fits-all approach; the optimal strategy depends on the specific assay, the experimental design, and the nature of the data itself. By understanding the principles behind different normalization techniques, quality control metrics, and hit selection methods, researchers can make informed decisions that maximize the chances of identifying true, biologically active compounds.
This guide provides a framework for developing a robust and self-validating data analysis pipeline. By combining sound experimental practice with rigorous statistical analysis, the full potential of pyrimidine library screening can be unlocked, paving the way for the discovery of the next generation of therapeutics.
References
- 1. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Kinase Inhibitor Library Screening Identifies the Cancer Therapeutic Sorafenib and Structurally Similar Compounds as Strong Inhibitors of the Fungal Pathogen Histoplasma capsulatum [mdpi.com]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study | MDPI [mdpi.com]
- 11. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Aminopyrimidinone Analogs as Aurora Kinase Inhibitors
This guide provides an in-depth, scientifically rigorous comparison of 2-aminopyrimidinone analogs as potential Aurora kinase inhibitors, leveraging molecular docking studies to elucidate their structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the discovery of novel cancer therapeutics.
Introduction: The Convergence of a Privileged Scaffold and a Critical Target
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. Its inherent hydrogen bonding capabilities and structural rigidity make it an ideal framework for designing potent and selective enzyme inhibitors.[1] A particularly promising application of this scaffold is in the development of inhibitors for Aurora kinases.
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[2][3] Their overexpression is a hallmark of many human cancers, making them attractive targets for therapeutic intervention.[2][4] Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells, offering a promising avenue for the development of novel anti-cancer agents.[5]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, such as a protein.[6][7] This method allows us to visualize and quantify the interactions between a ligand and the active site of a protein, providing valuable insights into the determinants of binding affinity.[2] By comparing the docking scores and binding modes of a series of analogs, we can establish a structure-activity relationship (SAR), guiding the rational design of more potent and selective inhibitors.[8]
This guide will walk you through a comparative docking study of 2-aminopyrimidinone analogs against Aurora A kinase, demonstrating the synergy between computational modeling and experimental data in modern drug discovery.
The Scientific Rationale: A Self-Validating Approach to Docking
A robust and reliable docking study hinges on a well-defined and validated methodology. The principle of a self-validating system is paramount; every step is designed to ensure the accuracy and reproducibility of the results. This is achieved through a process known as "redocking."
Redocking: The Foundation of Trustworthiness
Before docking our novel 2-aminopyrimidinone analogs, we must first validate our docking protocol. This is accomplished by taking a known protein-ligand crystal structure (in this case, Aurora A kinase with a co-crystallized inhibitor) and docking the extracted ligand back into the protein's binding site.[9][10] A successful redocking experiment will reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value, typically under 2.0 Å.[9][11] This confirms that our chosen docking parameters can accurately replicate a known binding event, instilling confidence in the predictions for our novel compounds.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
The following workflow outlines the key stages of a comparative docking study. Each step is critical for obtaining meaningful and reliable results.
Caption: A typical workflow for in silico comparative docking studies.
Detailed Experimental Protocol
This protocol provides a generalized yet detailed procedure for performing a comparative docking study using AutoDock Vina, a widely used and validated docking software.[9][12]
Software and Resources:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking calculations.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.[6]
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.[8]
Step 1: Protein Preparation
-
Acquire the Protein Structure: Download the crystal structure of Aurora A kinase in complex with a known inhibitor from the Protein Data Bank (e.g., PDB ID: 5ZAN).[1]
-
Clean the PDB File: Open the PDB file in a molecular visualization tool like PyMOL or Chimera. Remove all water molecules, co-solvents, and any crystallographic additives. If the structure contains multiple protein chains, retain only the one that is biologically relevant.
-
Prepare the Protein in AutoDock Tools:
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).
-
Save the prepared protein in the PDBQT format (Grid > Macromolecule > Choose). This format includes atomic charges and atom types required by AutoDock Vina.[7]
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures: The 3D structures of the 2-aminopyrimidinone analogs can be drawn using chemical drawing software like ChemDraw or MarvinSketch and saved in a suitable format (e.g., MOL or SDF).
-
Prepare Ligands in AutoDock Tools:
-
Open each ligand file in ADT (Ligand > Input > Open).
-
Detect the root of the ligand (Ligand > Torsion Tree > Detect Root).
-
Set the number of torsions to allow for flexibility during docking (Ligand > Torsion Tree > Choose Torsions).
-
Save each prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).[13]
-
Step 3: Grid Box Generation
-
Define the Binding Site: In ADT, with the prepared protein loaded, go to Grid > Grid Box.
-
Position and Size the Grid: A grid box will appear. Center this box on the active site of the protein, ensuring it is large enough to encompass the entire binding pocket where the ligands are expected to bind. The dimensions of the grid box are crucial for a focused and efficient docking search.[12]
Step 4: Docking Protocol Validation (Redocking)
-
Perform Redocking: Use AutoDock Vina to dock the co-crystallized ligand (prepared in Step 2) into the prepared Aurora A kinase structure using the defined grid box.
-
Analyze RMSD: Superimpose the lowest energy docked pose of the ligand with the original crystallographic pose. Calculate the RMSD between the two poses. An RMSD value below 2.0 Å validates the docking protocol.[11]
Step 5: Docking of 2-Aminopyrimidinone Analogs
-
Run Docking Simulations: Use the validated protocol to dock each of the prepared 2-aminopyrimidinone analogs into the active site of Aurora A kinase.
-
Generate Docking Poses: AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
Step 6: Analysis of Results
-
Visualize Docking Poses: Use PyMOL or Chimera to visualize the top-ranked docking poses for each analog within the Aurora A kinase active site.
-
Analyze Interactions: Examine the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between each ligand and the amino acid residues of the active site.
Results: Unveiling Structure-Activity Relationships
The following table summarizes the docking scores and experimental inhibitory activities (IC50 values) of a series of 2,4-disubstituted pyrimidine analogs against Aurora A and Aurora B kinases.[5] A lower docking score indicates a more favorable predicted binding affinity.
| Compound ID | R1 Group | R2 Group | Aurora A Docking Score (kcal/mol) | Aurora A IC50 (nM)[5] | Aurora B IC50 (nM)[5] |
| 12a | 4-fluorophenyl | 3-ethoxyphenyl | -9.2 | 309 | 293 |
| 12b | 4-chlorophenyl | 3-ethoxyphenyl | -9.5 | >10000 | >10000 |
| 12c | 4-bromophenyl | 3-ethoxyphenyl | -9.6 | 1380 | 1140 |
| 12d | 4-methylphenyl | 3-ethoxyphenyl | -9.4 | >10000 | >10000 |
Interpretation of Results
The docking results demonstrate a clear correlation between the predicted binding affinities and the experimentally determined inhibitory activities.
-
Compound 12a , with a 4-fluorophenyl group at the R1 position, exhibits the most potent inhibitory activity against both Aurora A and Aurora B, with IC50 values of 309 nM and 293 nM, respectively.[5] Its docking score of -9.2 kcal/mol suggests a strong binding affinity.
-
Compound 12c , featuring a 4-bromophenyl group, shows moderate activity and a favorable docking score of -9.6 kcal/mol.
-
Compounds 12b and 12d , with 4-chloro and 4-methyl substitutions, respectively, display significantly weaker or no inhibitory activity, despite having favorable docking scores. This discrepancy highlights the importance of specific molecular interactions that may not be fully captured by the scoring function alone and underscores the necessity of experimental validation.
Visual analysis of the docking pose of the most active compound, 12a , reveals key interactions within the Aurora A active site. The 2-amino group of the pyrimidine core forms a crucial hydrogen bond with the hinge region of the kinase, a characteristic interaction for many kinase inhibitors. The 4-fluorophenyl and 3-ethoxyphenyl substituents occupy hydrophobic pockets, contributing to the overall binding affinity.
The Broader Context: Aurora Kinase Signaling in Cancer
Understanding the biological context of the target is crucial for appreciating the significance of inhibitor development. Aurora kinases play a pivotal role in the cell cycle, and their dysregulation is a key driver of tumorigenesis.
Caption: Simplified Aurora A signaling pathway in cancer.
As depicted in the diagram, upstream signaling pathways, such as the PI3K/Akt pathway, can lead to the upregulation of Aurora A.[14] Overexpressed Aurora A then promotes mitotic progression while simultaneously inhibiting the tumor suppressor p53, leading to uncontrolled cell proliferation and suppression of apoptosis.[4] The 2-aminopyrimidinone analogs discussed in this guide aim to inhibit Aurora A, thereby restoring normal cell cycle control and inducing cancer cell death.
Conclusion and Future Directions
This guide has demonstrated the power of comparative molecular docking studies in elucidating the structure-activity relationships of 2-aminopyrimidinone analogs as Aurora kinase inhibitors. By integrating computational predictions with experimental data, we can accelerate the identification and optimization of lead compounds.
The insights gained from this study provide a clear rationale for the design of next-generation 2-aminopyrimidinone-based inhibitors with improved potency and selectivity. Future work should focus on synthesizing and testing analogs with modifications predicted to enhance key interactions within the Aurora A active site. Furthermore, molecular dynamics simulations could be employed to provide a more dynamic picture of ligand binding and to refine our understanding of the energetic contributions of individual interactions.
References
- 1. rcsb.org [rcsb.org]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. rcsb.org [rcsb.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of Synthetic Routes for 2-Aminopyrimidines: A Guide for Researchers
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors like Imatinib and Palbociclib, as well as anti-infective and anti-inflammatory drugs.[1][2] Its prevalence in biologically active molecules drives a continuous demand for efficient, scalable, and versatile synthetic methodologies. This guide provides a head-to-head comparison of the most prominent synthetic routes to 2-aminopyrimidines, offering a detailed analysis of their mechanisms, experimental protocols, and performance to aid researchers in selecting the optimal strategy for their specific needs.
The Classical Approach: Pinner Condensation of β-Dicarbonyl Compounds with Guanidine
The Pinner synthesis, a long-established and widely adopted method, involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine, typically in the presence of a base.[3][4] This reaction is valued for its reliability and the use of readily available starting materials.
Mechanistic Rationale
The reaction proceeds through a series of nucleophilic additions and a final dehydration to form the aromatic pyrimidine ring. The initial step involves the deprotonation of the acidic methylene group of the β-dicarbonyl compound, which then attacks one of the electrophilic guanidine carbons. Subsequent intramolecular cyclization and dehydration lead to the formation of the 2-aminopyrimidine product.
Caption: Generalized mechanism of the Pinner synthesis.
Experimental Protocol: Synthesis of 4,6-dimethyl-2-aminopyrimidine
A mixture of acetylacetone (1.0 g, 10 mmol), guanidine hydrochloride (1.0 g, 10.5 mmol), and sodium ethoxide (0.72 g, 10.5 mmol) in 20 mL of absolute ethanol is refluxed for 6 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is treated with 20 mL of water, and the resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford 4,6-dimethyl-2-aminopyrimidine.
Green Chemistry Adaptations: Microwave and Ultrasound-Assisted Synthesis
To address the often lengthy reaction times and use of organic solvents in the classical Pinner synthesis, microwave and ultrasound-assisted methods have been developed. These "green" alternatives can dramatically reduce reaction times and, in some cases, allow for the use of more environmentally benign solvents like water.[5][6][7]
| Method | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Conventional | Ethanol | 6 h | Reflux | ~85 | [Traditional Pinner protocols] |
| Microwave | Ethanol | 10 min | 120 | 91 | [8][9] |
| Ultrasound | Water | 30 min | 60 | 92 | [5][6] |
Table 1. Comparison of conventional, microwave-assisted, and ultrasound-assisted Pinner synthesis for a representative 2-aminopyrimidine.
Modern Strategies: Metal-Catalyzed Cycloadditions
Transition metal-catalyzed reactions offer an alternative and often more atom-economical approach to complex heterocyclic systems. For 2-aminopyrimidines, iron-catalyzed [2+2+2] cycloaddition has emerged as a powerful tool.[10]
Mechanistic Insights
This reaction involves the co-cyclization of an alkynenitrile and a cyanamide in the presence of an iron catalyst.[11][12] The proposed mechanism involves the formation of an iron-containing metallacycle, which then undergoes reductive elimination to furnish the bicyclic 2-aminopyrimidine product. This method is particularly useful for synthesizing structurally complex and fused pyrimidine systems.[10]
Caption: Simplified schematic of the iron-catalyzed [2+2+2] cycloaddition.
Experimental Protocol: Iron-Catalyzed Synthesis of a Bicyclic 2-Aminopyrimidine
In a nitrogen-filled glovebox, a reaction vessel is charged with FeI₂ (10 mol%), ⁱPrPDAI (a specific ligand, 10 mol%), and zinc powder (20 mol%). The alkynenitrile (1.0 mmol) and cyanamide (1.2 mmol) are then added, followed by the solvent (e.g., 1,2-dichloroethane). The vessel is sealed and heated at the desired temperature (e.g., 80 °C) for 12-24 hours. After cooling, the reaction mixture is filtered, and the solvent is removed. The crude product is then purified by column chromatography. Yields for this method can range from modest to good, depending on the substrates.[13]
Efficiency in Action: One-Pot Multicomponent Reactions
One-pot syntheses are highly desirable in drug discovery and development as they reduce the number of synthetic steps, minimize waste, and save time and resources. Several one-pot methods for 2-aminopyrimidines have been reported.
A. Three-Component Synthesis from Ketones, Arylacetylenes, and Guanidine
This innovative approach combines a ketone, an arylacetylene, and guanidine in a single pot to generate substituted 2-aminopyrimidines with yields up to 80%.[14][15] The reaction is typically catalyzed by a strong base like potassium tert-butoxide in DMSO.
To a mixture of the ketone (5 mmol) and arylacetylene (5 mmol) in DMSO (10 mL) is added potassium tert-butoxide (6 mmol). The mixture is heated at 100 °C for 30 minutes. Then, water (5 mmol) and guanidine hydrochloride (6 mmol) are added, and the reaction is stirred at 70 °C for 0.5-4 hours, depending on the ketone. Finally, KOH (5 mmol) is added, and the mixture is stirred for an additional 30 minutes at 70 °C. The product is isolated by extraction and purified by chromatography.[14]
B. Tandem Heterocyclization of 1,3-Diynes with Guanidine
Another efficient one-pot method involves the reaction of 1,3-diynes with guanidine in the presence of a base like Cs₂CO₃ and an oxidant such as DMSO. This tandem reaction proceeds via a regioselective heterocyclization followed by selective oxidation to yield carbonyl-substituted 2-aminopyrimidines.
Building Diversity: Nucleophilic Aromatic Substitution (SNAr)
For the synthesis of diverse libraries of 2-aminopyrimidine derivatives, nucleophilic aromatic substitution (SNAr) on a pre-formed, halogenated pyrimidine core is a powerful strategy.[16][17] Starting with a readily available precursor like 2-amino-4,6-dichloropyrimidine, a wide array of amines can be introduced at the 4- and 6-positions.
Mechanistic Principle
The electron-deficient nature of the pyrimidine ring, enhanced by the presence of electron-withdrawing halogen atoms, makes it susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, followed by the expulsion of the halide leaving group to restore aromaticity.[17]
Caption: General mechanism for the SNAr reaction on a dichloropyrimidine.
Experimental Protocol: Synthesis of a 4-Substituted-2-aminopyrimidine
Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) are heated together under solvent-free conditions at 80-90 °C. The reaction progress is monitored by TLC. Upon completion, water is added to the reaction mixture, and the resulting precipitate is filtered and recrystallized from ethanol to yield the desired product. This method often provides good to excellent yields.[2][18]
| Starting Material | Nucleophile | Conditions | Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine | Aniline | 80-90 °C, solvent-free | 83 | [2][18] |
| 2-Amino-4,6-dichloropyrimidine | 2-Methoxyaniline | 80-90 °C, solvent-free | 84 | [2][18] |
| 2-Amino-4,6-dichloropyrimidine | 4-Ethylaniline | 80-90 °C, solvent-free | 84 | [2][18] |
Table 2. Representative yields for the SNAr synthesis of 2-aminopyrimidine derivatives.
Head-to-Head Comparison Summary
| Synthetic Route | Key Advantages | Key Disadvantages | Best Suited For |
| Pinner Condensation | Reliable, readily available starting materials, well-established. Green variations exist. | Can require harsh conditions and long reaction times (conventional method). | General synthesis of simple 2-aminopyrimidines. |
| Metal-Catalyzed Cycloaddition | Atom-economical, access to complex and fused ring systems. | Requires a metal catalyst (potential for contamination), specialized ligands, and inert atmosphere. | Synthesis of structurally complex and novel 2-aminopyrimidine scaffolds. |
| One-Pot Multicomponent Reactions | Highly efficient, reduces waste and reaction steps. | Can have a complex reaction mixture, optimization may be required. | Rapid and efficient synthesis of substituted 2-aminopyrimidines. |
| Nucleophilic Aromatic Substitution (SNAr) | Excellent for generating diverse libraries of derivatives, high yields. | Requires a pre-functionalized pyrimidine starting material. | High-throughput synthesis and structure-activity relationship (SAR) studies. |
Conclusion
The synthesis of 2-aminopyrimidines can be approached through a variety of robust and effective methods. The classical Pinner condensation remains a workhorse for the preparation of fundamental 2-aminopyrimidine structures, with modern adaptations offering greener and more efficient alternatives. For the construction of more intricate and novel scaffolds, metal-catalyzed cycloadditions provide a powerful, albeit more specialized, avenue. One-pot multicomponent reactions stand out for their efficiency and are ideal for streamlined synthetic campaigns. Finally, for the rapid generation of diverse analogs for biological screening, nucleophilic aromatic substitution on a halogenated pyrimidine core is unparalleled. The choice of synthetic route will ultimately be dictated by the specific target molecule, the desired scale of the reaction, and the available resources and expertise.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one. As a Senior Application Scientist, my objective is to provide a framework that is not only procedurally sound but also instills a deep understanding of the principles behind each step, ensuring a self-validating system of safety and compliance within your laboratory.
In the absence of a specific, dedicated Safety Data Sheet (SDS) for this compound, the precautionary principle dictates that it must be handled as a hazardous chemical. This approach is based on data from structurally similar pyrimidine derivatives and ensures the highest level of safety.
Hazard Characterization and Regulatory Framework
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. Based on GHS (Globally Harmonized System) classifications for analogous pyrimidine compounds, this compound should be presumed to present the following hazards:
-
Eye Irritation: Causes serious eye irritation or damage.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Given these potential hazards, the compound and its associated waste fall under the regulatory purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[5][6] Improper disposal can lead to significant environmental harm, substantial fines, and legal penalties.[5] Therefore, disposal into sanitary sewers or regular trash is strictly prohibited.[7][8]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate risks of exposure, all handling and waste consolidation activities must be performed with appropriate safety measures in place.
-
Engineering Controls: All work with this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8] Ensure that safety showers and eyewash stations are readily accessible.[9]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[10]
-
Body Protection: A lab coat or chemically resistant apron is required to prevent skin contact.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved particulate respirator should be used.[8][10]
-
Step-by-Step Disposal Protocol
This protocol provides a systematic process for the safe collection, storage, and disposal of waste containing this compound.
Step 1: Waste Segregation
Proper segregation is the first and most critical step to prevent dangerous chemical reactions.[11]
-
Solid Waste: Collect unused or contaminated solid this compound, along with contaminated items like weigh boats and gloves, in a designated solid waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof liquid waste container. Do not mix with other solvent wastes unless their compatibility has been verified.[8] Halogenated and non-halogenated solvent wastes should generally be kept separate.[12]
-
Sharps Waste: Any contaminated sharps (needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[8]
Step 2: Container Selection and Management
Container integrity is crucial for preventing leaks and spills.
-
Compatibility: Containers must be chemically compatible with pyrimidine-based waste. High-density polyethylene (HDPE) or glass containers are often suitable. Avoid using metal containers for acidic or basic solutions.[6]
-
Condition: Use containers that are in good condition, free from damage, and have secure, leak-proof closures.[5]
-
Management: Keep waste containers closed at all times except when adding waste. Fill containers to no more than 90% of their capacity to prevent spills and allow for vapor expansion.[6]
Step 3: Hazardous Waste Labeling
Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.[8]
-
Required Information: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any other components in the waste stream, including solvents.[11]
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first waste was added).[8]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) while it awaits pickup.[11]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][13]
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[8][13]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray capable of holding 110% of the volume of the largest container to contain potential leaks.[8]
-
Time Limits: Once a container is full, it must be moved to a central storage area within three days.[8][11] Partially filled containers can remain in the SAA for up to one year.[11]
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[8] Provide them with a complete inventory of the waste.
-
Professional Disposal: The EH&S department will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition, likely through methods such as industrial combustion or incineration.[7][9]
Summary of Laboratory Waste Guidelines
The following table summarizes key operational parameters for hazardous waste management in a laboratory setting.
| Parameter | Guideline | Source |
| Waste Characterization | Treat as hazardous if data is unavailable or indicates hazards. | [8] |
| Maximum SAA Volume | 55 gallons of hazardous waste. | [8][13] |
| SAA Full Container Limit | Must be moved within 3 days of becoming full. | [8][11] |
| Container Headspace | Leave at least 10% of container volume empty. | [6] |
| Secondary Containment | Must hold 110% of the largest container's volume. | [8] |
| Drain Disposal | Prohibited for hazardous chemicals. | [7][8] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues and your supervisor.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[14]
-
Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[9][15]
-
Ventilate the affected area.[7]
-
For large spills, evacuate the laboratory and contact your institution's emergency response team or EH&S.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][16]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[9][16]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[9][16]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14][16]
-
References
- 1. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. chemos.de [chemos.de]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. epa.gov [epa.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.es [fishersci.es]
- 16. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one. The following protocols are designed to ensure your safety and the integrity of your research by explaining the "why" behind each recommendation, fostering a culture of proactive safety in the laboratory.
Hazard Assessment and Risk Mitigation
Given that this compound is a specialized research chemical, comprehensive toxicological data may not be readily available. Therefore, it is prudent to treat this compound as potentially hazardous. The pyrimidinone core is found in many biologically active molecules, and the amino group can be a source of irritation or sensitization. A thorough risk assessment should be conducted before any handling.
Key considerations for your risk assessment should include:
-
The quantity of the substance being used.
-
The frequency and duration of handling.
-
The potential for aerosol generation (e.g., during weighing or transfer).
-
The specific experimental conditions (e.g., temperature, pressure, reaction with other chemicals).
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are critical to minimize exposure to this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Disposable Nitrile Gloves (double-gloved)- Safety Goggles- Lab Coat- N95 Respirator | To prevent inhalation of fine particulates and to protect against skin and eye contact. |
| Solution Preparation and Handling | - Disposable Nitrile Gloves- Safety Goggles- Lab Coat | To protect against splashes and direct skin contact. |
| Running Reactions | - Disposable Nitrile Gloves- Safety Goggles- Lab Coat | To provide a barrier against potential splashes and spills during the reaction. |
| Work-up and Purification | - Disposable Nitrile Gloves- Safety Goggles- Lab Coat | To protect against exposure to the compound and various solvents. |
Glove Selection and Use:
It is recommended to use disposable nitrile gloves for handling this compound. Nitrile provides good resistance to a wide range of chemicals. Always inspect gloves for any signs of degradation or punctures before use. When working with larger quantities or for prolonged periods, consider double-gloving.
Donning and Doffing PPE: A Step-by-Step Guide
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles: Ensure a snug fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
Doffing Sequence:
-
Gloves: Remove using the glove-in-glove technique to avoid touching the outer surface with bare skin.
-
Goggles: Remove by handling the strap.
-
Lab Coat: Remove by folding it inward and rolling it up to contain any contamination.
-
Respirator (if used): Remove by handling the straps.
-
Wash Hands Thoroughly: Use soap and water immediately after removing all PPE.
Engineering Controls: Minimizing Exposure at the Source
Whenever possible, engineering controls should be the primary method of exposure control.
-
Chemical Fume Hood: All work with this compound, especially the handling of the solid form and the preparation of solutions, should be conducted in a certified chemical fume hood. This will minimize the inhalation of any dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Spill and Emergency Procedures
Being prepared for a spill is crucial for maintaining a safe laboratory environment.
In Case of a Spill:
-
Alert Others: Immediately notify colleagues in the vicinity.
-
Evacuate: If the spill is large or involves other hazardous materials, evacuate the area.
-
Don Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE, including a respirator if the compound is a powder.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials. For a solid spill, gently cover it with a damp paper towel to avoid raising dust, then use an absorbent. For a liquid spill, use an inert absorbent material.
-
Clean the Area: Once the spill is absorbed, decontaminate the area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.
Waste Disposal: A Responsible Approach
Proper waste disposal is essential to protect both human health and the environment.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials from spills, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed hazardous waste container. Do not pour chemical waste down the drain.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Disposal: Follow your institution's specific guidelines for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and ensure a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department with any questions or concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
